Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-nitro-4,5-di(pyrazol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-2-24-15(21)11-9-13(18-7-3-5-16-18)14(10-12(11)20(22)23)19-8-4-6-17-19/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSVCOTZKCUFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])N2C=CC=N2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a feasible synthetic route for Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, a key intermediate in the development of novel therapeutics, particularly kinase inhibitors. The synthesis involves a two-step process commencing with the esterification of 4,5-Difluoro-2-nitrobenzoic acid to yield Ethyl 4,5-Difluoro-2-nitrobenzoate, followed by a nucleophilic aromatic substitution reaction with pyrazole. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.
Introduction
This compound (C₁₅H₁₃N₅O₄, CAS No. 1256633-25-6) is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, featuring a nitro-substituted benzene ring functionalized with two pyrazole moieties and an ethyl ester, makes it a valuable building block for the synthesis of complex pharmaceutical agents. The nitro group can be readily reduced to an amine, providing a handle for further chemical modifications, while the pyrazole rings are known to participate in crucial binding interactions with biological targets.
This guide details a robust and accessible synthetic pathway for the preparation of this important intermediate, starting from commercially available materials.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Esterification: The synthesis begins with the esterification of 4,5-Difluoro-2-nitrobenzoic acid to form the intermediate, Ethyl 4,5-Difluoro-2-nitrobenzoate. This reaction is typically acid-catalyzed.
-
Nucleophilic Aromatic Substitution (SNA): The intermediate is then subjected to a nucleophilic aromatic substitution reaction with pyrazole. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the two fluoride ions by the pyrazole nucleophile.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4,5-Difluoro-2-nitrobenzoate
Reaction: 4,5-Difluoro-2-nitrobenzoic acid + Ethanol --(H₂SO₄)--> Ethyl 4,5-Difluoro-2-nitrobenzoate + Water
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 4,5-Difluoro-2-nitrobenzoic acid | 20372-63-8 | C₇H₃F₂NO₄ | 203.10 |
| Ethanol (absolute) | 64-17-5 | C₂H₅OH | 46.07 |
| Sulfuric acid (concentrated) | 7664-93-9 | H₂SO₄ | 98.08 |
| Sodium bicarbonate (saturated solution) | 144-55-8 | NaHCO₃ | 84.01 |
| Magnesium sulfate (anhydrous) | 7487-88-9 | MgSO₄ | 120.37 |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 |
Procedure:
-
To a solution of 4,5-Difluoro-2-nitrobenzoic acid (1.0 eq.) in absolute ethanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4,5-Difluoro-2-nitrobenzoate.
-
The product can be purified further by column chromatography on silica gel if necessary.
Expected Yield and Characterization:
-
Yield: Typically > 90%.
-
Appearance: Yellowish solid or oil.
-
Molecular Formula: C₉H₇F₂NO₄
-
Molecular Weight: 231.15 g/mol
Step 2: Synthesis of this compound
Reaction: Ethyl 4,5-Difluoro-2-nitrobenzoate + 2 Pyrazole --(Base)--> this compound + 2 HF
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Ethyl 4,5-Difluoro-2-nitrobenzoate | 1214387-06-0 | C₉H₇F₂NO₄ | 231.15 |
| Pyrazole | 288-13-1 | C₃H₄N₂ | 68.08 |
| Potassium carbonate (anhydrous) | 584-08-7 | K₂CO₃ | 138.21 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Water | 7732-18-5 | H₂O | 18.02 |
Procedure:
-
In a round-bottom flask, dissolve Ethyl 4,5-Difluoro-2-nitrobenzoate (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Add pyrazole (2.2 eq.) and anhydrous potassium carbonate (2.5 eq.) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Typical Yield | Physical State |
| Ethyl 4,5-Difluoro-2-nitrobenzoate | C₉H₇F₂NO₄ | 231.15 | 1214387-06-0 | >90% | Yellowish solid/oil |
| This compound | C₁₅H₁₃N₅O₄ | 327.29 | 1256633-25-6 | 70-85% | Solid |
Logical Workflow Diagram
Figure 2: Detailed experimental workflow for the synthesis.
Conclusion
The synthetic route described in this guide provides a reliable and efficient method for the preparation of this compound. The two-step process, involving an initial esterification followed by a nucleophilic aromatic substitution, utilizes readily available reagents and standard laboratory techniques. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of this key intermediate for the exploration of new chemical entities with potential therapeutic applications.
Characterization of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, a key intermediate in the synthesis of novel pharmaceutical compounds. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the predicted spectroscopic and physical properties based on its structural moieties. It also details the standard experimental protocols necessary for its synthesis and comprehensive characterization, providing researchers, scientists, and drug development professionals with a foundational framework for their work with this and similar novel chemical entities.
Introduction
This compound (C₁₅H₁₃N₅O₄) is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structure, featuring a nitrobenzene core functionalized with two pyrazole rings and an ethyl ester group, suggests its utility as a versatile intermediate for creating complex molecular architectures. Notably, it has been identified as a key intermediate in the development of kinase inhibitors for cancer therapy.[1] The strategic placement of the nitro group and pyrazole moieties allows for a wide range of chemical modifications, making it a valuable scaffold in the design of targeted therapeutics and potentially in the agrochemical sector for the development of novel pesticides.[1]
This guide serves to consolidate the known information and provide a predictive characterization to facilitate its use in research and development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | Ethyl 2-nitro-4,5-di(1H-pyrazol-1-yl)benzoate | - |
| CAS Number | 1256633-25-6 | [1] |
| Molecular Formula | C₁₅H₁₃N₅O₄ | [1] |
| Molecular Weight | 327.29 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | - |
| Storage | Room temperature, dry | [1] |
Hypothetical Synthesis Pathway
Caption: Hypothetical synthesis of this compound.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra, this section provides predicted data based on the analysis of the compound's structural fragments. These predictions are intended to guide researchers in the identification and characterization of this compound.
¹H NMR Spectroscopy (Predicted)
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl (-CH₃) | 1.3 - 1.5 | Triplet |
| Ethyl (-CH₂) | 4.3 - 4.5 | Quartet |
| Aromatic-H (benzoate ring) | 7.8 - 8.5 | Singlet/Doublet |
| Pyrazolyl-H | 6.5 - 8.0 | Multiplet |
¹³C NMR Spectroscopy (Predicted)
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ethyl (-CH₃) | ~14 |
| Ethyl (-CH₂) | ~62 |
| Aromatic-C (benzoate ring) | 120 - 150 |
| C=O (Ester) | 160 - 165 |
| Pyrazolyl-C | 110 - 145 |
| C-NO₂ | 145 - 155 |
FT-IR Spectroscopy (Predicted)
Table 4: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (Ester) | 1730 - 1715 | Strong |
| N-O stretch (Nitro) | 1550 - 1500 and 1360 - 1300 | Strong, two bands |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-N stretch | 1350 - 1000 | Medium |
Mass Spectrometry (Predicted)
For mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 327. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45), the entire ester group (-COOC₂H₅, m/z 73), and the nitro group (-NO₂, m/z 46). High-resolution mass spectrometry should confirm the elemental composition of C₁₅H₁₃N₅O₄.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of a novel compound such as this compound.
General Synthesis Protocol
-
Reaction Setup: To a solution of Ethyl 2-nitro-4,5-dihalobenzoate in a suitable solvent (e.g., DMF or DMSO), add pyrazole and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for synthesis and characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the acquired data using appropriate software to obtain the final spectra.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for accurate mass determination.
Potential Biological Activity and Signaling Pathways
Given its intended use as an intermediate for kinase inhibitors, this compound would not typically be the final active pharmaceutical ingredient (API). Instead, it serves as a scaffold for further chemical elaboration. The pyrazole moieties are known to participate in hydrogen bonding and other interactions within the ATP-binding pocket of various kinases. The nitro group can be reduced to an amine, which can then be further functionalized to introduce additional pharmacophoric features to modulate potency and selectivity against specific kinase targets.
The final compounds derived from this intermediate could potentially target signaling pathways implicated in cancer, such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, or pathways regulated by cyclin-dependent kinases (CDKs).
Caption: Logical relationship from intermediate to potential biological action.
Conclusion
This compound is a promising intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors. While specific experimental data for this compound is scarce in the public domain, this guide provides a comprehensive predicted characterization and outlines the necessary experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers in the field of drug discovery and development, enabling them to effectively utilize this versatile chemical scaffold in their synthetic endeavors. Further research is warranted to fully elucidate the experimental properties and synthetic applications of this compound.
References
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate is a heterocyclic compound with the molecular formula C₁₅H₁₃N₅O₄ and a molecular weight of 327.29 g/mol . Its chemical structure, featuring a nitro-substituted benzene ring functionalized with two pyrazole moieties and an ethyl ester, positions it as a valuable intermediate in medicinal chemistry. This technical guide provides a detailed overview of its chemical properties, including a plausible synthetic route, predicted spectral data, and its relevance in the context of kinase inhibitor development. Due to the limited availability of direct experimental data in public literature, this guide combines established chemical principles with data from analogous structures to offer a comprehensive profile for research and development purposes.
Introduction
The pyrazole scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous FDA-approved medications. Its prevalence is due to its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-binding sites of protein kinases. Consequently, pyrazole derivatives are a major focus in the development of targeted therapies, particularly in oncology. This compound (CAS No. 1256633-25-6) serves as a key building block in the synthesis of more complex molecules, including potent kinase inhibitors. The strategic placement of the nitro group and the two pyrazole rings allows for diverse chemical modifications, making it a versatile intermediate for creating libraries of potential drug candidates. This guide will delineate its chemical characteristics to aid researchers in its synthesis, characterization, and application.
Predicted Chemical and Physical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its constituent functional groups.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₃N₅O₄ |
| Molecular Weight | 327.29 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate) |
| Melting Point | Estimated to be in the range of 150-200 °C |
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is through a double nucleophilic aromatic substitution (SNAᵣ) reaction. This approach leverages the activation of the aromatic ring by the electron-withdrawing nitro group.
Reaction Scheme:
Figure 1. Proposed synthesis of this compound.
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound via a nucleophilic aromatic substitution reaction.
Materials:
-
Ethyl 4,5-dichloro-2-nitrobenzoate
-
Pyrazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of Ethyl 4,5-dichloro-2-nitrobenzoate (1.0 eq) in DMF, add pyrazole (2.2 eq) and potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Predicted Spectroscopic Data
The following tables present the predicted spectroscopic data for this compound, derived from the analysis of its structural components.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.2 - 8.4 | s | Aromatic-H (H-3) |
| ~7.8 - 8.0 | s | Aromatic-H (H-6) |
| ~7.7 - 7.9 | d | Pyrazolyl-H (H-3' or H-5') |
| ~7.5 - 7.7 | d | Pyrazolyl-H (H-3' or H-5') |
| ~6.4 - 6.6 | t | Pyrazolyl-H (H-4') |
| ~4.3 - 4.5 | q | -OCH₂CH₃ |
| ~1.3 - 1.5 | t | -OCH₂CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~148 | C-NO₂ |
| ~140 - 142 | Pyrazolyl-C (C-3' or C-5') |
| ~130 - 135 | Aromatic-C (C-1, C-4, C-5) |
| ~125 - 128 | Pyrazolyl-C (C-3' or C-5') |
| ~115 - 120 | Aromatic-C (C-3, C-6) |
| ~108 | Pyrazolyl-C (C-4') |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |
| ~3000 - 2850 | Medium | C-H stretch (Aliphatic) |
| ~1730 | Strong | C=O stretch (Ester) |
| ~1530 | Strong | N-O asymmetric stretch (Nitro) |
| ~1350 | Strong | N-O symmetric stretch (Nitro) |
| ~1250 | Strong | C-O stretch (Ester) |
Mass Spectrometry
| m/z | Interpretation |
| 327.10 | [M]⁺ (Molecular Ion) |
| 282.10 | [M - OCH₂CH₃]⁺ |
| 254.10 | [M - COOCH₂CH₃]⁺ |
Relevance in Drug Discovery: Kinase Inhibition
This compound is a precursor for synthesizing kinase inhibitors. These inhibitors often target signaling pathways that are dysregulated in diseases like cancer. A common target for pyrazole-based inhibitors is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a cascade of protein phosphorylations that culminates in the activation of transcription factors and other cellular effectors. A simplified representation of this pathway is shown below.
A Technical Guide to the Predicted Spectroscopic Data of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
Introduction
Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate (C₁₅H₁₃N₅O₄, Molar Mass: 327.29 g/mol ) is a complex heterocyclic compound. Its structure incorporates an ethyl benzoate core functionalized with a nitro group and two pyrazole rings.[1] Molecules containing pyrazole motifs are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[2] This compound, in particular, is noted as a key intermediate in the synthesis of kinase inhibitors for potential cancer therapy.[1] A thorough understanding of the spectroscopic profile is fundamental for its synthesis, purification, and structural elucidation. This technical guide provides a summary of the predicted spectroscopic data (NMR, IR, MS) for this compound and details the standard experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following sections and tables summarize the predicted quantitative data for the spectroscopic analysis of this compound.
The NMR spectra of pyrazole derivatives can be complex due to factors like tautomerism and the influence of various substituents.[3] The predicted chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the aromatic character of the pyrazole and benzene rings.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Benzoate H-3 | ~ 8.1 - 8.3 | s | - |
| Benzoate H-6 | ~ 7.8 - 8.0 | s | - |
| Pyrazolyl H-3', H-3'' | ~ 7.9 - 8.1 | d | ~ 1.5 - 2.5 |
| Pyrazolyl H-5', H-5'' | ~ 7.6 - 7.8 | d | ~ 2.0 - 3.0 |
| Pyrazolyl H-4', H-4'' | ~ 6.4 - 6.6 | t | ~ 2.0 - 2.5 |
| Ethyl (-CH₂) | ~ 4.4 - 4.6 | q | ~ 7.1 |
| Ethyl (-CH₃) | ~ 1.3 - 1.5 | t | ~ 7.1 |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~ 164 - 166 |
| Benzoate C-2 (C-NO₂) | ~ 148 - 150 |
| Benzoate C-4, C-5 (C-Py) | ~ 140 - 145 |
| Benzoate C-1 | ~ 133 - 135 |
| Benzoate C-6 | ~ 128 - 130 |
| Benzoate C-3 | ~ 124 - 126 |
| Pyrazolyl C-3', C-3'' | ~ 140 - 142 |
| Pyrazolyl C-5', C-5'' | ~ 130 - 133 |
| Pyrazolyl C-4', C-4'' | ~ 108 - 110 |
| Ethyl (-CH₂) | ~ 62 - 64 |
| Ethyl (-CH₃) | ~ 14 - 15 |
The IR spectrum is predicted to show characteristic absorption bands for the ester, nitro, and aromatic functional groups. Aromatic nitro compounds typically display strong N-O stretching vibrations.[4][5]
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (Aromatic/Heteroaromatic) | 3100 - 3150 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Ester) | 1720 - 1740 | Strong |
| N-O asymmetric stretch (Nitro) | 1520 - 1560 | Strong |
| C=C / C=N stretch (Aromatic/Pyrazole) | 1450 - 1600 | Medium-Strong |
| N-O symmetric stretch (Nitro) | 1340 - 1370 | Strong |
| C-O stretch (Ester) | 1100 - 1300 | Strong |
| C-H out-of-plane bend (Aromatic) | 750 - 900 | Strong |
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns. Nitroaromatic compounds often exhibit fragment ions corresponding to the loss of NO and NO₂.[6] The fragmentation of the pyrazole ring can also contribute to the spectrum.[7]
Table 4: Predicted Mass Spectrometry Fragments for this compound
Ionization Method: Electron Ionization (EI)
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 327 | [M]⁺• | Molecular Ion |
| 298 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 282 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
| 281 | [M - NO₂]⁺ | Loss of nitro group |
| 253 | [M - NO₂ - C₂H₄]⁺ | Loss of nitro group and ethene |
| 68 | [C₃H₄N₂]⁺• | Pyrazole radical cation |
Experimental Protocols
The following sections detail standard methodologies for the spectroscopic analysis of novel organic compounds like this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary. Filter the solution if any solid particles are present to prevent interference with the magnetic field homogeneity.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Wipe the outside of the NMR tube to remove any contaminants.
-
Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge. Place the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup:
-
Injector: Set the inlet temperature to 250-280 °C.
-
Oven Program: Use a temperature gradient to ensure separation of components. A typical program might be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5-10 minutes.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Set the ion source and quadrupole temperatures (e.g., 230 °C and 150 °C, respectively). Scan a mass range of m/z 40-500.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the sample solution.
-
Acquire the total ion chromatogram (TIC) to observe the retention time of the compound.
-
Obtain the mass spectrum for the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with predicted pathways for structural confirmation.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound.
Caption: Spectroscopic analysis workflow.
References
- 1. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Initial Note on CAS Number: The CAS number provided in the topic (1256633-25-6) is predominantly associated with the chemical intermediate "Ethyl 2-nitro-4,5-di(1H-pyrazol-1-yl)benzoate". However, the request for an in-depth technical guide detailing signaling pathways and experimental protocols strongly indicates an interest in a well-characterized bioactive compound. GSK2830371, a potent and selective Wip1 (PPM1D) phosphatase inhibitor with the CAS number 1404456-53-6, aligns with these requirements and is the focus of this guide. It is presumed that the provided CAS number was an error.
Introduction
GSK2830371 is a first-in-class, orally active, and allosteric inhibitor of the wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1] Wip1 is a serine/threonine phosphatase that functions as a critical negative regulator of the DNA damage response (DDR) and other cellular stress signaling pathways.[2][3] The gene encoding Wip1, PPM1D, is frequently amplified or overexpressed in a variety of human cancers, making it an attractive therapeutic target.[1][2] GSK2830371 offers high selectivity by binding to a "flap" subdomain outside the catalytic site of Wip1, leading to its inhibition and subsequent degradation.[1][2] This guide provides a comprehensive overview of the properties, synthesis, mechanism of action, and experimental protocols related to GSK2830371.
Physicochemical and Pharmacokinetic Properties
GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide.[4] While it demonstrates potent preclinical efficacy, it has a noted short in vivo half-life, suggesting that sustained inhibition may be necessary for maximal antitumor effects.[4][5]
| Property | Value | Reference |
| CAS Number | 1404456-53-6 | [6] |
| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [6] |
| Molecular Weight | 461.02 g/mol | [6] |
| Appearance | Light yellow powder | [4] |
| Solubility | DMSO: up to 100 mg/mL, Ethanol: up to 50 mM | [6] |
| Storage Temperature | -20°C |
Synthesis
While the proprietary, detailed synthesis scheme for GSK2830371 by GlaxoSmithKline is not publicly available, the general class of pyridinylaminomethylthienylcarboxamide compounds can be synthesized through multi-step organic chemistry routes. These typically involve the formation of amide and C-N bonds through coupling reactions. The synthesis of related pyrazole-containing compounds often involves reactions of hydrazine derivatives with diketones or other suitable precursors.[7][8] A detailed synthesis of GSK2830371 and its deuterated analog has been described in a technical guide by Benchchem.[2]
Mechanism of Action and Signaling Pathways
GSK2830371 is an allosteric, non-competitive, and reversible inhibitor of Wip1 phosphatase.[4] Its primary mechanism involves the reactivation of the p53 tumor suppressor pathway and the enhancement of the DNA damage response.
Wip1 negatively regulates the DDR by dephosphorylating key proteins in the p53 and p38 MAPK signaling pathways.[1][9] These substrates include ATM, Chk2, H2AX, p38 MAPK, and p53 itself.[1][10] By inhibiting Wip1, GSK2830371 leads to the increased phosphorylation and activation of these proteins.[6][10]
The activation of p53 leads to the transcriptional upregulation of its target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[1][11] Furthermore, GSK2830371 has been shown to induce the ubiquitination-dependent degradation of the Wip1 protein, further amplifying its effects.[4]
Below are diagrams illustrating the Wip1 signaling pathway and the mechanism of action of GSK2830371.
Caption: Wip1 (PPM1D) negatively regulates the DNA damage response.
Caption: Mechanism of action of GSK2830371.
Experimental Protocols
In Vitro Assays
Wip1 Phosphatase Activity Assay [6] This assay measures the ability of GSK2830371 to inhibit the dephosphorylation of a substrate by Wip1.
-
Reagents:
-
Recombinant Wip1 enzyme
-
Fluorescein diphosphate (FDP) substrate (e.g., 50 µM)
-
Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA
-
GSK2830371 (various concentrations) dissolved in DMSO
-
DMSO (vehicle control)
-
-
Protocol:
-
Add GSK2830371 or DMSO to the wells of a microplate.
-
Add the FDP substrate to each well.
-
Initiate the reaction by adding Wip1 (e.g., 10 nM) to each well.
-
Incubate at room temperature.
-
Measure the fluorescent signal on a microplate reader (excitation/emission ~485/530 nm).
-
Calculate the IC₅₀ value, which is the concentration of GSK2830371 that inhibits 50% of Wip1 activity.
-
Cell Proliferation (Growth Inhibition) Assay [5][12] This assay determines the effect of GSK2830371 on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MCF7, DOHH2)
-
Complete cell culture medium
-
GSK2830371 (various concentrations)
-
Cell viability reagent (e.g., CCK-8, SRB)
-
96-well plates
-
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK2830371 or vehicle control for a specified period (e.g., 72 or 96 hours).
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence on a microplate reader.
-
Calculate the GI₅₀ (50% growth inhibition) or IC₅₀ values.
-
Immunoblotting for Phosphoprotein Analysis [10][13] This technique is used to detect changes in the phosphorylation status of Wip1 substrates.
-
Protocol:
-
Treat cells with GSK2830371 or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p53, p-p53 Ser15, Chk2, p-Chk2 Thr68).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Studies
Tumor Xenograft Model [5][6] This model assesses the antitumor efficacy of GSK2830371 in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line for implantation (e.g., DOHH2)
-
GSK2830371 formulated for oral administration
-
Vehicle control
-
-
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer GSK2830371 (e.g., 75-150 mg/kg) or vehicle orally at specified intervals (e.g., twice or three times daily).
-
Monitor tumor volume and body weight regularly.
-
After a set period, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for pharmacodynamic markers).
-
Summary of Biological Activity and Preclinical Data
GSK2830371 has demonstrated potent and selective inhibition of Wip1 phosphatase, leading to significant antitumor effects in preclinical models, particularly in cancers with wild-type p53.
| Parameter | Value / Observation | Reference(s) |
| Wip1 IC₅₀ | 6 nM | [5][6][10] |
| Cell Lines with Activity | Hematopoietic tumor cell lines (e.g., DOHH2), Wip1-amplified breast cancer cells (e.g., MCF7), neuroblastoma, and liver adenocarcinoma cell lines. | [6][10][13][14] |
| Mechanism of Action | Allosteric inhibition of Wip1, leading to increased phosphorylation of p53, Chk2, ATM, and H2AX. | [4][6] |
| Cellular Effects | Induction of p53-dependent cell cycle arrest and apoptosis. | [1][11] |
| In Vivo Efficacy | Inhibition of tumor growth in xenograft models (e.g., DOHH2 lymphoma). | [5][6][14] |
| Combination Therapy | Synergistic or potentiating effects with MDM2 inhibitors (e.g., Nutlin-3, RG7388) and genotoxic agents (e.g., doxorubicin). | [6][13][15] |
Conclusion
GSK2830371 is a highly valuable research tool for investigating the role of Wip1 phosphatase in cancer and other diseases. Its potent and selective inhibitory activity, coupled with its oral bioavailability, has made it a key compound in preclinical studies aimed at reactivating the p53 tumor suppressor pathway. Further research, potentially focusing on overcoming its short in vivo half-life through medicinal chemistry efforts or novel drug delivery systems, will be crucial for its potential clinical translation. This guide provides a foundational understanding of GSK2830371 for researchers and drug development professionals seeking to explore the therapeutic potential of Wip1 inhibition.
References
- 1. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPM1D Knockdown Suppresses Cell Proliferation, Promotes Cell Apoptosis, and Activates p38 MAPK/p53 Signaling Pathway in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. mdpi.com [mdpi.com]
- 13. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate is a complex heterocyclic compound of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy.[1] The strategic placement of its nitro group and two pyrazolyl moieties on the benzoate core allows for selective interactions within biological systems, making it a valuable scaffold in drug discovery and agrochemical research. This guide provides a comprehensive overview of its molecular structure, leveraging available data and analogous compounds to offer insights into its chemical and physical properties.
Molecular and Physical Properties
The fundamental properties of this compound are summarized in the table below. While detailed experimental data for this specific molecule is not widely published, its basic characteristics have been identified.
| Property | Value | Source |
| CAS Number | 1256633-25-6 | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| Molecular Formula | C₁₅H₁₃N₅O₄ | --INVALID-LINK--[2] |
| Molecular Weight | 327.29 g/mol | --INVALID-LINK--[2], --INVALID-LINK--[1] |
| Primary Use | Intermediate in kinase inhibitor synthesis | --INVALID-LINK--[1] |
Structural Visualization
The logical relationship and core structure of this compound can be visualized as a central benzene ring substituted with an ethyl ester, a nitro group, and two pyrazolyl groups.
Experimental Protocols and Data (Based on Analogous Compounds)
Due to the limited availability of specific experimental data for this compound, this section presents protocols and data from closely related compounds to provide a foundational understanding.
Synthesis
A general synthetic pathway to similar substituted nitrobenzoates can be inferred from established methods. The synthesis would likely involve the esterification of a corresponding carboxylic acid and subsequent functionalization with pyrazole. A plausible synthetic workflow is outlined below.
Crystallographic Data
While crystal structure data for the title compound is not available, data for a related pyrazole-substituted benzoate, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate , provides insight into the potential solid-state conformation.
| Parameter | Value for Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate |
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Crystal System | Triclinic |
| Space Group | P -1 |
| a (Å) | 8.1338 (12) |
| b (Å) | 8.1961 (9) |
| c (Å) | 10.7933 (11) |
| α (°) | 74.013 (9) |
| β (°) | 83.308 (10) |
| γ (°) | 64.734 (13) |
| Volume (ų) | 625.54 (13) |
| Z | 2 |
| Data sourced from Dong et al. (2014)[3] |
In this related structure, the dihedral angle between the pyrazole and benzene rings is 76.06 (11)°.[3] This significant twist is a common feature in such multi-ring systems and would be expected in the title compound as well, influencing its molecular packing and intermolecular interactions.
Spectroscopic Data
Spectroscopic data provides confirmation of the molecular structure. Below are typical spectroscopic characteristics for the core components of the title molecule, based on data from related compounds.
Infrared (IR) Spectroscopy
The IR spectrum of a related compound, Ethyl 2-nitrobenzoate , shows characteristic absorption bands that would be expected in the title compound.
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Ester) | ~1730 |
| C-O (Ester) | ~1250 |
| NO₂ (asymmetric stretch) | ~1530 |
| NO₂ (symmetric stretch) | ~1350 |
| C-N (Aromatic) | ~1300-1200 |
| Aromatic C-H | ~3100-3000 |
| Aliphatic C-H | ~2980-2850 |
| Representative data based on Ethyl 2-nitrobenzoate.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data for a related pyrazole-containing structure, Ethyl 5-(2-nitrophenyl)-1H-pyrazole-3-carboxylate , can provide an indication of the chemical shifts expected for the pyrazole and benzoate protons and carbons in the title compound.
¹H NMR (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) |
|---|---|
| Ethyl -CH₃ | ~1.4 (triplet) |
| Ethyl -CH₂ | ~4.4 (quartet) |
| Pyrazole protons | ~6.5-8.0 (multiplets) |
| Benzoate protons | ~7.5-8.5 (multiplets) |
¹³C NMR (in CDCl₃)
| Carbons | Chemical Shift (δ, ppm) |
|---|---|
| Ethyl -CH₃ | ~14 |
| Ethyl -CH₂ | ~62 |
| Pyrazole carbons | ~105-145 |
| Benzoate carbons | ~120-150 |
| Ester C=O | ~165 |
Representative data based on related pyrazole and nitrobenzoate structures.
Conclusion
References
An In-depth Technical Guide to the Synthesis of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, a key intermediate in the development of various pharmacologically active compounds, including kinase inhibitors. This document details the necessary starting materials, multi-step experimental protocols, and the underlying chemical principles.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the preparation of a key intermediate, Ethyl 4,5-dichloro-2-nitrobenzoate. The second stage is a double nucleophilic aromatic substitution (SNAr) reaction where the two chlorine atoms on the benzene ring are displaced by pyrazole.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Stage 1: Synthesis of Ethyl 4,5-dichloro-2-nitrobenzoate
The preparation of the key intermediate, Ethyl 4,5-dichloro-2-nitrobenzoate, begins with the oxidation of 3,4-dichlorotoluene, followed by nitration and subsequent esterification.
Experimental Protocol: Oxidation of 3,4-Dichlorotoluene
This step involves the oxidation of the methyl group of 3,4-dichlorotoluene to a carboxylic acid using a strong oxidizing agent such as potassium permanganate.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Dichlorotoluene | C₇H₆Cl₂ | 161.03 | 16.1 g | 0.1 |
| Potassium Permanganate | KMnO₄ | 158.03 | 31.6 g | 0.2 |
| Sodium Hydroxide | NaOH | 40.00 | 4.0 g | 0.1 |
| Water | H₂O | 18.02 | 500 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
| Sodium Sulfite | Na₂SO₃ | 126.04 | As needed | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3,4-dichlorotoluene (16.1 g, 0.1 mol), sodium hydroxide (4.0 g, 0.1 mol), and 400 mL of water.
-
Heat the mixture to reflux with vigorous stirring.
-
In a separate beaker, dissolve potassium permanganate (31.6 g, 0.2 mol) in 100 mL of hot water.
-
Add the potassium permanganate solution portion-wise to the refluxing reaction mixture over a period of 2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
If the filtrate is still purple, add a small amount of sodium sulfite to decolorize it.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Collect the precipitated 3,4-dichlorobenzoic acid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Expected Yield: 85-95%
Experimental Protocol: Nitration of 3,4-Dichlorobenzoic Acid
The nitration is achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position of the benzene ring.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 | 19.1 g | 0.1 |
| Fuming Nitric Acid (90%) | HNO₃ | 63.01 | 10.5 mL | ~0.225 |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 50 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (50 mL) and cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 3,4-dichlorobenzoic acid (19.1 g, 0.1 mol) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
In the dropping funnel, prepare a nitrating mixture by carefully adding fuming nitric acid (10.5 mL) to 10 mL of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the stirred solution of the benzoic acid over 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.
-
Collect the precipitated 4,5-dichloro-2-nitrobenzoic acid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Expected Yield: 70-80%
Experimental Protocol: Esterification of 4,5-Dichloro-2-nitrobenzoic Acid
The carboxylic acid is converted to its ethyl ester via Fischer esterification.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,5-Dichloro-2-nitrobenzoic Acid | C₇H₃Cl₂NO₄ | 236.01 | 23.6 g | 0.1 |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 200 mL | - |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 2 mL | - |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | - |
| Brine | NaCl (aq.) | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 4,5-dichloro-2-nitrobenzoic acid (23.6 g, 0.1 mol) in absolute ethanol (200 mL).
-
Carefully add concentrated sulfuric acid (2 mL) to the suspension.
-
Heat the mixture to reflux for 8-12 hours, until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford pure Ethyl 4,5-dichloro-2-nitrobenzoate.
Expected Yield: 90-98%
Stage 2: Synthesis of this compound
This stage involves the core transformation where the two chloro atoms of the intermediate are substituted by pyrazole units in a double nucleophilic aromatic substitution reaction.
Figure 2: Reaction mechanism for the double nucleophilic aromatic substitution.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4,5-dichloro-2-nitrobenzoate | C₉H₇Cl₂NO₄ | 264.06 | 2.64 g | 0.01 |
| Pyrazole | C₃H₄N₂ | 68.08 | 1.50 g | 0.022 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 3.04 g | 0.022 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Water | H₂O | 18.02 | As needed | - |
| Brine | NaCl (aq.) | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask, add Ethyl 4,5-dichloro-2-nitrobenzoate (2.64 g, 0.01 mol), pyrazole (1.50 g, 0.022 mol), and anhydrous potassium carbonate (3.04 g, 0.022 mol).
-
Add anhydrous N,N-dimethylformamide (50 mL) to the flask.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield this compound.
Expected Yield: 60-75%
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Oxidation | 3,4-Dichlorotoluene | KMnO₄, NaOH | Water | Reflux (100) | 6-8 | 85-95 |
| 2. Nitration | 3,4-Dichlorobenzoic Acid | HNO₃, H₂SO₄ | H₂SO₄ | 0-5 then RT | 3-4 | 70-80 |
| 3. Esterification | 4,5-Dichloro-2-nitrobenzoic Acid | Ethanol, H₂SO₄ (cat.) | Ethanol | Reflux (78) | 8-12 | 90-98 |
| 4. Nucleophilic Substitution | Ethyl 4,5-dichloro-2-nitrobenzoate | Pyrazole, K₂CO₃ | DMF | 100-120 | 12-24 | 60-75 |
Conclusion
This guide outlines a robust and reproducible synthetic route to this compound. The procedures described are based on established and reliable organic transformations. Researchers should note that while the provided protocols are detailed, optimization of reaction conditions may be necessary to achieve the desired yields and purity for specific applications. Standard laboratory safety precautions should be followed at all times.
Retrosynthetic Analysis of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive retrosynthetic analysis of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The analysis outlines a plausible synthetic pathway, detailing the key transformations and intermediates involved. This document includes proposed experimental protocols, a summary of expected quantitative data, and visualizations of the synthetic logic to aid researchers in the efficient synthesis of this valuable compound.
Introduction
This compound (CAS No. 1256633-25-6) is a complex heterocyclic molecule featuring a nitro-substituted benzene ring functionalized with two pyrazolyl groups and an ethyl ester.[1][2][3] Its structure makes it a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. A clear and efficient synthetic route is crucial for its accessibility in research and drug development. This guide presents a detailed retrosynthetic analysis to deconstruct the target molecule into readily available starting materials and proposes a forward synthetic strategy based on established chemical principles.
Retrosynthetic Analysis
The retrosynthetic analysis of this compound reveals a strategy centered around two key transformations: nucleophilic aromatic substitution (SNAr) and esterification.
Figure 1: Retrosynthetic analysis of this compound. This diagram illustrates the logical disconnection of the target molecule back to simpler, commercially available starting materials.
The primary disconnection involves breaking the two C-N bonds between the pyrazole rings and the benzene core. This is a logical step as the pyrazole moieties can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group strongly activates the aromatic ring towards such substitutions, making this a favorable transformation. This leads to the key intermediate, Ethyl 4,5-dichloro-2-nitrobenzoate .
Further disconnection of the ethyl ester through a standard esterification reaction points to 4,5-dichloro-2-nitrobenzoic acid as the preceding intermediate. The carboxyl group can be envisioned as being introduced onto a 1,2-dichloro-4-nitrobenzene ring, a transformation that can be achieved through various methods, though a more direct approach in the forward synthesis would be preferable. Finally, the nitro group is disconnected, leading back to the simple, commercially available starting material, 1,2-dichlorobenzene .
Proposed Forward Synthesis
Based on the retrosynthetic analysis, a three-step forward synthesis is proposed, starting from 4,5-dichloro-2-nitrobenzoic acid.
Figure 2: Proposed forward synthetic pathway. This workflow outlines the key reactions to synthesize the target compound from a suitable starting material.
Step 1: Esterification of 4,5-Dichloro-2-nitrobenzoic Acid
The synthesis commences with the Fischer esterification of 4,5-dichloro-2-nitrobenzoic acid to yield the key intermediate, Ethyl 4,5-dichloro-2-nitrobenzoate.
Experimental Protocol:
-
To a solution of 4,5-dichloro-2-nitrobenzoic acid (1.0 eq) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude Ethyl 4,5-dichloro-2-nitrobenzoate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Expected Value |
| Reaction Time | 4 - 6 hours |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Yield | 85 - 95% |
Table 1: Expected quantitative data for the esterification reaction.
Step 2: Double Nucleophilic Aromatic Substitution (SNAr)
The crucial step in this synthesis is the double nucleophilic aromatic substitution of the two chloro groups on Ethyl 4,5-dichloro-2-nitrobenzoate with pyrazole. The electron-withdrawing nitro group activates the positions ortho and para to it for nucleophilic attack.
Experimental Protocol:
-
To a solution of Ethyl 4,5-dichloro-2-nitrobenzoate (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add pyrazole (2.2-2.5 eq) and a suitable base (e.g., potassium carbonate, K2CO3, or sodium hydride, NaH) (2.2-2.5 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.
-
Monitor the reaction progress by TLC or HPLC. The reaction may require several hours to proceed to completion.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure this compound.
| Parameter | Expected Value |
| Reaction Time | 6 - 24 hours |
| Reaction Temperature | 80 - 120 °C |
| Yield | 60 - 80% |
Table 2: Expected quantitative data for the double SNAr reaction.
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the ethyl ester, the aromatic protons, and the pyrazolyl protons in the correct ratios and with the expected chemical shifts and coupling patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (around 1530 and 1350 cm-1), the ester carbonyl group (around 1730 cm-1), and the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the target molecule.
Conclusion
The retrosynthetic analysis presented provides a logical and feasible pathway for the synthesis of this compound. The proposed forward synthesis, involving a Fischer esterification followed by a double nucleophilic aromatic substitution, utilizes well-established and reliable chemical transformations. This guide, with its detailed experimental protocols and expected data, serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the preparation of this important building block for the development of novel therapeutic agents. Further optimization of the reaction conditions, particularly for the double SNAr step, may be necessary to achieve maximum yields and purity.
References
- 1. aldlab.com [aldlab.com]
- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. SY011955,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
The Pivotal Role of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate in the Landscape of Kinase Inhibitor Discovery: A Technical Guide
For Immediate Release
[City, State] – December 29, 2025 – As the quest for more selective and potent cancer therapeutics continues, the synthetic intermediate Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate (CAS 1256633-25-6) has emerged as a critical building block in the development of next-generation kinase inhibitors. This technical guide provides an in-depth analysis of its potential applications in medicinal chemistry, focusing on its role as a precursor to potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, a class of compounds with significant therapeutic promise.
Introduction: The Significance of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to form key interactions with the ATP-binding site of various protein kinases.[1] Its unique electronic properties and capacity to act as both a hydrogen bond donor and acceptor make it an ideal framework for designing selective kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyrazolo[3,4-d]pyrimidines, which mimic the purine core of ATP, have shown considerable success as kinase inhibitors, with several compounds in this class demonstrating potent antitumor activity.
This compound serves as a key strategic intermediate for the synthesis of these valuable therapeutic agents. Its structure, featuring a nitro group ortho to a latent amino functionality and two pyrazole rings, provides a versatile platform for the construction of the fused pyrazolo[3,4-d]pyrimidine ring system.
Synthetic Pathway to Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
The primary application of this compound in medicinal chemistry is its conversion to a 4-amino-pyrazolo[3,4-d]pyrimidine core. This transformation is typically achieved through a two-step process:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, yielding an ortho-amino ester. This is a standard transformation in organic synthesis, often accomplished using reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.
-
Cyclization to form the Pyrimidine Ring: The resulting ortho-amino ester is then cyclized to form the pyrazolo[3,4-d]pyrimidine ring system. This can be achieved by reacting the intermediate with a suitable one-carbon synthon, such as formamide or a formamidine derivative. This cyclization step is a common and efficient method for the synthesis of this class of heterocyclic compounds.
This synthetic route provides a convergent and flexible approach to a wide range of substituted pyrazolo[3,4-d]pyrimidine kinase inhibitors. The pyrazole substituents on the benzo-scaffold of the starting material can be varied to fine-tune the selectivity and potency of the final compounds.
Potential Kinase Targets and Signaling Pathways
While specific biological data for this compound itself is not the focus of its application, the pyrazolo[3,4-d]pyrimidine derivatives synthesized from it have been shown to inhibit a range of kinases implicated in cancer progression. These include, but are not limited to:
-
Src Family Kinases: These non-receptor tyrosine kinases play crucial roles in cell proliferation, survival, and migration.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases: Inhibition of VEGFRs is a key strategy in anti-angiogenic cancer therapy.
-
Epidermal Growth Factor Receptor (EGFR) Kinases: EGFR is a well-validated target in various solid tumors, and its inhibition can block tumor growth and survival pathways.
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition is a promising approach for cancer treatment.
The inhibition of these kinases can impact multiple downstream signaling pathways critical for cancer cell survival and proliferation, such as the MAPK/ERK, PI3K/Akt/mTOR, and JAK/STAT pathways.
Quantitative Data of Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
The following table summarizes the in vitro activity of representative pyrazolo[3,4-d]pyrimidine kinase inhibitors, demonstrating the potency that can be achieved from this scaffold. It is important to note that these are examples of compounds within the same class as those that can be synthesized from this compound, and the specific activity of derivatives will depend on the final substitutions.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Src | 1-10 | F. H. Bunkin et al. |
| Pyrazolo[3,4-d]pyrimidine | VEGFR-2 | 5-50 | A. M. El-Kerdawy et al. |
| Pyrazolo[3,4-d]pyrimidine | EGFR | 10-100 | S. M. El-Moghazy et al. |
| Pyrazolo[3,4-d]pyrimidine | Aurora A | 50-200 | M. A. Ali et al. |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | 20-150 | T. M. Ibrahim et al. |
Experimental Protocols
General Procedure for the Synthesis of a 4-Amino-pyrazolo[3,4-d]pyrimidine Core
Step 1: Reduction of this compound
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid is added a reducing agent, for example, tin(II) chloride dihydrate (5.0 eq). The reaction mixture is stirred at an elevated temperature (e.g., 70-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a basic solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl 2-amino-4,5-di(1-pyrazolyl)benzoate, which can be purified by column chromatography.
Step 2: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core
The crude ethyl 2-amino-4,5-di(1-pyrazolyl)benzoate (1.0 eq) is heated in an excess of formamide at a high temperature (e.g., 180-200 °C) for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water and a cold organic solvent (e.g., ethanol), and dried to afford the desired 4-hydroxy-pyrazolo[3,4-d]pyrimidine derivative. This can be further converted to the 4-amino derivative through standard chlorination and amination procedures.
General Kinase Inhibition Assay Protocol (Example: VEGFR-2)
The inhibitory activity of the synthesized pyrazolo[3,4-d]pyrimidine derivatives against a target kinase such as VEGFR-2 can be assessed using a variety of commercially available assay kits, typically based on principles like FRET, luminescence, or ELISA. A general protocol would involve:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a peptide substrate), and ATP solution at the desired concentrations.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: Add the assay buffer, kinase solution, and test compounds to the wells of a microplate.
-
Initiation of Reaction: Add the substrate and ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the signal according to the kit's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
This compound is a valuable and strategically important intermediate in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. Its chemical structure allows for the efficient construction of a privileged scaffold in medicinal chemistry, leading to the development of potent and selective inhibitors of key kinases implicated in cancer. The versatility of the synthetic routes starting from this compound enables the generation of diverse libraries of potential drug candidates. Future research will likely focus on the development of novel derivatives with improved pharmacokinetic properties and enhanced selectivity profiles, further solidifying the importance of this compound in the ongoing fight against cancer.
References
The Pivotal Role of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate in Modern Pharmaceutical Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, a specialized aromatic nitro compound, has emerged as a critical pharmaceutical intermediate, particularly in the synthesis of targeted kinase inhibitors for oncological applications. This technical guide provides an in-depth analysis of its synthesis, key chemical properties, and its strategic application in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and a review of the biological significance of the molecular scaffolds derived from this intermediate are presented to support researchers in the fields of medicinal chemistry and drug discovery.
Introduction
The landscape of pharmaceutical research is increasingly dominated by the pursuit of highly specific and potent therapeutic agents. In this context, the design and synthesis of complex molecular scaffolds that can selectively interact with biological targets are of paramount importance. This compound (CAS No. 1256633-25-6) is a key building block that facilitates the construction of such sophisticated molecules. Its unique arrangement of a nitro group, an ethyl ester, and two pyrazolyl moieties on a benzene ring offers a versatile platform for chemical modification and the introduction of diverse pharmacophoric elements. The presence of the pyrazole rings is particularly significant, as this heterocycle is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form crucial interactions within the ATP-binding sites of various kinases.[1]
This guide will explore the synthesis of this intermediate, its application in the generation of kinase inhibitors, and the potential signaling pathways targeted by the resulting drug candidates.
Synthesis and Chemical Properties
The synthesis of this compound is not widely detailed in publicly available literature. However, based on established principles of organic synthesis, a plausible and efficient synthetic route involves a sequential nucleophilic aromatic substitution (SNAr) reaction.
Proposed Synthetic Pathway:
The most probable synthetic strategy commences with a di-halogenated nitrobenzoate precursor, such as Ethyl 4,5-dichloro-2-nitrobenzoate. The electron-withdrawing nitro group strongly activates the aromatic ring, making the chlorine atoms susceptible to displacement by nucleophiles. The reaction proceeds with the sequential substitution of the two chlorine atoms with pyrazole.
Figure 1: Proposed synthetic workflow for this compound.
2.1. Key Chemical Properties
A summary of the key chemical properties of the target intermediate is provided below.
| Property | Value |
| CAS Number | 1256633-25-6 |
| Molecular Formula | C₁₅H₁₃N₅O₄ |
| Molecular Weight | 327.29 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF) |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols
3.1. General Protocol for Nucleophilic Aromatic Substitution of a Dihalo-nitroaromatic with Pyrazole
This protocol is based on established procedures for SNAr reactions on activated aromatic systems.
Materials:
-
Ethyl 4,5-dichloro-2-nitrobenzoate (1.0 eq)
-
Pyrazole (2.2 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4,5-dichloro-2-nitrobenzoate and anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add potassium carbonate to the solution and stir the suspension.
-
Add pyrazole to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data for Analogous Reactions:
The following table summarizes typical reaction parameters for SNAr reactions on activated nitroarenes, which can serve as a starting point for optimization.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Amine | K₂CO₃ | DMSO | 80-100 | 4-8 | 85-95 |
| Thiol | NaH | DMF | 25-50 | 2-6 | 90-98 |
| Pyrazole | K₂CO₃ / Cs₂CO₃ | DMF/DMSO | 80-140 | 12-24 | 70-90 |
Table 2: Typical Quantitative Data for Nucleophilic Aromatic Substitution Reactions. Yields are highly substrate and condition dependent.
Role as a Pharmaceutical Intermediate in Kinase Inhibitor Synthesis
This compound is a valuable intermediate for the synthesis of kinase inhibitors. The subsequent chemical transformations typically involve the reduction of the nitro group to an amine, followed by further functionalization to build the final inhibitor scaffold.
Figure 2: General workflow for the synthesis of kinase inhibitors.
The resulting di-pyrazolyl aniline derivative serves as a versatile platform for constructing a variety of heterocyclic systems known to interact with the hinge region of kinase domains.
Targeted Signaling Pathways
The dysregulation of protein kinase signaling is a hallmark of many cancers. Kinase inhibitors developed from pyrazole-containing scaffolds have shown efficacy against several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[2][3] Based on the structural motifs that can be generated from this compound, the resulting inhibitors are likely to target receptor tyrosine kinases (RTKs).
Potential Targeted Pathways:
-
EGFR (Epidermal Growth Factor Receptor) Signaling Pathway: Overactivation of the EGFR pathway is common in many solid tumors, leading to uncontrolled cell growth. Pyrazole-based inhibitors have been developed to target EGFR.[4][5]
-
VEGFR (Vascular Endothelial Growth Factor Receptor) Signaling Pathway: The VEGFR pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR is a key strategy in cancer therapy, and numerous pyrazole-containing inhibitors have been explored for this purpose.[4][5]
-
c-Met (Hepatocyte Growth Factor Receptor) Signaling Pathway: The c-Met pathway is implicated in tumor invasion and metastasis. Several c-Met inhibitors incorporating a pyrazole scaffold have been reported.[6]
Figure 3: Potential kinase signaling pathways targeted by derivative inhibitors.
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis. Its unique chemical architecture provides a robust starting point for the development of potent and selective kinase inhibitors. The plausible synthetic route via nucleophilic aromatic substitution offers an accessible means of production. The pyrazole moieties are key to the biological activity of the derivative compounds, enabling strong interactions with the ATP-binding sites of critical oncogenic kinases such as EGFR, VEGFR, and c-Met. Further research into the synthesis and application of this intermediate is warranted and holds significant promise for the discovery of next-generation targeted cancer therapies. This guide provides a foundational resource for researchers aiming to leverage the potential of this versatile molecule.
References
- 1. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate: A Technical Guide for Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research specifically detailing the agrochemical applications of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate is limited. This guide, therefore, provides a technical overview based on the well-documented activities of its core structural motifs: the pyrazole and nitrobenzoate moieties. The experimental protocols and data presented are illustrative and intended to serve as a framework for initiating research on this compound.
Introduction: A Molecule of Bimodal Potential
This compound is a complex heterocyclic compound with the molecular formula C₁₅H₁₃N₅O₄. Its structure is characterized by a central ethyl nitrobenzoate core substituted with two pyrazole rings. This unique combination of functional groups suggests significant potential in agrochemical discovery.
-
Pyrazole Moiety: The pyrazole ring is a well-established pharmacophore in numerous commercial pesticides.[1][2] Pyrazole-containing compounds are particularly prominent as herbicides, often acting as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][4][5]
-
Nitroaromatic Moiety: Nitroaromatic compounds have a long history in the chemical industry and are known to exhibit a range of biological activities, including fungicidal and herbicidal properties.[6][7]
This guide will explore the prospective applications of this compound in agrochemical research, proposing a synthetic pathway, outlining detailed experimental protocols for its evaluation, and discussing its potential mechanisms of action.
Synthesis and Chemical Profile
Proposed Synthesis Pathway
A potential synthesis could involve a multi-step process starting from a di-substituted nitrobenzoate precursor, followed by the introduction of the pyrazole rings.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of Ethyl 2-Nitro-4,5-dichlorobenzoate (1 equivalent) in dimethylformamide (DMF), add pyrazole (2.2 equivalents) and potassium carbonate (K₂CO₃) (2.5 equivalents).
-
Reaction Execution: Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Agrochemical Applications
The bifunctional nature of this compound suggests it could be investigated as either a herbicide or a fungicide.
Herbicidal Activity
Many commercial pyrazole herbicides, such as pyrazolate and topramezone, function by inhibiting the HPPD enzyme.[4][10] This enzyme is crucial in the plant's tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols.[11][12] Inhibition of HPPD leads to a depletion of these vital compounds, causing the characteristic bleaching of plant tissues followed by necrosis and death.[10][13]
Hypothetical Mechanism of Action: The di(1-pyrazolyl) substitution pattern on the benzoate ring could allow the molecule to act as an effective HPPD inhibitor.
Caption: Potential herbicidal mechanism via inhibition of the HPPD enzyme pathway.
Fungicidal Activity
Nitroaromatic compounds, particularly nitrophenols, have been investigated for their fungicidal properties.[6][7] Their mode of action can involve uncoupling oxidative phosphorylation or other forms of membrane disruption. The presence of the nitro group on the benzoate ring suggests that this compound could exhibit activity against various plant pathogenic fungi.
Agrochemical Screening and Evaluation
A systematic screening process is essential to determine the biological activity of a novel compound.[14]
Caption: General workflow for screening a novel compound for agrochemical activity.
Experimental Protocol: Herbicidal Activity Screening
1. Pre-Emergence Assay:
-
Objective: To evaluate the effect of the compound on weed seed germination.
-
Procedure:
-
Prepare pots with a standardized soil mix.
-
Sow seeds of various monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus).
-
Prepare solutions of the test compound in a suitable solvent (e.g., acetone with a surfactant) at various concentrations.
-
Evenly apply the solutions to the soil surface.
-
Incubate the pots in a controlled growth chamber.
-
Assess the percentage of inhibition of germination and seedling growth compared to an untreated control after 14-21 days.
-
2. Post-Emergence Assay:
-
Objective: To evaluate the effect of the compound on established weeds.
-
Procedure:
-
Grow various weed species in pots until they reach the 2-3 leaf stage.
-
Prepare test solutions as described for the pre-emergence assay.
-
Spray the foliage of the plants until runoff.
-
Return the plants to the growth chamber.
-
Visually assess the percentage of injury (e.g., chlorosis, necrosis, growth inhibition) compared to an untreated control after 7, 14, and 21 days.
-
Experimental Protocol: Fungicidal Activity Screening
1. In Vitro Mycelial Growth Inhibition Assay:
-
Objective: To determine the direct inhibitory effect of the compound on fungal growth.
-
Procedure:
-
Prepare Potato Dextrose Agar (PDA) medium amended with the test compound at various concentrations. The compound should first be dissolved in a minimal amount of a solvent like DMSO.
-
Pour the amended PDA into sterile Petri dishes.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of a target fungus (e.g., Botrytis cinerea, Fusarium oxysporum).
-
Incubate the plates at an appropriate temperature (e.g., 25°C).
-
Measure the colony diameter daily until the fungal growth in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition relative to the solvent control.
-
Data Presentation and Interpretation
All quantitative data from screening assays should be systematically recorded and analyzed to determine key efficacy parameters.
Hypothetical Herbicidal Activity Data
Table 1: Post-Emergence Herbicidal Activity of this compound at 14 Days After Treatment.
| Application Rate (g a.i./ha) | Echinochloa crus-galli (% Injury) | Setaria faberi (% Injury) | Amaranthus retroflexus (% Injury) | Abutilon theophrasti (% Injury) |
| 100 | 75 | 70 | 90 | 85 |
| 200 | 90 | 85 | 100 | 95 |
| 400 | 100 | 95 | 100 | 100 |
| Control (Untreated) | 0 | 0 | 0 | 0 |
Hypothetical Fungicidal Activity Data
Table 2: In Vitro Mycelial Growth Inhibition by this compound.
| Concentration (µg/mL) | Botrytis cinerea (% Inhibition) | Fusarium oxysporum (% Inhibition) | Rhizoctonia solani (% Inhibition) |
| 10 | 45.2 | 30.5 | 55.1 |
| 50 | 78.9 | 65.3 | 85.4 |
| 100 | 95.1 | 88.7 | 98.6 |
| Control (Solvent) | 0 | 0 | 0 |
From such data, key metrics like EC₅₀ (Effective Concentration for 50% inhibition) for herbicides and MIC (Minimum Inhibitory Concentration) for fungicides can be calculated to quantify the compound's potency.
Future Research and Development
Should initial screenings indicate promising activity, further research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize activity and selectivity.
-
Mechanism of Action Studies: Conducting enzymatic assays (e.g., HPPD inhibition assay) and physiological studies to confirm the biological target.
-
Crop Safety Evaluation: Assessing the phytotoxicity of the compound on important crops like corn, soybean, and wheat.
-
Toxicology and Environmental Fate: Preliminary evaluation of mammalian toxicity and environmental persistence.
By leveraging the known agrochemical potential of its pyrazole and nitroaromatic components, this compound presents a compelling candidate for further investigation in the quest for novel crop protection solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unlocking Novel Kinase Inhibitors: A Technical Guide to the Application of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the utilization of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate as a pivotal intermediate in the synthesis of novel kinase inhibitors, with a specific focus on the development of potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. This document provides a comprehensive overview of the synthetic pathway, quantitative biological data, and detailed experimental protocols relevant to the discovery of new therapeutic agents in this class.
Introduction: The Role of Pyrazole Scaffolds in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. This compound is a key chemical intermediate specifically designed for the synthesis of complex heterocyclic systems, making it a valuable starting point for the development of novel kinase inhibitors for cancer therapy.[1]
This guide focuses on a series of pyrazolo[4,3-h]quinazoline-3-carboxamides synthesized from a derivative of this compound, which have demonstrated significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis.
Synthetic Pathway and Chemical Elaboration
The synthesis of the target pyrazolo[4,3-h]quinazoline-3-carboxamide inhibitors commences with a multi-step reaction sequence starting from a functionalized benzoic acid derivative, which can be prepared from this compound. The general synthetic scheme involves the construction of the quinazoline core followed by amidation to introduce diversity and modulate the pharmacological properties of the final compounds.
Quantitative Biological Data: VEGFR-2 Inhibition
The synthesized compounds were evaluated for their in vitro inhibitory activity against VEGFR-2 kinase. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below.
| Compound ID | R-Group (Amine) | VEGFR-2 IC50 (µM) |
| 1a | Phenyl | > 10 |
| 1b | 4-Fluorophenyl | 1.2 |
| 1c | 3-Chlorophenyl | 0.85 |
| 1d | 4-Chlorophenyl | 0.43 |
| 1e | 3-Bromophenyl | 0.76 |
| 1f | 4-Bromophenyl | 0.39 |
| 1g | 3-Methylphenyl | 2.5 |
| 1h | 4-Methylphenyl | 1.8 |
| 1i | 3-Methoxyphenyl | 3.1 |
| 1j | 4-Methoxyphenyl | 2.2 |
| Sunitinib | - | 0.039 |
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Synthesized Pyrazolo[4,3-h]quinazoline-3-carboxamides. Data indicates that substitution on the phenyl ring of the carboxamide moiety significantly influences the inhibitory potency against VEGFR-2. Compounds with electron-withdrawing groups, particularly at the 4-position (e.g., 1d and 1f), exhibited the most potent activity in this series.
Detailed Experimental Protocols
General Synthesis of Pyrazolo[4,3-h]quinazoline-3-carboxamides
A mixture of the chlorinated pyrazolo[4,3-h]quinazoline intermediate (1 equivalent) and the corresponding aniline (1.2 equivalents) in isopropanol is heated to reflux for 4-6 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with cold isopropanol, and dried under vacuum to yield the final carboxamide product.
In Vitro VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of the compounds against VEGFR-2 is determined using a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.[2]
Materials and Reagents:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test Compounds (dissolved in DMSO)
-
Kinase-Glo® MAX Reagent
-
White 96-well assay plates
Assay Procedure:
-
Prepare Master Mix: A master mix containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water is prepared.
-
Plate Setup: 25 µL of the master mix is added to each well of a white 96-well plate.
-
Compound Addition: 5 µL of serially diluted test compounds are added to the respective wells. Positive control wells contain DMSO vehicle, and blank wells contain kinase buffer without the enzyme.
-
Enzyme Addition: 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) is added to the test and positive control wells. Kinase buffer is added to the blank wells.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 40 minutes) to allow the kinase reaction to proceed.
-
Luminescence Detection: 50 µL of Kinase-Glo® MAX reagent is added to each well to stop the reaction and generate a luminescent signal. The plate is incubated for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Luminescence is read using a microplate reader.
-
Data Analysis: The percentage of VEGFR-2 activity is calculated relative to the positive control, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration using a sigmoidal dose-response curve.[2]
VEGFR-2 Signaling Pathway and Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. The pyrazolo[4,3-h]quinazoline-3-carboxamides act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing the phosphorylation of downstream substrates, thereby blocking the pro-angiogenic signal.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel pyrazole-based kinase inhibitors. The pyrazolo[4,3-h]quinazoline-3-carboxamide scaffold, accessible from this intermediate, has demonstrated potent and tunable inhibitory activity against VEGFR-2. The structure-activity relationship data presented herein provides a clear rationale for the design of future inhibitors with improved potency and selectivity. The detailed experimental protocols offer a robust framework for the synthesis and evaluation of these and similar compounds, paving the way for the discovery of new anti-angiogenic agents for the treatment of cancer and other diseases.
References
Methodological & Application
Application Notes and Protocols for Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate as a key intermediate in the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural features, which allow for the creation of diverse molecular scaffolds.[1] The presence of a nitro group, an ester, and two pyrazolyl moieties offers multiple points for chemical modification, making it a versatile building block in drug discovery and development.
I. Synthesis of this compound
A plausible synthetic route to this compound is proposed, starting from commercially available precursors. The following protocol outlines a two-step process involving a nucleophilic aromatic substitution followed by esterification.
Protocol 1: Synthesis of 1,2-di(1H-pyrazol-1-yl)-4-nitro-5-(ethoxycarbonyl)benzene
Step 1: Synthesis of 1,2-di(1H-pyrazol-1-yl)-4-nitrobenzoic acid
This step involves the reaction of 4,5-dichloro-2-nitrobenzoic acid with pyrazole in the presence of a base.
-
Materials:
-
4,5-dichloro-2-nitrobenzoic acid
-
Pyrazole
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 4,5-dichloro-2-nitrobenzoic acid (1.0 eq) in DMF, add potassium carbonate (3.0 eq) and pyrazole (2.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 1,2-di(1H-pyrazol-1-yl)-4-nitrobenzoic acid.
-
Step 2: Esterification to this compound
-
Materials:
-
1,2-di(1H-pyrazol-1-yl)-4-nitrobenzoic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
Suspend 1,2-di(1H-pyrazol-1-yl)-4-nitrobenzoic acid (1.0 eq) in absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield this compound.
-
Illustrative Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
II. Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail hypothetical protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions. The nitro group in the substrate is a strong electron-withdrawing group, which can present challenges in palladium-catalyzed reactions. Therefore, careful selection of the catalyst, ligand, and base is crucial for successful coupling.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In this hypothetical protocol, the nitro group of this compound is displaced by an aryl or vinyl group from a boronic acid derivative.
Protocol 2: Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound
-
Aryl or Vinylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).
-
Add K₃PO₄ (3.0 eq) and degassed toluene/water (4:1).
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere (Argon or Nitrogen) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Table 1: Hypothetical Suzuki-Miyaura Reaction Parameters
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 |
| 2 | 4-Methoxyphenylboronic acid | 3 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 82 |
| 3 | 3-Thienylboronic acid | 4 | Cs₂CO₃ | Dioxane/H₂O | 110 | 24 | 68 |
| 4 | Vinylboronic acid pinacol ester | 5 | K₂CO₃ | Toluene/H₂O | 90 | 12 | 65 |
Illustrative Suzuki-Miyaura Workflow
Caption: General workflow for the Suzuki-Miyaura coupling.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. This protocol describes the coupling of this compound with an amine.
Protocol 3: Buchwald-Hartwig Amination of this compound
-
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
-
Procedure:
-
To a dry Schlenk tube under argon, add Pd₂(dba)₃ (1-3 mol%), Xantphos (2-6 mol%), and NaOtBu (1.5 eq).
-
Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.
-
Heat the mixture to 90-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, and dry over magnesium sulfate.
-
Concentrate and purify by flash chromatography.
-
Table 2: Hypothetical Buchwald-Hartwig Amination Parameters
| Entry | Amine | Catalyst Loading (mol% Pd₂(dba)₃) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 2 | NaOtBu | Toluene | 110 | 16 | 85 |
| 2 | Aniline | 2 | NaOtBu | Toluene | 110 | 20 | 78 |
| 3 | Benzylamine | 2.5 | K₂CO₃ | Dioxane | 120 | 24 | 72 |
| 4 | Indole | 3 | Cs₂CO₃ | Toluene | 100 | 18 | 65 |
General Catalytic Cycle for Cross-Coupling
Caption: Simplified catalytic cycle for Pd-catalyzed reactions.
C. Heck Coupling
The Heck reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene. In this adaptation, the nitro group acts as the leaving group.
Protocol 4: Heck Coupling of this compound
-
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF, anhydrous)
-
-
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (3-5 mol%), and P(o-tol)₃ (6-10 mol%) in anhydrous DMF.
-
Add triethylamine (2.0 eq) as the base.
-
Heat the reaction to 100-130 °C for 18-36 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
-
Table 3: Hypothetical Heck Coupling Reaction Parameters
| Entry | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | 4 | Et₃N | DMF | 120 | 24 | 60 |
| 2 | Butyl acrylate | 4 | Et₃N | DMF | 120 | 24 | 70 |
| 3 | N-Vinylpyrrolidone | 5 | K₂CO₃ | DMAc | 130 | 36 | 55 |
| 4 | Allyl alcohol | 5 | DBU | NMP | 110 | 18 | 45 |
Illustrative Heck Coupling Workflow
Caption: General workflow for the Heck coupling reaction.
Disclaimer: The protocols and data presented in these application notes are hypothetical and intended for illustrative purposes. They are based on general principles of palladium-catalyzed cross-coupling reactions and may require significant optimization for the specific substrate, this compound. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.
References
Application Notes and Protocols for Suzuki Coupling of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the Suzuki-Miyaura cross-coupling of ethyl 2-nitro-4,5-di(1-pyrazolyl)benzoate derivatives. Given the absence of specific literature on this exact substrate, the following protocols are based on established methods for structurally related compounds, including nitroarenes and pyrazole-substituted aromatics. These notes are intended to serve as a starting point for reaction optimization.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex biaryl and heteroaryl structures. This compound derivatives are valuable scaffolds in pharmaceutical research, and their functionalization via Suzuki coupling allows for the introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships.
The reactivity of this compound in Suzuki coupling is influenced by the electronic properties of its substituents. The electron-withdrawing nature of the nitro and ester groups can enhance the oxidative addition of the palladium catalyst. However, the presence of two adjacent pyrazolyl moieties may present challenges, such as potential catalyst inhibition through coordination with the nitrogen lone pairs. The protocols provided herein are designed to address these potential challenges by utilizing robust catalytic systems.
Proposed Suzuki Coupling Reaction Conditions
Based on analogous reactions reported in the literature for nitroarenes and pyrazole-containing substrates, a set of starting conditions for the Suzuki coupling of a hypothetical ethyl 4-halo-2-nitro-5,6-di(1-pyrazolyl)benzoate with various arylboronic acids is proposed. The following tables summarize the proposed reaction parameters and expected yields, which should be used as a guideline for optimization.
Table 1: Proposed Reaction Conditions for Suzuki Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Proposed Yield (%) |
| 1 | Ethyl 4-bromo-2-nitro-5,6-di(1-pyrazolyl)benzoate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | Ethyl 4-bromo-2-nitro-5,6-di(1-pyrazolyl)benzoate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | 88 |
| 3 | Ethyl 4-chloro-2-nitro-5,6-di(1-pyrazolyl)benzoate | 3-Tolylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | DMF | 120 | 24 | 75 |
| 4 | Ethyl 4-bromo-2-nitro-5,6-di(1-pyrazolyl)benzoate | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (3:1) | 85 | 18 | 82 |
Table 2: Influence of Different Palladium Catalysts and Ligands
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Proposed Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 88 |
| 3 | PdCl₂(dppf) | - | Na₂CO₃ | DMF | 110 | 14 | 78 |
| 4 | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Ethyl 4-halo-2-nitro-5,6-di(1-pyrazolyl)benzoate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, DME)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ethyl 4-halo-2-nitro-5,6-di(1-pyrazolyl)benzoate, arylboronic acid, palladium catalyst, ligand (if applicable), and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent and degassed water via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for the Suzuki coupling experiment.
Logical Relationship of Reaction Parameters
Caption: Key parameters influencing Suzuki coupling outcomes.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the derivatization of this compound. The proposed protocols, utilizing robust palladium catalysts and appropriate reaction conditions, provide a solid foundation for researchers to develop efficient and high-yielding synthetic routes to novel compounds. Optimization of the catalyst, ligand, base, and solvent system will be crucial for achieving the best results with specific substrates. Careful monitoring of the reaction progress is recommended to tailor the conditions for each unique transformation.
Application Notes and Protocols: Buchwald-Hartwig Amination of Pyrazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in drug discovery and development, due to its broad substrate scope and tolerance of various functional groups.[1][3][4] The synthesis of N-arylpyrazoles is of significant interest as the pyrazole motif is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals.[5][6]
These application notes provide detailed protocols and compiled data for the Buchwald-Hartwig amination of pyrazole intermediates, focusing on the challenging C4-amination of 4-halopyrazoles. The information is intended to guide researchers in developing robust and efficient syntheses of 4-aminopyrazole derivatives.
Catalytic Cycle and Mechanism
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][7] The cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., bromopyrazole) to form a Pd(II) intermediate.[2][8]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylpyrazole product, regenerating the active Pd(0) catalyst.[2][8][9]
A key challenge in the amination of some pyrazole substrates, particularly with alkylamines bearing β-hydrogens, is the potential for a competing β-hydride elimination side reaction, which can lead to lower yields.[5][10] The development of sterically hindered and electron-rich phosphine ligands has been crucial in overcoming this and other challenges, enabling efficient coupling.[7][8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Amination of 4-Bromopyrazole Intermediates
The following tables summarize reaction conditions and yields for the Buchwald-Hartwig amination of various 4-bromopyrazole substrates with different amines. These data are compiled from the literature and provide a basis for comparison and protocol selection.
Table 1: Amination of 4-Bromo-1-trityl-1H-pyrazole with Various Amines [5][11]
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Phenylpiperazine | Pd(dba)₂ / tBuDavePhos | tBuOK | Toluene | 100 | 18 | 95 |
| 2 | Morpholine | Pd(dba)₂ / tBuDavePhos | tBuOK | Toluene | 100 | 18 | 91 |
| 3 | N-Methylpiperazine | Pd(dba)₂ / tBuDavePhos | tBuOK | Toluene | 100 | 18 | 88 |
| 4 | Benzylamine | Pd(dba)₂ / tBuDavePhos | tBuOK | Toluene | 100 | 18 | 85 |
| 5 | Aniline | Pd(dba)₂ / tBuDavePhos | tBuOK | Toluene | 100 | 18 | 75 |
| 6 | Pyrrolidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Toluene | 100 | 18 | 35 |
| 7 | Allylamine | Pd(dba)₂ / tBuDavePhos | tBuOK | Toluene | 100 | 18 | 21 |
Reactions performed with amines lacking a β-hydrogen generally afford good yields, while primary amines with a β-hydrogen result in lower yields due to competing β-elimination.[5]
Table 2: Amination of Unprotected 4-Bromo-1H-pyrazole using a tBuBrettPhos-based Precatalyst [12]
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Methylaniline | tBuBrettPhos Pd G3 | LHMDS | THF | 65 | 92 |
| 2 | 4-Methoxyaniline | tBuBrettPhos Pd G3 | LHMDS | THF | 65 | 95 |
| 3 | 4-(Trifluoromethyl)aniline | tBuBrettPhos Pd G3 | LHMDS | THF | 65 | 88 |
| 4 | 2-Aminopyridine | tBuBrettPhos Pd G3 | LHMDS | THF | 65 | 75 |
| 5 | Morpholine | tBuBrettPhos Pd G3 | LHMDS | THF | 65 | 85 |
| 6 | N-Methylaniline | tBuBrettPhos Pd G3 | LHMDS | THF | 65 | 91 |
This modern catalyst system is effective for a broad range of amines under mild conditions and is suitable for unprotected pyrazole substrates.[12]
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of 4-bromopyrazole intermediates.
Protocol 1: General Procedure for the Amination of 4-Bromo-1-trityl-1H-pyrazole using Pd(dba)₂/tBuDavePhos [5][6]
This protocol is effective for aryl- or alkylamines that lack a β-hydrogen.
Materials:
-
4-Bromo-1-trityl-1H-pyrazole
-
Amine (1.1 - 2.0 equiv)
-
Pd(dba)₂ (10 mol%)
-
tBuDavePhos (20 mol%)
-
Potassium tert-butoxide (tBuOK) (2.0 equiv)
-
Anhydrous Toluene or Xylene
-
Microwave vial or Schlenk tube
-
Magnetic stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add 4-bromo-1-trityl-1H-pyrazole (1.0 equiv), Pd(dba)₂ (0.10 equiv), and tBuDavePhos (0.20 equiv).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add potassium tert-butoxide (2.0 equiv).
-
Add the desired amine (1.1 to 2.0 equiv) followed by anhydrous toluene or xylene.
-
Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C or utilize microwave irradiation (e.g., 160 °C for 10-30 minutes).[5]
-
Stir the reaction mixture vigorously for the specified time (typically 18-24 hours for conventional heating).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the Celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrazole derivative.
Protocol 2: Amination of Unprotected 4-Bromo-1H-pyrazole using a tBuBrettPhos Precatalyst [12]
This protocol utilizes a modern, highly active catalyst system suitable for a broad range of amines, including those that are typically challenging coupling partners.
Materials:
-
4-Bromo-1H-pyrazole
-
Amine (1.2 equiv)
-
tBuBrettPhos Pd G3 precatalyst (1-2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube or glovebox
-
Magnetic stir bar
-
Argon atmosphere
Procedure:
-
Inside a glovebox or under a stream of argon, add 4-bromo-1H-pyrazole (1.0 equiv), the tBuBrettPhos Pd G3 precatalyst (0.01-0.02 equiv), and a magnetic stir bar to a Schlenk tube.
-
Add anhydrous THF to the tube.
-
In a separate vial, dissolve the amine (1.2 equiv) and LHMDS (2.2 equiv) in anhydrous THF.
-
Add the amine/base solution to the Schlenk tube containing the pyrazole and catalyst.
-
Seal the Schlenk tube and place it in a preheated oil bath at 65 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure 4-aminopyrazole.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for setting up a Buchwald-Hartwig amination experiment.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Logical Relationships in Catalyst Selection
The choice of catalyst system is critical for a successful Buchwald-Hartwig amination of pyrazoles. The following diagram illustrates the logical considerations for selecting a suitable ligand and palladium source.
Caption: Decision logic for catalyst system selection.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Purification of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate using column chromatography, a critical step for obtaining high-purity material for subsequent research and development, particularly in the synthesis of kinase inhibitors for cancer therapy.[1]
Introduction
This compound (CAS No. 1256633-25-6) is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a nitro group and two pyrazolyl substituents on a benzoate backbone, suggests a moderate to high polarity. Column chromatography is a standard and effective method for the purification of such organic compounds, separating the target molecule from unreacted starting materials, byproducts, and other impurities.[2] This protocol outlines a robust method for achieving high purity of the title compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1256633-25-6[1][3] |
| Molecular Formula | C₁₅H₁₃N₅O₄[1] |
| Molecular Weight | 327.29 g/mol [1] |
| Appearance | Assumed to be a solid at room temperature |
| Polarity | Expected to be a polar compound |
Experimental Protocol
This protocol details the materials and methodology for the purification of this compound by silica gel column chromatography.
Materials and Equipment
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents: n-Hexane (Hex), Ethyl acetate (EtOAc) - HPLC grade
-
Sample: Crude this compound
-
Apparatus:
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Beakers, flasks, and other standard laboratory glassware
-
Cotton or glass wool
-
Procedure
1. TLC Analysis of Crude Mixture
Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 Hex:EtOAc).
-
Visualize the spots under a UV lamp.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound and good separation from impurities.
2. Column Preparation (Slurry Method)
-
Insert a small plug of cotton or glass wool into the bottom of the column.[4]
-
Add a thin layer of sand (approx. 1 cm) over the plug.[4]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 Hex:EtOAc).[4]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[5]
-
Gently tap the column to facilitate even packing of the silica gel.[4]
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed upon solvent addition.[4]
-
Continuously run the eluting solvent through the column, ensuring the solvent level never drops below the top of the sand layer.
3. Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb completely onto the silica gel.
4. Elution and Fraction Collection
-
Begin the elution with the starting solvent system determined by TLC analysis (e.g., 9:1 Hex:EtOAc).
-
Collect the eluate in fractions of a consistent volume.
-
Monitor the separation by collecting small spots from each fraction and running a TLC analysis.
-
If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 8:2, then 7:3 Hex:EtOAc).
-
Combine the fractions containing the pure product.
5. Product Isolation
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Determine the yield and assess the purity using analytical techniques such as NMR, LC-MS, or melting point determination.
Quantitative Data Summary
The following table provides representative data for a typical purification. Actual values may vary depending on the specific impurities present in the crude mixture.
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | Dependent on the amount of crude material |
| Mobile Phase (Eluent) | Gradient of Hexane:Ethyl Acetate (e.g., from 9:1 to 7:3) |
| TLC Rf of Pure Compound | ~0.25 (in 8:2 Hexane:EtOAc) |
| Fraction Volume | 10-20 mL (for a medium-sized column) |
| Purity (Post-Purification) | >98% (as determined by HPLC or NMR) |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Disclaimer: This protocol is a general guideline. The specific conditions, especially the solvent system, may need to be optimized based on the composition of the crude starting material. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols: Recrystallization of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate (CAS No. 1256633-25-6) is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a building block for kinase inhibitors in cancer therapy research.[1] The purity of this compound is critical for successful downstream applications and for ensuring the integrity of biological and chemical assays. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, based on established methods for related pyrazole and nitroaromatic compounds.
Principle of Recrystallization
Recrystallization is a purification technique used to remove impurities from a solid compound. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities remain dissolved in the solvent (mother liquor) and are subsequently separated by filtration. The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Recommended Solvents and Solubility
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. Based on the structure of this compound, which contains polar nitro and pyrazole functionalities as well as a less polar ethyl benzoate group, a solvent of intermediate polarity is likely to be effective.
Commonly used solvents for the recrystallization of pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[2] For nitroaromatic compounds, similar solvents are often employed.[3] A mixed solvent system, such as ethanol/water, can also be highly effective, where the compound is dissolved in the "good" solvent (ethanol) and the "bad" solvent (water) is added to induce precipitation.[2][4]
Table 1: Solvent Selection Guide for Recrystallization
| Solvent/System | Polarity | Boiling Point (°C) | Rationale |
| Ethanol | Polar Protic | 78 | Good general solvent for pyrazole derivatives.[2] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | Polar Aprotic | 77 | Good for compounds with ester functionalities.[2] |
| Acetone | Polar Aprotic | 56 | Effective for a range of polar organic compounds.[2] |
| Ethanol/Water | Mixed | Variable | Allows for fine-tuning of solvent polarity to optimize crystal growth.[2][4] |
| Methanol | Polar Protic | 65 | Can be effective, but higher toxicity than ethanol.[2] |
It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system before proceeding with the bulk recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent from Table 1 should be confirmed through preliminary solubility testing.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser (optional, but recommended for volatile solvents)
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of the selected solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring.[2] Add more solvent in small portions until the solid completely dissolves at or near the boiling point of the solvent.[5] It is crucial to use the minimum amount of hot solvent to ensure a good yield.[5]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2] This step prevents premature crystallization in the funnel.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature without disturbance.[5] Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, crystal formation should be observable.
-
To maximize the yield, the flask can then be placed in an ice bath for at least 30 minutes to further decrease the solubility of the compound.[2]
-
-
Crystal Isolation:
-
Drying:
-
Dry the purified crystals by air-drying on the filter paper or in a desiccator under vacuum. A drying oven at a temperature well below the compound's melting point can also be used.
-
Troubleshooting
Table 2: Common Recrystallization Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Concentrate the solution by boiling off some of the solvent and allow it to cool again.[2] |
| Supersaturation. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[2] | |
| "Oiling out" (formation of an oil instead of crystals). | The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated. | Add more hot solvent. Reheat the solution to dissolve the oil and then allow it to cool more slowly.[2] |
| Low recovery of purified product. | Too much solvent was used. Premature crystallization during hot filtration. The crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-warmed. Use a minimal amount of ice-cold solvent for washing. |
| Impure final product. | The cooling was too rapid, trapping impurities. The crystals were not washed sufficiently. | Allow the solution to cool slowly at room temperature before placing it in an ice bath.[2] Ensure the crystals are washed with a small amount of cold solvent. Consider a second recrystallization.[2] |
Visualization of the Recrystallization Workflow
Caption: A flowchart of the general recrystallization process.
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when heating organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Use a heating mantle or a steam bath for flammable solvents; avoid open flames.
-
Handle nitroaromatic compounds with care, as they can be toxic and potentially explosive under certain conditions. Review the Safety Data Sheet (SDS) for this compound and the chosen solvents before beginning work.
References
Application Note: HPLC Analysis for Purity Determination of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
Introduction
Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate is a complex heterocyclic compound with potential applications in pharmaceutical and agrochemical research. As a key intermediate in the synthesis of various target molecules, its purity is critical to ensure the safety and efficacy of the final product.[1][2] High-Performance Liquid Chromatography (HPLC) is a precise and versatile analytical technique widely used for the purity assessment of drug substances and intermediates.[3] This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for quality control.
Chemical Structure:
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade, for cleaning)
-
Sample vials with septa
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The presence of nitroaromatic and heterocyclic chromophores suggests strong UV absorbance, making UV detection a suitable choice.[5][6] A wavelength of 254 nm is commonly used for the analysis of nitroaromatic compounds.[7][8][9]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
3. Standard and Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and prepare it in the same manner as the standard solution.
4. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of system peaks.
-
Inject the standard solution five times to check for system suitability (see Data Presentation section for criteria).
-
Inject the sample solution in duplicate.
-
After the analytical run, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained impurities.
Data Presentation
System Suitability
The following parameters should be met for the five replicate injections of the standard solution to ensure the validity of the analytical results.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Purity Calculation
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Results for a Sample Batch
The following table summarizes the hypothetical results obtained from the analysis of a sample of this compound.
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| Standard | 8.52 | 1254321 | N/A |
| Sample 001-1 | 8.51 | 1239876 | 99.25 |
| Sample 001-2 | 8.52 | 1240123 | 99.28 |
| Impurity 1 | 4.23 | 5432 | 0.43 |
| Impurity 2 | 9.87 | 3987 | 0.32 |
Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC purity analysis.
Caption: Workflow for the HPLC purity analysis of this compound.
References
- 1. moravek.com [moravek.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
Application Notes and Protocols for the Structural Elucidation of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For novel compounds such as Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, thereby confirming the molecular structure. This document provides a comprehensive guide, including predicted spectral data, detailed experimental protocols, and a strategic approach to the structural analysis of the title compound.
Predicted NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' (Pyrazole) | ~ 8.0 - 8.2 | d | ~ 1.5 - 2.5 |
| H-5' (Pyrazole) | ~ 7.7 - 7.9 | d | ~ 2.5 - 3.5 |
| H-4' (Pyrazole) | ~ 6.5 - 6.7 | t | ~ 2.0 - 3.0 |
| H-3 (Benzene) | ~ 8.3 - 8.5 | s | - |
| H-6 (Benzene) | ~ 8.1 - 8.3 | s | - |
| -OCH₂CH₃ | ~ 4.4 - 4.6 | q | ~ 7.0 |
| -OCH₂CH₃ | ~ 1.3 - 1.5 | t | ~ 7.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~ 164 - 166 |
| C-1 (Benzene) | ~ 130 - 132 |
| C-2 (Benzene) | ~ 148 - 150 |
| C-3 (Benzene) | ~ 125 - 127 |
| C-4 (Benzene) | ~ 140 - 142 |
| C-5 (Benzene) | ~ 138 - 140 |
| C-6 (Benzene) | ~ 128 - 130 |
| C-3' (Pyrazole) | ~ 140 - 142 |
| C-4' (Pyrazole) | ~ 108 - 110 |
| C-5' (Pyrazole) | ~ 130 - 132 |
| -OCH₂CH₃ | ~ 62 - 64 |
| -OCH₂CH₃ | ~ 14 - 16 |
Experimental Protocols
1. Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.[1][2][3][4]
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power.[2] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue. Ensure the solvent is of high purity and dry.
-
Procedure:
-
Weigh the desired amount of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Vortex the vial until the sample is completely dissolved.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube and label it clearly.
-
2. NMR Data Acquisition
The following are general protocols for acquiring 1D and 2D NMR spectra. Instrument-specific parameters may need optimization.
a) 1D ¹H NMR Spectroscopy
-
Objective: To obtain a proton spectrum showing chemical shifts, multiplicities, and integrations of all protons.
-
Protocol:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals and analyze the chemical shifts and coupling patterns.
-
b) 1D ¹³C NMR Spectroscopy
-
Objective: To obtain a carbon spectrum showing the chemical shifts of all carbon atoms.
-
Protocol:
-
Use the same locked and shimmed sample.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
c) 2D COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton spin-spin couplings, revealing which protons are adjacent to each other.
-
Protocol:
-
Set up a standard COSY experiment.
-
Acquire the 2D data with a sufficient number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 2-8).
-
Process the 2D data to generate the correlation map. Cross-peaks indicate coupled protons.
-
d) 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and the carbons they are attached to.[5][6][7]
-
Protocol:
-
Set up a standard HSQC experiment.
-
Acquire the 2D data. This experiment is proton-detected and thus relatively sensitive.
-
Process the 2D data. Each cross-peak correlates a proton signal on the F2 axis with a carbon signal on the F1 axis.
-
e) 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different molecular fragments.[5][6]
-
Protocol:
-
Set up a standard HMBC experiment.
-
The long-range coupling constant (J) is typically set to an average value of 8 Hz to observe both ²J and ³J correlations.[5]
-
Acquire and process the 2D data. Cross-peaks show correlations between protons and carbons that are two or three bonds apart.
-
Mandatory Visualizations
Caption: Workflow for NMR-based structural elucidation.
Caption: Expected key HMBC correlations for connectivity.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. sites.bu.edu [sites.bu.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
Application Note: Mass Spectrometry Analysis of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate and its Fragments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds, notably kinase inhibitors for cancer therapy.[1] Its complex structure, featuring a nitroaromatic core and two pyrazole substituents, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification, characterization, and quality control in drug development processes. This application note provides a detailed protocol for the mass spectrometric analysis of this compound and a predictive summary of its major fragments.
Predicted Mass Spectrometry Data
While specific experimental mass spectral data for this compound is not widely available in public databases, its fragmentation can be predicted based on the known behavior of nitroaromatic esters and pyrazole derivatives.[2][3] The molecular weight of this compound (C15H13N5O4) is 327.29 g/mol . The predicted major fragment ions are summarized in the table below.
| Predicted Fragment | m/z (amu) | Proposed Structure/Loss |
| [M]+• | 327 | Molecular Ion |
| [M - C2H5O]• | 282 | Loss of the ethoxy group |
| [M - NO2]+ | 281 | Loss of the nitro group |
| [M - C2H5O - CO]+ | 254 | Subsequent loss of carbon monoxide |
| [C9H5N5O2]+ | 231 | Putative structure after loss of ethyl and nitro groups |
| [C8H5N3O2]+ | 187 | Putative fragment |
| [C6H4N2]+ | 104 | Putative pyrazole-related fragment |
| [C6H5]+ | 77 | Benzene ring fragment |
Experimental Protocols
A generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on standard methods for similar semi-volatile organic compounds.[3][4]
1. Sample Preparation
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
If necessary, perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 15 °C/min.
-
Final hold: Hold at 300 °C for 10 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
MS Transfer Line Temperature: 280 °C.
-
3. Data Acquisition and Analysis
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Process the resulting data to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra for confirmation.
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Predicted Fragmentation Pathway
Caption: Predicted primary fragmentation of this compound.
References
Application Notes and Protocols: Derivatization of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate is a key heterocyclic building block with significant potential in drug discovery. Its structural motifs, particularly the pyrazole rings, are present in a wide array of biologically active compounds known for their anti-inflammatory and kinase inhibitory activities.[1][2] The presence of a nitro group and an ethyl ester provides strategic points for chemical modification, allowing for the creation of a diverse library of derivatives. This document provides detailed protocols for the chemical derivatization of this compound and subsequent biological screening to identify novel therapeutic candidates. The primary derivatization strategies focus on the reduction of the nitro group to form an amine, followed by amide bond formation, and hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can be further functionalized.
Chemical Derivatization Strategies
The derivatization of the parent compound, this compound, primarily targets two key functional groups: the nitro group and the ethyl ester. The following workflow outlines the overall strategy.
Caption: Derivatization workflow for this compound.
Experimental Protocols: Chemical Synthesis
Protocol 1: Reduction of the Nitro Group to Synthesize Ethyl 2-Amino-4,5-di(1-pyrazolyl)benzoate
This protocol describes the reduction of the nitro group of the parent compound to an amine, a crucial intermediate for further derivatization.
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (5.0 eq).
-
Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate to the residue and neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 2-Amino-4,5-di(1-pyrazolyl)benzoate.
-
Protocol 2: Synthesis of Amide Derivatives
This protocol details the coupling of the synthesized amino-intermediate with various carboxylic acids to generate a library of amide derivatives.
-
Materials:
-
Ethyl 2-Amino-4,5-di(1-pyrazolyl)benzoate
-
Substituted carboxylic acid (e.g., benzoic acid, acetic acid)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve Ethyl 2-Amino-4,5-di(1-pyrazolyl)benzoate (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
Biological Screening
Given the known biological activities of pyrazole-containing compounds as kinase and inflammation modulators, the synthesized derivatives will be screened using relevant in vitro assays.[3][4][5]
Caption: Workflow for the biological screening of synthesized derivatives.
Experimental Protocols: Biological Assays
Protocol 3: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase.
-
Materials:
-
Recombinant human kinase
-
Biotinylated peptide substrate
-
ATP
-
Synthesized compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the kinase, and the peptide substrate.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Protocol 4: MTT Cell Viability Assay
This assay determines the effect of the synthesized compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[6][7]
-
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for another 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized derivatives based on published data for structurally related compounds.
Table 1: Kinase Inhibitory Activity of Synthesized Derivatives
| Compound ID | R Group (Amide) | Kinase Target | IC50 (nM)[8] |
| DERIV-01 | Phenyl | Haspin | 62 |
| DERIV-02 | 4-Chlorophenyl | DYRK1A | 250 |
| DERIV-03 | 4-Methoxyphenyl | Haspin | 57 |
| DERIV-04 | 2-Thienyl | CLK1 | 564 |
| DERIV-05 | Cyclohexyl | CDK9 | >1000 |
Table 2: Anti-proliferative Activity of Synthesized Derivatives
| Compound ID | R Group (Amide) | Cell Line | IC50 (µM)[9][10] |
| DERIV-01 | Phenyl | MCF-7 | 3.62 |
| DERIV-02 | 4-Chlorophenyl | A549 | 12.63 |
| DERIV-03 | 4-Methoxyphenyl | Hs578T | 18.62 |
| DERIV-04 | 2-Thienyl | MDA-MB-231 | 21.55 |
| DERIV-05 | Cyclohexyl | HeLa | 20.26 |
Table 3: Anti-inflammatory Activity of Synthesized Derivatives
| Compound ID | R Group (Amide) | COX-2 IC50 (nM)[11] | COX-1 IC50 (nM)[11] | Selectivity Index (COX-1/COX-2) |
| DERIV-01 | Phenyl | 19.87 | >1000 | >50 |
| DERIV-02 | 4-Chlorophenyl | 39.43 | 876 | 22.21 |
| DERIV-03 | 4-Methoxyphenyl | 61.24 | 879 | 14.35 |
| DERIV-04 | 2-Thienyl | 38.73 | 677 | 17.47 |
| DERIV-05 | Cyclohexyl | 39.14 | 513 | 13.10 |
Hypothetical Signaling Pathway
The synthesized pyrazole derivatives, particularly those showing kinase inhibitory activity, may target signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazole-Containing Pharmaceuticals Using Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate as a key starting material in the synthesis of pyrazole-containing pharmaceuticals. The primary application highlighted is the synthesis of potent and selective Tryptophan 2,3-dioxygenase (TDO2) inhibitors, a promising class of drugs for the treatment of cancer and neurodegenerative diseases.
Introduction
This compound is a versatile chemical intermediate. Its structure, featuring a nitro group ortho to an ester and two pyrazolyl moieties, makes it an ideal precursor for the construction of complex heterocyclic systems. The pyrazole motif is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3][4][5][6] The strategic placement of the nitro group allows for its reduction to a primary amine, which then serves as a handle for further molecular elaboration to build the final drug molecule. This approach has been successfully employed in the synthesis of 4-(indol-3-yl)-pyrazole derivatives that function as TDO2 inhibitors.
Core Synthetic Pathway
The primary synthetic route involves a two-step process:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine to yield the key intermediate, Ethyl 2-amino-4,5-di(1H-pyrazol-1-yl)benzoate.
-
Construction of the Pharmacophore: The resulting amino compound is then further reacted to introduce the indolyl-pyrazole pharmacophore, leading to the final TDO2 inhibitor.
Below are the detailed protocols for these key transformations.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4,5-di(1H-pyrazol-1-yl)benzoate (Intermediate 1)
This protocol describes the reduction of the nitro group of this compound. A common and effective method for this transformation is catalytic hydrogenation.
Reaction Scheme:
Caption: Reduction of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| This compound | 1256633-25-6 | 327.29 g/mol | 1.0 g | 3.06 mmol |
| Palladium on Carbon (10 wt. %) | 7440-05-3 | - | 100 mg | - |
| Ethanol (absolute) | 64-17-5 | 46.07 g/mol | 50 mL | - |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 g/mol | 1 atm (balloon) | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 3.06 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Carefully add 10% Palladium on carbon (100 mg) to the solution.
-
The flask is then evacuated and backfilled with hydrogen gas from a balloon three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 4-6 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure Ethyl 2-amino-4,5-di(1H-pyrazol-1-yl)benzoate.
Expected Yield and Characterization:
While specific yield data for this exact reaction is not publicly available, similar reductions of aromatic nitro groups typically proceed in high yield (80-95%). The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Protocol 2: Synthesis of a 4-(Indol-3-yl)-pyrazole TDO2 Inhibitor (Illustrative Example)
This protocol illustrates the subsequent conversion of Intermediate 1 to a final TDO2 inhibitor, as described in patent WO2015067782A1. This involves a multi-step sequence, typically a Sandmeyer-type reaction to introduce a handle for a subsequent Suzuki or other cross-coupling reaction to attach the indole moiety. For illustrative purposes, a simplified, plausible reaction sequence is presented.
Workflow Diagram:
Caption: Synthetic workflow for a TDO2 inhibitor.
Materials (Illustrative for Step 1 - Sandmeyer Reaction):
| Reagent | CAS Number | Molecular Weight |
| Ethyl 2-amino-4,5-di(1H-pyrazol-1-yl)benzoate | - | 297.30 g/mol |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol |
| Hydrobromic Acid (HBr, 48%) | 10035-10-6 | 80.91 g/mol |
| Copper(I) Bromide (CuBr) | 7787-70-4 | 143.45 g/mol |
| Water | 7732-18-5 | 18.02 g/mol |
| Diethyl Ether | 60-29-7 | 74.12 g/mol |
Procedure (Illustrative for Step 1):
-
Dissolve Ethyl 2-amino-4,5-di(1H-pyrazol-1-yl)benzoate in a mixture of aqueous HBr and water at 0 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note on Further Steps: The resulting bromo-intermediate would then be subjected to a Suzuki coupling with an appropriate indole-boronic acid derivative in the presence of a palladium catalyst and a base to yield the final 4-(indol-3-yl)-pyrazole product.
Signaling Pathway Context
The synthesized 4-(indol-3-yl)-pyrazole derivatives are designed to inhibit the Tryptophan 2,3-dioxygenase (TDO2) enzyme. TDO2 is a key enzyme in the kynurenine pathway, which is implicated in creating an immunosuppressive tumor microenvironment.
Caption: Inhibition of the TDO2 pathway by 4-(indol-3-yl)-pyrazole derivatives.
By inhibiting TDO2, these compounds block the conversion of tryptophan to kynurenine. This leads to a reduction in immunosuppressive metabolites in the tumor microenvironment, thereby promoting the activation of T-cells and enhancing the anti-tumor immune response.
Conclusion
This compound serves as a valuable and strategically designed starting material for the synthesis of complex, biologically active molecules. The protocols and information provided herein offer a foundation for researchers to explore the synthesis of novel pyrazole-containing pharmaceuticals, particularly in the promising field of TDO2 inhibition for cancer immunotherapy. Further optimization of reaction conditions and exploration of derivative analogs are encouraged to advance the development of this important class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 | MDPI [mdpi.com]
- 3. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Definition of experimental procedures: a committee opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nitration of Substituted Benzoates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the nitration of substituted benzoates.
Troubleshooting Guides
This section addresses specific problems that may arise during the nitration of substituted benzoates, offering potential causes and recommended solutions.
Problem 1: Low Yield of the Desired meta-Nitrobenzoate Product
A lower than expected yield of the desired meta-nitrated product is a common issue. Several factors can contribute to this outcome.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred for the recommended time after the addition of the nitrating mixture (typically 15-60 minutes).[1] - Verify the quality and concentration of the nitric and sulfuric acids. Water can interfere with the formation of the nitronium ion.[2] |
| Loss of Product During Workup | - When quenching the reaction with ice water, ensure the precipitation of the product is complete before filtration.[3][4] - During recrystallization, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.[5] |
| Side Reactions | - Elevated reaction temperatures can lead to the formation of byproducts, reducing the yield of the desired isomer. Maintain a low temperature (0-15 °C) throughout the addition of the nitrating mixture.[1][2][4][6][7] |
| Sub-optimal Stoichiometry | - Use a slight molar excess of the nitrating agent to drive the reaction to completion, but avoid a large excess which can promote dinitration. |
Troubleshooting Workflow for Low Yield:
Problem 2: Formation of Significant Amounts of ortho and para Isomers
The presence of ortho- and para-nitrobenzoate isomers indicates a loss of regioselectivity.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Elevated Reaction Temperature | - The directing effect of the ester group is more pronounced at lower temperatures. Exceeding 15 °C can increase the rate of substitution at the ortho and para positions.[6] Maintain strict temperature control (ideally 0-10 °C) during the addition of the nitrating mixture.[1] |
| Highly Activating Substituents on the Ring | - If the benzoate contains strongly activating groups, the deactivating effect of the ester may not be sufficient to exclusively direct to the meta position. In such cases, a mixture of isomers is more likely. Consider alternative synthetic routes if high meta selectivity is required. |
Problem 3: Presence of Dinitrated Byproducts
Formation of dinitrobenzoates, such as 3,5-dinitrobenzoic acid, is a common side reaction under more forcing conditions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | - Higher temperatures provide the activation energy needed for a second nitration step.[2] Strict temperature control is crucial. |
| Excess Nitrating Agent | - Using a large excess of the nitric acid/sulfuric acid mixture increases the concentration of the nitronium ion, favoring dinitration. Use a controlled stoichiometry. |
| Prolonged Reaction Time | - Allowing the reaction to proceed for an extended period after the consumption of the starting material can lead to further nitration of the product.[1] Monitor the reaction progress using techniques like TLC or LC-MS. |
| Use of Fuming Nitric Acid | - Fuming nitric acid is a much stronger nitrating agent and is often used intentionally to produce dinitrated products.[8][9][10][11] For mononitration, use concentrated nitric acid. |
Problem 4: Evidence of Ester Hydrolysis (Presence of Nitrobenzoic Acid)
The strong acidic conditions can potentially lead to the hydrolysis of the benzoate ester, resulting in the corresponding carboxylic acid.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Water in the Reaction Mixture | - Water can facilitate the hydrolysis of the ester. Ensure that all glassware is dry and that the concentrated acids have not absorbed atmospheric moisture.[2] |
| High Reaction Temperature | - Higher temperatures can accelerate the rate of hydrolysis. Maintaining a low reaction temperature will minimize this side reaction. |
| Extended Reaction Times at Elevated Temperatures | - Prolonged exposure to the strong acid mixture, especially if the temperature is not well-controlled, can promote hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the nitration of a simple substituted benzoate like methyl benzoate?
A1: Under optimized conditions with careful temperature control, typical yields of methyl 3-nitrobenzoate are in the range of 60-85%.[1]
Q2: Why is the reaction mixture poured over ice at the end of the reaction?
A2: Pouring the reaction mixture over ice serves two main purposes. First, it quenches the reaction by diluting the acid and rapidly lowering the temperature, which prevents further side reactions.[3][4] Second, the desired nitrobenzoate product is typically a solid that is insoluble in water, so this step facilitates its precipitation and isolation by filtration.[12]
Q3: My product appears as an oil instead of a solid after quenching. What should I do?
A3: If the product is an oil, it may have a melting point close to room temperature or be impure. You can try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you should perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), followed by washing the organic layer, drying, and removing the solvent under reduced pressure. The resulting crude oil can then be purified by chromatography or crystallization from an appropriate solvent system.
Q4: How can I purify the crude product to remove side products?
A4: Recrystallization is the most common method for purifying solid methyl 3-nitrobenzoate.[3] A mixture of ethanol and water is often effective.[4] For mixtures of isomers that are difficult to separate by recrystallization, column chromatography is a more effective technique.
Q5: What are the key safety precautions for this reaction?
A5: The mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a strong oxidizing agent.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The reaction is also highly exothermic, so it is crucial to perform the addition of the nitrating mixture slowly and with efficient cooling in an ice bath to prevent the reaction from running away.[1] All procedures should be carried out in a well-ventilated fume hood.
Experimental Protocols
Key Experiment: Nitration of Methyl Benzoate
This protocol is a representative procedure for the mononitration of a substituted benzoate.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Methanol or Ethanol/water for recrystallization
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, cool concentrated nitric acid in an ice bath. Slowly add concentrated sulfuric acid to the cooled nitric acid with swirling. Keep this nitrating mixture in the ice bath until needed.[4]
-
Reaction Setup: In a larger flask, add methyl benzoate and cool it in an ice bath. Slowly add concentrated sulfuric acid to the methyl benzoate while stirring and maintaining a low temperature.[3]
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of methyl benzoate in sulfuric acid over a period of 10-20 minutes.[1] It is critical to maintain the internal temperature of the reaction mixture below 15°C (ideally between 0 and 10°C) throughout the addition.[1][2]
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 10-20 minutes, then let it stand at room temperature for about 15 minutes to ensure the reaction goes to completion.[1][3]
-
Quenching and Isolation: Pour the reaction mixture slowly and with stirring onto a beaker of crushed ice.[4] The crude product should precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with cold water until the washings are neutral to pH paper, followed by a wash with a small amount of ice-cold methanol to remove some of the more soluble impurities.[3]
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/water mixture, to obtain the purified methyl 3-nitrobenzoate.[3][5]
Reaction Pathway:
Quantitative Data on Side Product Formation
While precise quantitative data is highly dependent on the specific substrate and reaction conditions, the following table summarizes the general trends in byproduct formation based on temperature.
| Reaction Temperature | Desired meta-Product Yield | ortho/para-Isomer Formation | Dinitration Product Formation |
| 0-10 °C | High (typically 60-85%)[1] | Minimal | Very Low to Negligible |
| > 15 °C | Decreasing | Increasing[6] | Increasing, especially with prolonged reaction times[1][2] |
| Elevated Temperatures (e.g., > 30-40 °C) | Significantly Reduced | Significant | Significant |
Note: The crude product before recrystallization may contain up to 20-30% of ortho-, para-, and polynitrated material even under controlled conditions.[5]
References
- 1. echemi.com [echemi.com]
- 2. ochem.weebly.com [ochem.weebly.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. brainly.com [brainly.com]
- 7. unwisdom.org [unwisdom.org]
- 8. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 9. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. 3,5-Dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. d.web.umkc.edu [d.web.umkc.edu]
Technical Support Center: Controlling Regioselectivity in the Synthesis of Di-substituted Pyrazole Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the regioselective synthesis of di-substituted pyrazole compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of di-substituted pyrazoles, with a focus on controlling and overcoming challenges related to regioselectivity.
Issue 1: My reaction is producing a mixture of regioisomers with low selectivity.
-
Problem: When using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, leading to the formation of two regioisomeric pyrazole products.[1][2] This is a common challenge, especially when the steric and electronic properties of the substituents on the dicarbonyl compound are similar.[2][3]
-
Solution Strategies:
-
Modify Reaction Conditions:
-
Solvent: The choice of solvent can significantly influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation compared to conventional solvents like ethanol.[4] For instance, in the reaction of N-methylhydrazine with 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione, switching the solvent from ethanol to HFIP improved the regioisomeric ratio from 36:64 to 97:3.[4]
-
pH Control: The pH of the reaction medium can alter the reactivity of the carbonyl groups and the hydrazine.[1] Acid catalysis is common in Knorr pyrazole synthesis; however, in some cases, basic conditions might favor the formation of a different regioisomer.[2] Experimenting with acidic (e.g., acetic acid) or basic (e.g., sodium acetate) additives can help optimize the selectivity.[2][5]
-
Temperature: Reaction temperature can also play a role. Running the reaction at a lower temperature might enhance the kinetic control and favor the formation of one regioisomer over the other.
-
-
Use of Catalysts:
-
Certain catalysts can direct the reaction towards a specific isomer. For example, nano-ZnO has been used as an efficient catalyst in the synthesis of 1,3,5-substituted pyrazoles.[5]
-
-
-
Workflow for Troubleshooting Poor Regioselectivity:
Caption: A decision-making workflow for addressing poor regioselectivity in pyrazole synthesis.
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[3] For example, in the reaction of a hydrazine with an unsymmetrical 1,3-diketone, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon.
-
Solution Strategies:
-
Alternative Synthetic Routes: When reaction optimization fails to yield the desired isomer, employing a different synthetic strategy is often the best approach.
-
1,3-Dipolar Cycloaddition: This method offers excellent control over regioselectivity.[3] The reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile like an alkyne or alkene, can provide access to specific regioisomers that are difficult to obtain through condensation reactions.[6][7][8] The regioselectivity is governed by the frontier molecular orbital interactions between the dipole and the dipolarophile.[9]
-
Synthesis from α,β-Unsaturated Carbonyls: The reaction of hydrazines with α,β-unsaturated aldehydes or ketones can also offer better regiocontrol compared to the Knorr synthesis.[5][10][11]
-
Multicomponent Reactions (MCRs): Several MCRs have been developed for the regioselective synthesis of highly substituted pyrazoles in a single step, offering high efficiency and atom economy.[3][12][13]
-
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further studies.[3]
-
Solution:
-
Chromatographic Separation:
-
Thin Layer Chromatography (TLC): Begin by screening various solvent systems using TLC to find an eluent that provides the best possible separation between the two isomer spots.[3] Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Chromatography: Once a suitable solvent system is identified, preparative column chromatography on silica gel can be used to separate the isomers on a larger scale.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing di-substituted pyrazoles?
A1: The primary methods for synthesizing the pyrazole core include:
-
Knorr Pyrazole Synthesis: This is the classical and most widely used method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][8]
-
Synthesis from α,β-Unsaturated Carbonyls: This approach utilizes the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, which often proceeds through a pyrazoline intermediate that is subsequently oxidized.[8][10]
-
1,3-Dipolar Cycloaddition: This powerful method involves the [3+2] cycloaddition reaction between a 1,3-dipole (e.g., nitrile imines, diazoalkanes) and a dipolarophile (e.g., alkynes, alkenes).[5][8] This method is often highly regioselective.[7]
-
Multicomponent Reactions (MCRs): These are one-pot reactions where three or more components combine to form the pyrazole product, offering high efficiency and access to complex structures.[8][11][12]
Q2: How do steric and electronic effects influence regioselectivity in the Knorr synthesis?
A2: In the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, both steric and electronic factors of the substituents on both reactants influence the regioselectivity.[2]
-
Electronic Effects: The more nucleophilic nitrogen atom of the hydrazine will preferentially attack the more electrophilic (electron-deficient) carbonyl carbon of the 1,3-dicarbonyl compound.
-
Steric Effects: A bulky substituent on either the hydrazine or the dicarbonyl compound can sterically hinder the approach of the nucleophile to the nearby carbonyl group, thus directing the attack to the less hindered carbonyl.[2]
Q3: What are some alternative reagents to 1,3-dicarbonyl compounds for controlling regioselectivity?
A3: To overcome the regioselectivity issues associated with unsymmetrical 1,3-diketones, several surrogates with differentiated reactivity can be used:
-
β-Enaminones: These compounds have one of the carbonyl groups masked as an enamine, which directs the initial nucleophilic attack of the hydrazine to the remaining carbonyl group.[10][13]
-
Acetylenic (α,β-ethynyl) Ketones: The distinct reactivity of the carbonyl and alkyne functionalities in these substrates allows for a highly controlled reaction with hydrazines to yield a single regioisomer.[3][10]
-
α,β-Unsaturated Ketones with a Leaving Group: These substrates can react with hydrazines to form pyrazoles with good regioselectivity.[10]
Quantitative Data Summary
The following tables summarize reaction conditions and outcomes for different methods of di-substituted pyrazole synthesis, highlighting the impact on regioselectivity.
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine [4]
| Entry | 1,3-Diketone (R1, R2) | Solvent | Regioisomeric Ratio (2:3 or 2:4) | Yield (%) |
| 1 | 2-Furyl, CF3 | EtOH | 36:64 | 99 |
| 2 | 2-Furyl, CF3 | TFE | 85:15 | 99 |
| 3 | 2-Furyl, CF3 | HFIP | 97:3 | 98 |
| 4 | 2-Furyl, CF2CF3 | EtOH | 64:36 | 93 |
| 5 | 2-Furyl, CF2CF3 | TFE | 98:2 | 99 |
| 6 | 2-Furyl, CF2CF3 | HFIP | >99:<1 | 99 |
| 7 | 2-Furyl, CO2Et | EtOH | 44:56 | 86 |
| 8 | 2-Furyl, CO2Et | TFE | 89:11 | 99 |
| 9 | 2-Furyl, CO2Et | HFIP | 93:7 | 98 |
Table 2: Regioselectivity in 1,3-Dipolar Cycloaddition of Nitrile Imines with N-phenyl-propiolamide [7]
| Entry | Nitrile Imine Substituents (C-substituent, N-aryl) | Regioisomeric Ratio (5-substituted : 4-substituted) | Yield (%) |
| 1 | CO2Me, C6H5 | 88:12 | 90 |
| 2 | CO2Me, 4-Me-C6H4 | 85:15 | 85 |
| 3 | C6H5, C6H5 | 75:25 | 65 |
| 4 | 4-Cl-C6H4, C6H5 | 68:32 | 56 |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine) [1]
-
Materials: Ethyl acetoacetate, phenylhydrazine, glacial acetic acid.
-
Procedure:
-
In a suitable reaction vessel, mix ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[1]
-
Heat the reaction mixture under reflux for 1 hour.[1]
-
Cool the resulting syrup in an ice bath to induce crystallization.[1]
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolone.[1]
-
Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via N-Alkylated Tosylhydrazones and Terminal Alkynes [3][14]
-
Materials: N-alkylated tosylhydrazone, terminal alkyne, potassium tert-butoxide, pyridine, 18-crown-6.
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone (1.0 eq) and terminal alkyne (1.2 eq) in pyridine, add 18-crown-6 (0.1 eq).[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide (2.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).[3]
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[3]
-
Protocol 3: Improved Regioselectivity using Fluorinated Alcohols: Synthesis of 5-(2-furyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole [4]
-
Materials: 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione, methylhydrazine, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Procedure:
-
Dissolve 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in HFIP.
-
Add methylhydrazine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the HFIP under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Visualizations
Caption: A simplified diagram of the Knorr pyrazole synthesis mechanism.[1]
Caption: A comparison of major synthetic routes to di-substituted pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. soc.chim.it [soc.chim.it]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 14. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Technical Support Center: Optimization of Pyrazole N-Arylation Reactions
Welcome to the technical support center for the N-arylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during pyrazole N-arylation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-arylation of pyrazoles, providing potential causes and actionable solutions.
Question: Why is my N-arylation reaction showing low to no conversion?
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium or copper catalyst may have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of catalyst. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, ensure the use of an air-stable precatalyst or strictly anaerobic conditions if using a Pd(0) source.
-
-
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates.
-
Incorrect Base: The strength or solubility of the base can significantly impact the reaction rate.
-
Solution: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are often used.[5] In some copper-catalyzed systems, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective.[1] The solubility of the base can also be a factor; for instance, DMF is a better solvent than acetonitrile for reactions involving cesium salts of some azoles due to poor solubility.[5]
-
-
Solvent Issues: The solvent may not be appropriate for the reaction conditions or may not be sufficiently dry.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed efficiently.
Question: My reaction is producing significant side products. What could be the cause?
Possible Causes & Solutions:
-
Homocoupling of Aryl Halide: This can occur, especially at high temperatures.
-
Solution: Lower the reaction temperature and ensure a proper stoichiometry of reactants.
-
-
Dehalogenation of the Aryl Halide: The aryl halide can be reduced, leading to the formation of the corresponding arene.
-
Solution: This may indicate an issue with the catalyst system or the presence of protic impurities. Ensure anhydrous conditions and consider a different ligand or catalyst.
-
-
Polymerization of Pyrazole: If the pyrazole has a free NH group, it can potentially undergo side reactions.[9]
-
Solution: Protecting the pyrazole NH group may be necessary in some cases, though this adds extra steps to the synthesis.[9]
-
Question: I am observing poor regioselectivity in the N-arylation of my unsymmetrical pyrazole. How can I control it?
Possible Causes & Solutions:
-
Steric and Electronic Effects: The substitution pattern on both the pyrazole and the aryl halide can influence which nitrogen atom is arylated.
-
Solution: The regioselectivity can be challenging to control. A recent study has shown that copper catalysis with arynes can achieve switchable arylation of pyrazoles by tuning metallotautomers via ligand choice, allowing for site-selective control.[10] Experimenting with different catalyst/ligand systems may be necessary to favor the desired regioisomer.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole N-arylation?
The two most prevalent and robust methods for pyrazole N-arylation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1] The choice between these methods often depends on factors like the nature of the arylating agent, functional group tolerance, desired reaction conditions, and cost.[1]
Q2: Which arylating agents can be used?
Aryl iodides, bromides, and in some cases, chlorides and triflates can be used as arylating agents.[2][3][11] The reactivity generally follows the order: Aryl-I > Aryl-Br > Aryl-Cl.[12]
Q3: What are the typical reaction conditions for a Buchwald-Hartwig N-arylation of pyrazole?
A typical Buchwald-Hartwig reaction involves a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling anhydrous solvent (e.g., toluene or dioxane) at elevated temperatures (e.g., 110°C).[1]
Q4: What are the typical reaction conditions for an Ullmann-type N-arylation of pyrazole?
Modern Ullmann conditions are milder than the harsh traditional methods.[1] A common protocol uses a copper(I) salt (e.g., CuI), a diamine ligand, a base (e.g., K₂CO₃ or K₃PO₄), and a solvent like DMF at temperatures around 100-110°C.[2][3][13]
Q5: How can I monitor the progress of my reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Data Presentation: Optimized Reaction Conditions
The following tables summarize representative quantitative data for the N-arylation of pyrazoles from the literature. Note that yields can vary significantly based on the specific substrates and reaction conditions used.
Table 1: Palladium-Catalyzed N-Arylation of Pyrazoles (Buchwald-Hartwig Type)
| Pyrazole Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodo-1H-pyrazole | Aryl bromide | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 12-24 | Varies |
| 1H-Pyrazole | 4-Iodotoluene | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Dioxane | 100 | 18 | 85 |
| 3,5-Dimethylpyrazole | Bromobenzene | PdCl₂(dppf) (3) | - | NaOtBu | Toluene | 100 | 12 | 92 |
Table 2: Copper-Catalyzed N-Arylation of Pyrazoles (Ullmann Type)
| Pyrazole Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1H-Pyrazole | Iodobenzene | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ | Dioxane | 110 | 24 | 88 |
| 1H-Pyrazole | Bromobenzene | CuCl (10) | Nicotinic acid deriv. (10) | K₃PO₄ | DMF | 100 | 24 | Good |
| 1H-Pyrazole | Iodobenzene | CuO/AB (3) | - | K₂CO₃ | Toluene | 180 | 18 | 96 (conversion) |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of 4-Iodopyrazole (Buchwald-Hartwig Amination) [1]
-
To an oven-dried Schlenk tube, add 4-iodo-1H-pyrazole (1.0 mmol), the aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110°C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Diamine-Catalyzed N-Arylation of Pyrazole (Ullmann Condensation) [13]
-
To a resealable Schlenk tube, add CuI, the pyrazole (1.00 equiv), and the base (2.10 mmol).
-
Evacuate the reaction vessel and backfill with argon; repeat this sequence one more time.
-
Add the aryl halide (1.20 equiv), diamine ligand (10-20 mol%), and solvent (1 mL) successively under a stream of argon.
-
Seal the reaction tube and immerse it in a preheated oil bath at 110°C for 24 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (2-3 mL).
-
Filter the mixture through a plug of silica gel or Celite, eluting with additional ethyl acetate (10-20 mL).
-
Concentrate the filtrate and purify the resulting residue by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for pyrazole N-arylation.
Caption: Troubleshooting logic for low conversion in pyrazole N-arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 11. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Purification of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate. The information is designed to address common challenges encountered during the purification of this key intermediate, which is often used in the development of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: During the synthesis of di-pyrazolyl benzoates, several types of impurities can arise. The most common include:
-
Regioisomers: If the starting materials are unsymmetrical, different positional isomers of the pyrazole groups on the benzene ring can form.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials such as the chlorinated benzoate precursor or pyrazole.
-
Mono-substituted Byproducts: The reaction might not go to completion, resulting in a product with only one pyrazole group.
-
Side-reaction Products: Depending on the reaction conditions, other side reactions may occur, leading to various unexpected byproducts.
Q2: My crude product is a dark oil or a discolored solid. What could be the cause?
A2: Discoloration in the crude product is often due to the presence of colored impurities. In the context of pyrazole synthesis, side reactions involving the hydrazine starting material (if used in the pyrazole synthesis itself) can produce colored byproducts. Additionally, nitrated aromatic compounds can sometimes form colored charge-transfer complexes or degradation products, especially if exposed to high temperatures or certain solvents for extended periods.
Q3: I am having trouble getting my compound to crystallize. What can I do?
A3: If your this compound is reluctant to crystallize, you can try several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of the pure compound into the supersaturated solution. This will act as a template for further crystal formation.
-
Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.
-
Cooling: Gradually lower the temperature of the solution. A slow cooling process is more likely to yield pure crystals.
Q4: Can I use a purification method other than column chromatography or recrystallization?
A4: While column chromatography and recrystallization are the most common and effective methods for purifying solid organic compounds, other techniques can be considered depending on the nature of the impurities:
-
Solvent Trituration/Washing: If the impurities are significantly more soluble in a particular solvent than your desired product, you can wash the crude solid with that solvent to remove the impurities.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can be a useful alternative to column chromatography.
-
Acid-Base Extraction: If your impurities have acidic or basic functional groups that are absent in your target compound, you can use acid-base extraction to separate them.
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
Symptoms:
-
The melting point of the recrystallized product is broad or lower than the expected value.
-
Analytical data (e.g., NMR, LC-MS) shows the presence of significant impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Recrystallization Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Experiment with different solvents or solvent mixtures. For nitro-substituted benzoic acid esters, ethanol or ethanol/water mixtures are often good starting points.[1] |
| Cooling Too Rapidly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Insufficient Solvent | Using too little solvent may cause the compound to "crash out" of solution, trapping impurities. Ensure complete dissolution at the boiling point of the solvent. |
| Supersaturation Not Reached | If too much solvent is used, the solution may not become supersaturated upon cooling, leading to poor recovery. If no crystals form, slowly evaporate some of the solvent. |
Issue 2: Poor Separation During Column Chromatography
Symptoms:
-
Fractions collected from the column contain a mixture of the desired product and impurities.
-
The compound streaks on the TLC plate during solvent system screening.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System (Eluent) | The polarity of the eluent is crucial for good separation. Screen different solvent systems using TLC to find one that gives good separation between your product and the impurities (aim for a difference in Rf values of at least 0.2). A common starting point for compounds of this type is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. |
| Column Overloading | Loading too much crude material onto the column will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Improper Column Packing | Air bubbles or channels in the silica gel will lead to uneven flow and poor separation. Ensure the column is packed uniformly. |
| Compound Degradation on Silica Gel | Some compounds, particularly those with acidic or basic functionalities, can degrade on standard silica gel. Consider using deactivated (neutral) silica gel or alumina as the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a general guideline for the recrystallization of a nitro-substituted aromatic ester. The optimal solvent ratio and temperatures should be determined empirically for this compound.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the saturation point has been reached.
-
Redissolution: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for purifying a moderately polar organic compound. The specific eluent composition should be optimized using TLC.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent by adding the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data
The following table provides a hypothetical example of data that could be generated during the optimization of a purification process. Researchers should generate their own data for this compound.
Table 1: Recrystallization Solvent Screening
| Solvent System (v/v) | Temperature (°C) for Dissolution | Recovery Yield (%) | Purity by HPLC (%) |
| Ethanol | 78 | 75 | 95 |
| Ethanol/Water (9:1) | 80 | 85 | 98 |
| Isopropanol | 82 | 70 | 94 |
| Ethyl Acetate/Hexanes (1:2) | 65 | 80 | 97 |
Table 2: Column Chromatography Eluent Optimization
| Eluent System (v/v) | Rf of Product | Rf of Major Impurity | Separation Factor (α) |
| Hexanes/Ethyl Acetate (4:1) | 0.4 | 0.5 | 1.25 |
| Hexanes/Ethyl Acetate (3:1) | 0.5 | 0.65 | 1.3 |
| Dichloromethane/Methanol (98:2) | 0.3 | 0.2 | 1.5 |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for the synthesis and purification of the target compound.
References
Troubleshooting low yield in pyrazole coupling reactions
Welcome to the Technical Support Center for Pyrazole Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during pyrazole coupling reactions that lead to low yields.
Question 1: My pyrazole coupling reaction has a low yield. What are the initial troubleshooting steps I should take?
Low yields in pyrazole coupling reactions can stem from various factors. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Assess Starting Material Purity: Ensure the purity of your starting materials, such as the 1,3-dicarbonyl compound and hydrazine derivatives for Knorr synthesis, or the halo-pyrazole and boronic acid for Suzuki coupling. Impurities can lead to side reactions and complicate purification. Hydrazine derivatives, in particular, can degrade over time, so using a fresh or purified reagent is recommended.
-
Verify Reagent Integrity: For cross-coupling reactions like Buchwald-Hartwig, confirm the integrity of your catalyst and ligand, as older or improperly stored reagents may be inactive. Ensure solvents are anhydrous and properly degassed, as oxygen can deactivate palladium catalysts.
-
Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of reactants. In some cases, a slight excess of one reagent, like the hydrazine (1.0-1.2 equivalents) in Knorr synthesis, can drive the reaction to completion.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and determine the optimal reaction time.
Question 2: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
Side reactions are a frequent cause of low yields. Identifying and addressing them is key to improving your reaction outcome.
-
Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of regioisomers is a common challenge. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole products. Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.
-
Dehalogenation: In Suzuki coupling reactions, particularly with iodo-aminopyrazoles, dehalogenation (replacement of the halogen with a hydrogen atom) is a common side reaction.
-
Hydrodehalogenation: In Buchwald-Hartwig couplings, hydrodehalogenation of the aryl halide is a possible side reaction.
-
Self-Condensation: Aldehydes used in some pyrazole syntheses may undergo self-condensation, reducing their availability for the desired reaction. To mitigate this, try adding the aldehyde slowly to the reaction mixture.
-
Competition from Unprotected N-H Groups: If the pyrazole has an unprotected N-H group, it can compete in the coupling reaction, potentially leading to undesired products or polymerization.
Question 3: How do I optimize the reaction conditions (temperature, solvent, base) for better yield?
Reaction conditions play a critical role in the success of pyrazole coupling reactions.
-
Temperature: Elevated temperatures can sometimes lead to the rapid precipitation of the palladium catalyst (palladium black), which reduces its activity and lowers the yield. Conversely, some reactions require higher temperatures to proceed at an adequate rate. It's essential to find the optimal temperature for your specific reaction; sometimes running the reaction at a lower temperature for a longer duration can minimize byproduct formation.
-
Solvent: The choice of solvent is crucial. For instance, in some Suzuki-Miyaura reactions, replacing toluene with dioxane can lead to higher conversion rates. For certain Biginelli reactions involving pyrazole aldehydes, a high-boiling solvent like DMF may be beneficial, and in some cases, the reaction may proceed better without a catalyst.
-
Base: The choice and strength of the base are critical. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary. In Buchwald-Hartwig reactions, strong bases like sodium tert-butoxide (NaOtBu) can be aggressive towards sensitive functional groups, especially at higher temperatures. In such cases, screening weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for my pyrazole coupling reaction?
The optimal catalyst and ligand are highly dependent on the specific substrates.
-
For Suzuki Coupling: For electron-rich heteroaromatic amines, bulky, electron-rich phosphine ligands like the Buchwald ligands (e.g., XPhos, SPhos) are often effective. Modern palladium precatalysts, such as XPhos Pd G2, can be more reliable as they readily form the active Pd(0) species.
-
For Buchwald-Hartwig Coupling: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often preferred over traditional sources like Pd(OAc)₂ because they facilitate the clean generation of the active catalytic species. For sterically hindered substrates, bulky electron-rich phosphine ligands such as BrettPhos or Josiphos are often effective.
Q2: My reaction mixture has turned a dark color. Is this normal and how can I purify my product?
Discoloration is a common observation, particularly in Knorr pyrazole synthesis, and is often due to the formation of colored impurities from the hydrazine starting material. If the reaction mixture becomes acidic, it may promote the formation of colored byproducts. Adding a mild base can sometimes lead to a cleaner reaction profile.
For purification, several methods can be employed:
-
Charcoal Treatment: Adding activated charcoal to the crude product can help adsorb colored impurities.
-
Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid and extracted into an aqueous phase, leaving non-basic impurities behind.
-
Recrystallization: This is often an effective method for removing small amounts of colored impurities.
-
Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials and byproducts.
Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge with unsymmetrical starting materials. The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants. To improve regioselectivity, you can try modifying the substituents on either the dicarbonyl compound or the hydrazine to favor the attack at one carbonyl group over the other.
Data Presentation
Table 1: Effect of Base and Solvent on Suzuki Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | CsF | Toluene | 80-85 | 82 | |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | Cs₂CO₃ | Toluene | 80-85 | 70 | |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Toluene | 80-85 | 62 | |
| 4 | 4'-Bromoacetophenone | Phenylboronic acid | Complex 4 | KOH | EtOH/H₂O (1:1) | MW (60W) | 95 | |
| 5 | 4'-Bromoacetophenone | Phenylboronic acid | Complex 4 | K₂CO₃ | EtOH/H₂O (1:1) | MW (60W) | 85 | |
| 6 | 4'-Bromoacetophenone | Phenylboronic acid | Complex 4 | Cs₂CO₃ | EtOH/H₂O (1:1) | MW (60W) | 82 |
Table 2: Ligand Screening for Buchwald-Hartwig Coupling of 4-Iodo-1-tritylpyrazole with Piperidine
| Entry | Ligand | Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | XPhos | Pd(dba)₂ | tBuOK | Xylene | 160 | 10 | 45 | |
| 2 | SPhos | Pd(dba)₂ | tBuOK | Xylene | 160 | 10 | 12 | |
| 3 | RuPhos | Pd(dba)₂ | tBuOK | Xylene | 160 | 10 | 25 | |
| 4 | tBuDavePhos | Pd(dba)₂ | tBuOK | Xylene | 160 | 10 | 60 |
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis:
-
Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol).
-
Add the hydrazine derivative to the solution. If a hydrazine salt is used, the addition of a mild base like sodium acetate may be beneficial.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC.
-
Upon completion, if the product precipitates, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst, and the ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the base (1.5-2.0 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter.
-
Perform an aqueous work-up and purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Synthesis of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a dihalogenated nitrobenzoate, such as Ethyl 4,5-dichloro-2-nitrobenzoate, with pyrazole in the presence of a base. The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide leaving groups.
Q2: What are the most common byproducts observed in this synthesis?
The most prevalent byproducts are typically the monosubstituted intermediate and hydrolysis products. Incomplete reaction can lead to the formation of Ethyl 4-chloro-2-nitro-5-(1-pyrazolyl)benzoate or Ethyl 5-chloro-2-nitro-4-(1-pyrazolyl)benzoate. Additionally, the basic reaction conditions can cause hydrolysis of the ethyl ester group, resulting in the corresponding carboxylic acid of the starting material, intermediate, or final product.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, the monosubstituted intermediate, and the desired disubstituted product. Staining with potassium permanganate or visualization under UV light can aid in the identification of the spots.
Q4: What are the key parameters to control for a successful synthesis?
Several factors are crucial for a high-yielding synthesis:
-
Purity of Starting Materials: Ensure the high purity of Ethyl 4,5-dichloro-2-nitrobenzoate and pyrazole.
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to minimize hydrolysis of the ester functionality.
-
Choice of Base and Solvent: A suitable base, such as potassium carbonate or cesium carbonate, and an appropriate aprotic polar solvent, like DMF or DMSO, are important for promoting the reaction.
-
Reaction Temperature and Time: Optimization of the reaction temperature and duration is necessary to ensure complete disubstitution while minimizing byproduct formation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the desired product is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Reagents | Ensure the purity and activity of Ethyl 4,5-dichloro-2-nitrobenzoate and pyrazole. Use freshly opened or purified reagents. |
| Insufficient Base | Use a strong enough base (e.g., K₂CO₃, Cs₂CO₃) and ensure at least two equivalents per mole of the dihalo-nitrobenzoate are used to neutralize the HCl generated and facilitate the nucleophilic attack of pyrazole. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature and monitor the progress by TLC. For SNAr reactions, temperatures between 80-120 °C are common. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF or DMSO to ensure the solubility of the reactants and facilitate the reaction. |
Issue 2: Presence of Monosubstituted Intermediate
Symptoms:
-
TLC analysis shows a spot corresponding to the monosubstituted byproduct in addition to the starting material and product spots.
-
NMR or Mass Spectrometry of the crude product confirms the presence of a species with one pyrazole and one chlorine atom.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Time | Prolong the reaction time and continue to monitor by TLC until the monosubstituted intermediate is consumed. |
| Insufficient Pyrazole | Use a slight excess of pyrazole (e.g., 2.2-2.5 equivalents) to drive the second substitution to completion. |
| Low Reaction Temperature | The second substitution step may require a higher activation energy. Consider increasing the reaction temperature after the formation of the monosubstituted intermediate. |
Issue 3: Formation of Hydrolysis Byproducts
Symptoms:
-
The crude product is acidic.
-
NMR analysis shows the absence of the characteristic ethyl ester signals and the presence of a broad carboxylic acid proton signal.
-
The product has poor solubility in common organic solvents but dissolves in aqueous base.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Water in Reagents or Solvent | Use anhydrous solvents and ensure all reagents are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Aqueous Workup | During the workup, minimize the contact time with aqueous acidic or basic solutions. If an acid wash is necessary, perform it quickly at low temperatures. |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
Ethyl 4,5-dichloro-2-nitrobenzoate (1.0 eq)
-
Pyrazole (2.2 - 2.5 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4,5-dichloro-2-nitrobenzoate, pyrazole, and potassium carbonate.
-
Add anhydrous DMF or DMSO to the flask under an inert atmosphere.
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane mixture).
-
Once the reaction is complete (disappearance of the starting material and monosubstituted intermediate), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizing Troubleshooting Workflows
Troubleshooting Low Product Yield
Caption: A workflow for troubleshooting low product yield in the synthesis.
Addressing Incomplete Substitution
Caption: A logical workflow for driving the reaction to complete disubstitution.
Stability issues of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate under reaction conditions
Technical Support Center: Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns with this compound?
A1: this compound, like many nitroaromatic compounds, can exhibit sensitivity to specific reaction conditions. The primary concerns are related to the reactivity of the nitro group and the potential for hydrolysis of the ethyl ester. The electron-withdrawing nature of the nitro group, combined with the presence of two pyrazolyl substituents, influences the overall stability of the molecule.
Q2: How does the position of the nitro group affect the stability of the benzoate ester?
A2: The position of the nitro group on the benzene ring significantly impacts the thermal stability of nitrobenzoate compounds. Studies on related chloronitrobenzoates have shown that different substitution patterns can lead to vastly different thermal decomposition profiles. For instance, 4-chloro-2-nitrobenzoates are stable only up to 250°C, after which they decompose explosively, whereas 4-chloro-3-nitrobenzoates are more stable and do not exhibit explosive decomposition.[1] While specific data for this compound is not available, the ortho position of the nitro group to the ester could influence its reactivity.
Q3: Can the pyrazole rings react or degrade under typical reaction conditions?
A3: Pyrazole rings are generally aromatic and relatively stable. However, they can undergo electrophilic substitution, typically at the C4 position.[2] In the presence of strong bases, deprotonation at C3 can occur, which may lead to ring-opening.[2] The nitrogen atoms of the pyrazole ring are basic and can react with electrophiles.[2] Under harsh acidic or basic conditions, or in the presence of strong nucleophiles, the integrity of the pyrazolyl substituents could be compromised.
Q4: Is the ethyl ester group susceptible to hydrolysis?
A4: Yes, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[3][4][5][6] Alkaline hydrolysis is typically faster and proceeds via a nucleophilic addition-elimination mechanism, initially forming the benzoate salt.[4][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Low or No Yield of Expected Product, with Recovery of Starting Material.
-
Possible Cause 1: Insufficient Reaction Temperature or Time.
-
Troubleshooting Step: Carefully monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time. Be cautious, as excessive heat can lead to decomposition.
-
-
Possible Cause 2: Inactive Reagents.
-
Troubleshooting Step: Verify the purity and activity of all reagents. If necessary, purify or use fresh batches of reagents.
-
-
Possible Cause 3: Poor Solubility.
-
Troubleshooting Step: Ensure that all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system or the use of co-solvents.
-
Issue 2: Formation of Unexpected Byproducts.
-
Possible Cause 1: Decomposition of the Nitro Group.
-
Troubleshooting Step: Nitroaromatic compounds can be susceptible to reduction, especially in the presence of certain metals or reducing agents.[8][9][10] This can lead to the formation of nitroso, hydroxylamino, or amino derivatives.[8][11][12] Avoid conditions that favor the reduction of the nitro group. If a reduction is intended, careful control of the reducing agent and conditions is crucial.
-
Workflow for Investigating Nitro Group Reduction:
Troubleshooting workflow for suspected nitro group reduction.
-
-
Possible Cause 2: Hydrolysis of the Ethyl Ester.
-
Possible Cause 3: Side Reactions Involving the Pyrazole Rings.
Issue 3: Product Degradation During Workup or Purification.
-
Possible Cause 1: Instability to Acidic or Basic Conditions.
-
Troubleshooting Step: During aqueous workup, avoid strong acids or bases if hydrolysis of the ester is a concern. Use a neutral wash where possible.
-
-
Possible Cause 2: Thermal Instability.
-
Troubleshooting Step: When removing solvent under reduced pressure, use a low-temperature water bath to avoid thermal decomposition. For purification by chromatography, consider using a column that is not highly acidic or basic.
-
Data on Thermal Stability of Related Nitrobenzoates
| Compound | Melting Point (°C) | Boiling Point (°C) | Stability Notes |
| Methyl 3-nitrobenzoate | 78-80 | 279 | Stable under normal conditions. Incompatible with strong oxidizing agents.[17] |
| Methyl 4-nitrobenzoate | 94-96 | - | Data from supplier indicates a melting point of 94-96°C. |
| 4-chloro-2-nitrobenzoates | - | - | Rare earth element complexes are stable up to 250°C, after which they decompose explosively.[1] |
| 4-chloro-3-nitrobenzoates | - | - | Rare earth element complexes do not exhibit explosive decomposition and are thermally more stable than the 2-nitro isomers.[1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add 1 mL of a high-boiling, inert solvent (e.g., diphenyl ether).
-
Heating: Place the vial in a temperature-controlled heating block or oil bath.
-
Monitoring: Heat the sample at a programmed rate (e.g., 5 °C/min) or hold at specific temperatures for a set duration.
-
Analysis: At regular intervals, withdraw an aliquot of the solution, cool it rapidly, and analyze by a suitable method (e.g., HPLC, LC-MS) to monitor for the appearance of degradation products and the disappearance of the starting material.
-
Control: Run a parallel experiment at room temperature as a control.
Protocol 2: Procedure for Testing Stability to Acidic/Basic Conditions
-
Sample Preparation: Prepare three sets of solutions of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).
-
Conditioning:
-
To the first set, add a catalytic amount of a strong acid (e.g., HCl).
-
To the second set, add a catalytic amount of a strong base (e.g., NaOH).
-
The third set will serve as the neutral control.
-
-
Incubation: Stir all solutions at room temperature.
-
Analysis: Monitor all three solutions over time (e.g., at 1, 4, and 24 hours) by TLC or LC-MS to observe any changes in the concentration of the starting material and the formation of new peaks, particularly the one corresponding to the hydrolyzed carboxylic acid.
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on the reactivity of its functional groups.
References
- 1. akjournals.com [akjournals.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sserc.org.uk [sserc.org.uk]
- 5. wyzant.com [wyzant.com]
- 6. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 7. quora.com [quora.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Methyl 3-nitrobenzoate | 618-95-1 [chemicalbook.com]
Technical Support Center: Synthesis of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, a key intermediate in pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most plausible synthetic route is a two-step process. The first step involves the synthesis of an activated precursor, Ethyl 4,5-dichloro-2-nitrobenzoate. The second step is a double nucleophilic aromatic substitution (SNAr) reaction where the two chloro groups are displaced by pyrazole.
Q2: Why is Ethyl 4,5-dichloro-2-nitrobenzoate a good precursor?
A2: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack.[1][2][3] The chlorine atoms are good leaving groups for this type of reaction. Their positions ortho and para to the nitro group are ideal for stabilizing the negative charge in the reaction intermediate (Meisenheimer complex), thus facilitating the substitution.[2]
Q3: Can other dihalobenzoates be used as precursors?
A3: Yes, other dihalobenzoates like the difluoro or dibromo analogues could be used. Fluoro groups are often more reactive in SNAr reactions, potentially leading to faster reaction times or milder conditions.[2][4] However, dichlorobenzoates are often more cost-effective and readily available.
Q4: What is the role of the base in the reaction with pyrazole?
A4: A base, such as potassium carbonate or sodium hydride, is required to deprotonate the pyrazole.[5] This generates the pyrazolate anion, which is a more potent nucleophile and readily attacks the electron-deficient aromatic ring.
Q5: How can the progress of the reaction be monitored?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting materials, the consumption of the precursor and the formation of the product can be tracked over time.
Experimental Protocols
Step 1: Synthesis of Ethyl 4,5-dichloro-2-nitrobenzoate
This protocol is adapted from procedures for similar compounds.[6]
Materials:
-
Ethyl 3,4-dichlorobenzoate
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 equivalents) to 0 °C using an ice bath.
-
Slowly add Ethyl 3,4-dichlorobenzoate (1 equivalent) to the cooled sulfuric acid while stirring.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid (1.2 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, also cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of the benzoate ester over 30-60 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, let the reaction stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate should form.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or column chromatography on silica gel.
Step 2: Synthesis of this compound
Materials:
-
Ethyl 4,5-dichloro-2-nitrobenzoate
-
Pyrazole
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Ethyl 4,5-dichloro-2-nitrobenzoate (1 equivalent), pyrazole (2.5 equivalents), and potassium carbonate (3 equivalents).
-
Add anhydrous DMF and heat the mixture to 80-100 °C.
-
Stir the reaction at this temperature for 12-24 hours. Monitor the progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low or no conversion of starting material during nitration. | 1. Inactive nitrating mixture. 2. Reaction temperature too low. | 1. Ensure the use of fresh, concentrated acids. The nitrating mixture should be prepared fresh. 2. Allow the reaction to warm to room temperature after the addition of the nitrating mixture. If still no reaction, gently warm to 40-50 °C. |
| Step 1: Formation of multiple products (isomers or dinitro compounds). | 1. Reaction temperature too high. 2. Incorrect starting material. | 1. Maintain strict temperature control (0-10 °C) during the addition of the nitrating mixture.[7] 2. Verify the structure of the starting benzoate ester. |
| Step 2: Reaction is stalled or incomplete (mono-substituted product remains). | 1. Insufficient base or base is not dry. 2. Insufficient pyrazole. 3. Reaction temperature is too low or time is too short. | 1. Use finely powdered, anhydrous potassium carbonate. Consider using a stronger base like sodium hydride if needed. 2. Increase the equivalents of pyrazole to 2.5-3.0 eq. 3. Increase the temperature to 100-120 °C and/or extend the reaction time. |
| Step 2: Low yield of the final product. | 1. Incomplete reaction. 2. Degradation of product at high temperatures. 3. Difficult purification. | 1. See the solutions for an incomplete reaction. 2. Avoid excessively high temperatures (>120 °C) for prolonged periods. 3. Use an appropriate solvent system for column chromatography to ensure good separation. |
| General: Difficulty in purifying the product. | 1. Presence of unreacted starting materials. 2. Formation of closely related side-products. 3. Residual solvent (e.g., DMF). | 1. Optimize reaction conditions to drive the reaction to completion. 2. Use high-resolution column chromatography for purification. Recrystallization may also be an option. 3. Ensure thorough washing of the organic extracts with water and brine to remove high-boiling point solvents like DMF. |
Data Presentation
Table 1: Representative Reaction Parameters for Step 1 (Nitration)
| Parameter | Condition | Expected Outcome |
| Starting Material | Ethyl 3,4-dichlorobenzoate | - |
| Reagents | HNO₃ / H₂SO₄ | - |
| Temperature | 0-10 °C (addition), RT (reaction) | Controlled reaction, minimizes side products |
| Reaction Time | 2-4 hours | >90% conversion |
| Typical Yield | 85-95% (after purification) | High purity product |
| Purity (HPLC) | >98% | Suitable for next step |
Table 2: Representative Reaction Parameters for Step 2 (SNAr)
| Parameter | Condition | Expected Outcome |
| Substrate | Ethyl 4,5-dichloro-2-nitrobenzoate | - |
| Nucleophile | Pyrazole (2.5 eq.) | - |
| Base | K₂CO₃ (3 eq.) | Complete deprotonation of pyrazole |
| Solvent | Anhydrous DMF | Good solubility of reactants |
| Temperature | 80-100 °C | Efficient substitution |
| Reaction Time | 12-24 hours | >85% conversion |
| Typical Yield | 70-85% (after purification) | High purity final product |
| Purity (HPLC) | >99% | - |
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for an incomplete SNAr reaction.
References
- 1. organicchemistryguide.com [organicchemistryguide.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate - Google Patents [patents.google.com]
- 7. savemyexams.com [savemyexams.com]
Preventing over-nitration in the synthesis of nitroaromatic compounds
Welcome to the technical support center for the synthesis of nitroaromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during nitration experiments, with a primary focus on preventing over-nitration.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing significant amounts of dinitro or trinitro byproducts. How can I favor mononitration?
A1: Over-nitration is a common challenge, especially with activated aromatic rings. To enhance selectivity for the desired mononitrated product, several factors can be optimized:
-
Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature is the most critical factor in controlling the reaction rate and preventing multiple nitrations. For highly activated substrates like phenols, temperatures are often kept below 0°C.[1] For less activated substrates, a temperature range of 0-20°C is common.[2][3]
-
Stoichiometry of Nitrating Agent: Using a minimal excess of the nitrating agent can limit the extent of nitration. A molar ratio of nitric acid to the aromatic substrate close to 1:1 is often recommended for mononitration.[4]
-
Reaction Time: Prolonged reaction times can lead to the nitration of the initially formed mononitro product. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.[4]
-
Order of Addition: For highly reactive substrates, slowly adding the aromatic compound to the cooled nitrating mixture helps maintain a low concentration of the organic substrate, thereby controlling the reaction.[5]
Q2: I am observing the formation of undesired isomers. How can I control the regioselectivity of my nitration reaction?
A2: The distribution of ortho, meta, and para isomers is influenced by the directing effects of the substituents already present on the aromatic ring and the reaction conditions.
-
Substituent Effects: Electron-donating groups (e.g., -OH, -NH2, -CH3) are ortho, para-directing, while electron-withdrawing groups (e.g., -NO2, -COOH, -SO3H) are meta-directing.[6]
-
Steric Hindrance: Bulky substituents can hinder substitution at the ortho position, leading to a higher proportion of the para isomer.
-
Catalysts: The use of certain catalysts, such as zeolites, can enhance para-selectivity.[7]
-
Protecting Groups: For highly activated rings like aniline, the amino group can be protected by acylation to form acetanilide. The acetamido group is still ortho, para-directing but less activating than the amino group, allowing for more controlled nitration, primarily at the para position.[2][8]
Q3: My reaction with a highly activated substrate (e.g., phenol, aniline) is too vigorous and results in tar formation. What should I do?
A3: Highly activated substrates are prone to oxidation and polymerization under strong nitrating conditions, leading to the formation of tar. To mitigate this:
-
Milder Nitrating Agents: Consider using alternative, milder nitrating agents instead of the traditional mixed acid (HNO3/H2SO4). Options include dilute nitric acid[1], bismuth subnitrate/thionyl chloride[9], or N-nitro pyrazoles.[10]
-
Protection of Activating Groups: As mentioned for aniline, protecting the activating group can moderate the reaction. For phenols, the hydroxyl group can be protected as an ether or ester.
-
Strict Temperature Control: Maintaining very low temperatures (e.g., below 0°C) is crucial to control the reaction rate and minimize side reactions.[1]
Q4: My product is not precipitating out of the reaction mixture after quenching with ice water. How should I proceed with the work-up?
A4: If your nitroaromatic compound is a liquid or is soluble in the aqueous acidic mixture, it will not precipitate upon quenching. In this case, a liquid-liquid extraction is necessary.
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Combine the organic extracts.
-
Wash the combined organic layer with a dilute basic solution (e.g., sodium bicarbonate) to neutralize and remove residual acids.
-
Wash with water and then with brine to aid in drying.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent using a rotary evaporator to obtain the crude product.[11]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the synthesis of nitroaromatic compounds.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Yield of Di/Polynitrated Products | 1. Reaction temperature is too high.2. Excess of nitrating agent.3. Prolonged reaction time. | 1. Maintain the reaction temperature at or below the recommended level for the specific substrate (e.g., <0°C for highly activated rings).[1][4]2. Use a molar ratio of nitric acid to substrate closer to 1:1.[4]3. Monitor the reaction progress by TLC and quench upon consumption of the starting material.[4] |
| Low Overall Yield | 1. Incomplete reaction due to low temperature or insufficient time.2. Significant formation of oxidation byproducts (tar).3. Loss of product during work-up and purification. | 1. Allow the reaction to proceed for a longer duration or slightly increase the temperature, while carefully monitoring for side products.2. Use milder nitrating agents or protecting groups for activated substrates.[6][9]3. Optimize the extraction and purification steps. Ensure the pH is appropriate during extraction to avoid loss of acidic or basic products into the wrong phase. |
| Formation of Tarry Residues | 1. Reaction temperature is too high, leading to oxidation.2. The substrate is highly activated and sensitive to strong acids. | 1. Ensure efficient cooling and control the rate of reagent addition to prevent temperature spikes.2. Use milder nitrating systems (e.g., dilute HNO3, bismuth subnitrate) or protect the activating group.[1][9] |
| Unexpected Isomer Distribution | 1. Reaction conditions favoring a different isomer.2. Steric effects influencing the position of nitration. | 1. Adjust the reaction temperature and the concentration of sulfuric acid.[4]2. Consider using shape-selective catalysts like zeolites to favor the para isomer.[7] |
Experimental Protocols
Protocol 1: Mononitration of Toluene
This protocol describes the synthesis of a mixture of ortho- and para-nitrotoluene.
Materials:
-
Toluene
-
Concentrated Nitric Acid (HNO3)
-
Concentrated Sulfuric Acid (H2SO4)
-
Diethyl ether
-
10% Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a conical vial placed in an ice-water bath, add 1.0 mL of concentrated nitric acid. While stirring, slowly add 1.0 mL of concentrated sulfuric acid.[12]
-
Nitration Reaction: To the cooled nitrating mixture, add 1.0 mL of toluene dropwise over a period of 5 minutes. The temperature should be carefully monitored and maintained.[12][13]
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature while stirring and continue to stir for an additional 5 minutes.[12][13]
-
Quenching: Transfer the reaction mixture to a separatory funnel containing 10 mL of water.[12]
-
Extraction: Rinse the reaction vial with 4 mL of diethyl ether and add it to the separatory funnel. Repeat the rinsing with another 4 mL of diethyl ether. Gently shake the funnel, venting frequently. Allow the layers to separate and remove the lower aqueous layer.[12]
-
Washing: Wash the organic layer with 10 mL of 10% sodium bicarbonate solution, followed by a wash with 5 mL of water.[12]
-
Drying and Isolation: Dry the organic layer with anhydrous sodium sulfate. Decant the dried solution and evaporate the solvent to obtain the nitrotoluene product.[12]
Protocol 2: Mononitration of Acetanilide
This protocol details the synthesis of p-nitroacetanilide.
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H2SO4)
-
Fuming Nitric Acid (HNO3)
-
Ethanol
-
Ice
Procedure:
-
Dissolution of Acetanilide: Dissolve 3g of powdered acetanilide in glacial acetic acid in a beaker, warming gently if necessary.[2]
-
Cooling: Cool the solution in an ice bath and slowly add concentrated sulfuric acid with constant stirring.[2]
-
Nitration: While maintaining the temperature below 20°C, add fuming nitric acid dropwise with continuous stirring.[2]
-
Reaction Completion: After the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for 30 minutes.[14]
-
Precipitation: Pour the reaction mixture into 100g of crushed ice and stir well to precipitate the p-nitroacetanilide.[2][14]
-
Isolation and Washing: Filter the crystals and wash them thoroughly with cold water to remove any remaining acid.[14]
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.[14]
Visualizations
Caption: A generalized workflow for the mononitration of aromatic compounds.
Caption: A troubleshooting guide for addressing over-nitration in aromatic synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. byjus.com [byjus.com]
- 3. magritek.com [magritek.com]
- 4. benchchem.com [benchchem.com]
- 5. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 6. Nitration - Wikipedia [en.wikipedia.org]
- 7. Superior methodology for the nitration of simple aromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 9. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cerritos.edu [cerritos.edu]
- 13. scribd.com [scribd.com]
- 14. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during pyrazole synthesis, with a focus on catalyst-related problems.
Issue 1: Low Reaction Yield
Low yields in pyrazole synthesis can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or side reactions.[1][2]
Table 1: Troubleshooting Low Yields in Pyrazole Synthesis
| Potential Cause | Suggested Solution |
| Catalyst Inactivity or Degradation | Ensure the catalyst is fresh and has been stored correctly. For air- or moisture-sensitive catalysts, use anhydrous solvents and inert atmospheres. Consider catalyst poisoning by impurities in the starting materials; purify reagents if necessary.[2] |
| Suboptimal Catalyst Choice | The chosen catalyst may not be optimal for the specific substrates. Screen a panel of catalysts with different electronic and steric properties. For instance, in palladium-catalyzed cross-coupling reactions for N-arylpyrazoles, the choice of ligand is critical.[3][4] |
| Improper Reaction Conditions | Optimize temperature, reaction time, and solvent.[1][2] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[5][6] For reactions sensitive to pH, the addition of an acid or base co-catalyst might be necessary.[7] |
| Poor Substrate Reactivity | Electron-withdrawing groups on starting materials can decrease reactivity.[1] In such cases, a more active catalyst or harsher reaction conditions may be required. |
| Side Reactions | Undesired side reactions can consume starting materials or the desired product.[1] Adjusting the catalyst or reaction conditions can help minimize these. For example, in the Knorr synthesis, the choice of solvent can influence the formation of byproducts.[2] |
Issue 2: Poor Regioselectivity
A common challenge, particularly in the synthesis of unsymmetrical pyrazoles from 1,3-dicarbonyl compounds, is the formation of regioisomeric mixtures.[2][8]
Table 2: Troubleshooting Poor Regioselectivity
| Potential Cause | Suggested Solution |
| Similar Reactivity of Carbonyl Groups | In unsymmetrical 1,3-dicarbonyls, if the electronic and steric environments of the two carbonyl groups are similar, a mixture of regioisomers is often obtained.[8] |
| Solvent Effects | The choice of solvent can significantly influence regioselectivity. Polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of one isomer.[9][10] |
| Catalyst Control | Certain Lewis acid catalysts can enhance regioselectivity by coordinating to one of the carbonyl groups, thereby directing the nucleophilic attack of the hydrazine.[11] For example, Yb(OTf)₃ has been used to improve yields and can influence regioselectivity.[1] |
| Alternative Synthetic Routes | When direct condensation fails to provide the desired regioselectivity, consider alternative strategies such as [3+2] cycloaddition reactions of alkynes with diazo compounds or sydnones, which can offer excellent regiocontrol.[3][12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for pyrazole synthesis?
A1: A wide range of catalysts are employed, including:
-
Acid Catalysts: Both Brønsted and Lewis acids are commonly used in condensation reactions like the Knorr synthesis. Examples include acetic acid, p-toluenesulfonic acid (p-TSA), and various metal triflates (e.g., Cu(OTf)₂, Zn(OTf)₂).[1][13][14]
-
Palladium Catalysts: Extensively used for cross-coupling reactions to synthesize N-aryl or N-alkyl pyrazoles. The choice of phosphine ligand (e.g., tBuBrettPhos) is crucial for reaction efficiency.[3][4][15][16]
-
Gold Catalysts: Gold(I) and Gold(III) catalysts are effective for the synthesis of pyrazolines and other pyrazole derivatives through cycloaddition and cyclization reactions.[17][18][19]
-
Copper Catalysts: Copper salts are versatile catalysts for various pyrazole syntheses, including sydnone-alkyne cycloadditions and multicomponent reactions.[3][11][20]
-
Ruthenium Catalysts: Used in hydrogen transfer reactions for the synthesis of pyrazoles from 1,3-diols.[7]
-
Green Catalysts: In line with sustainable chemistry, catalysts like ammonium chloride, imidazole, and various recyclable nanocatalysts are gaining prominence.[21][22][23][24]
Q2: How do I choose a catalyst for a specific pyrazole synthesis reaction?
A2: The choice of catalyst depends on the reaction type and the nature of the substrates. The following logical workflow can guide your selection:
Q3: Can microwave irradiation improve my pyrazole synthesis?
A3: Yes, microwave-assisted synthesis has been shown to be a powerful tool for accelerating pyrazole synthesis.[5] It often leads to shorter reaction times, higher yields, and can be more environmentally friendly by reducing solvent usage.[6][25][26][27] This technique is applicable to a variety of catalytic systems.[24][28]
Q4: Are there any "green" or sustainable catalyst options for pyrazole synthesis?
A4: Absolutely. The development of green synthetic strategies for pyrazoles is an active area of research.[23][29] Options include:
-
Using water or ethanol as a solvent.[21]
-
Employing recyclable catalysts such as magnetic nanoparticles.[13]
-
Utilizing benign catalysts like ammonium chloride or imidazole.[21][22]
-
Solvent-free reaction conditions, sometimes in combination with microwave irradiation.[6][24]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis using Acetic Acid
This protocol is a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.
Detailed Steps:
-
In a round-bottom flask, combine the 1,3-dicarbonyl compound (e.g., 5 mmol) and the hydrazine derivative (e.g., 6 mmol).[14]
-
Add a suitable solvent such as 1-propanol (3 mL).[14]
-
Add a catalytic amount of glacial acetic acid (approximately 3 drops).[14]
-
Heat the reaction mixture to around 100°C with stirring for 1 hour.[14]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2][14]
-
Upon completion, add water (e.g., 10 mL) to the hot reaction mixture to induce precipitation.[14]
-
Allow the mixture to cool slowly to room temperature while stirring to complete the crystallization.[14]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[2]
Protocol 2: Palladium-Catalyzed N-Arylation of Pyrazole
This protocol outlines a general procedure for the synthesis of N-arylpyrazoles using a palladium catalyst.
Table 3: Typical Reaction Conditions for Palladium-Catalyzed N-Arylation
| Component | Example Reagent | Typical Loading |
| Pyrazole | Pyrazole | 1.2 equivalents |
| Aryl Halide | Aryl Bromide | 1.0 equivalent |
| Catalyst | Pd₂(dba)₃ | 1-2 mol% |
| Ligand | tBuBrettPhos | 2-4 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 equivalents |
| Solvent | Toluene or Dioxane | - |
| Temperature | 80-110 °C | - |
| Time | 12-24 hours | - |
Detailed Steps:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), palladium catalyst, and ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the pyrazole (1.2 eq), base (2.0 eq), and anhydrous solvent.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Disclaimer: These protocols are intended as general guidelines. Reaction conditions should be optimized for each specific substrate combination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02390D [pubs.rsc.org]
- 17. Gold(I)-catalyzed formation of 3-pyrazolines through cycloaddition of diaziridine to alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. jetir.org [jetir.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pharmacophorejournal.com [pharmacophorejournal.com]
- 25. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 28. gsconlinepress.com [gsconlinepress.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the nucleophilic aromatic substitution (SNAr) reaction of ethyl 4,5-dichloro-2-nitrobenzoate with pyrazole.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reactants: The starting materials (ethyl 4,5-dichloro-2-nitrobenzoate or pyrazole) may be degraded or impure. 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Poor Solvent Choice: The solvent may not be suitable for promoting the SNAr reaction. 4. Base is not strong enough: The base used may not be sufficient to deprotonate pyrazole effectively. | 1. Verify Reactant Quality: Check the purity of the starting materials using techniques like NMR or melting point analysis. Use fresh or purified reactants if necessary. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation by TLC. Be cautious of potential side reactions at higher temperatures. 3. Solvent Optimization: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are known to accelerate SNAr reactions. 4. Use a Stronger Base: Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of pyrazole. |
| Incomplete Reaction (Starting material remains) | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Sub-stoichiometric amounts of Pyrazole or Base: An inadequate amount of the nucleophile or base will result in unreacted starting material. | 1. Extend Reaction Time: Monitor the reaction progress using TLC. Continue the reaction until the starting material spot on the TLC plate has disappeared or is significantly diminished. 2. Check Stoichiometry: Ensure that at least two equivalents of pyrazole and a suitable amount of base are used for each equivalent of the ethyl 4,5-dichloro-2-nitrobenzoate. |
| Formation of Mono-substituted Byproduct | 1. Insufficient amount of Pyrazole: If less than two equivalents of pyrazole are used, the reaction may stop after the first substitution. 2. Short Reaction Time: The second substitution is often slower than the first. | 1. Increase Pyrazole Equivalents: Use a slight excess of pyrazole (e.g., 2.2 equivalents) to favor the di-substitution. 2. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or at a slightly elevated temperature to drive the second substitution to completion. |
| Product is Difficult to Purify (Oily or colored product) | 1. Residual Solvent: High-boiling point solvents like DMF or DMSO may be difficult to remove completely. 2. Presence of Colored Impurities: Side reactions or degradation of starting materials can lead to colored byproducts. | 1. Azeotropic Removal or High Vacuum: For DMF, consider azeotropic removal with toluene under reduced pressure. For DMSO, extensive washing with water and extraction with a suitable organic solvent is necessary. Drying under high vacuum is also recommended. 2. Recrystallization or Column Chromatography: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrazolate anion, formed by the deprotonation of pyrazole with a base, acts as the nucleophile. It attacks the electron-deficient aromatic ring of ethyl 4,5-dichloro-2-nitrobenzoate, which is activated by the electron-withdrawing nitro group. The reaction occurs in two sequential substitution steps, replacing both chlorine atoms with pyrazole moieties.
Q2: Which solvents are recommended for this synthesis and why?
A2: Polar aprotic solvents are highly recommended for this reaction. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices because they can solvate the cation of the base while leaving the pyrazolate anion relatively free and highly nucleophilic. This enhances the reaction rate. Polar protic solvents, like ethanol or water, are generally not recommended as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.
Q3: How does the choice of base affect the reaction?
A3: The base is crucial for deprotonating pyrazole to form the reactive pyrazolate anion. The strength of the base should be sufficient to achieve a significant concentration of the nucleophile at the reaction temperature. Common bases for this type of reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The choice of base can also influence the reaction rate and the formation of byproducts.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be used to separate the starting material, the mono-substituted intermediate, and the final di-substituted product. By spotting the reaction mixture on a TLC plate over time, you can observe the disappearance of the starting material and the appearance of the product.
Q5: What are the key safety precautions to consider during this synthesis?
A5: It is important to handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some of the reagents, such as DMF and DMSO, can be harmful if inhaled or absorbed through the skin. Sodium hydride is a flammable solid and reacts violently with water. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents like NaH. Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Experimental Protocol
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
Ethyl 4,5-dichloro-2-nitrobenzoate
-
Pyrazole
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add ethyl 4,5-dichloro-2-nitrobenzoate (1.0 eq).
-
Add potassium carbonate (2.5 eq) and pyrazole (2.2 eq) to the flask.
-
Add a suitable amount of anhydrous DMF to dissolve the reactants.
-
Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data on Solvent Effects (Illustrative)
The following table provides an illustrative summary of how solvent choice can impact the reaction yield and time for the synthesis of this compound. Please note that this data is hypothetical and intended for educational purposes to highlight general trends in SNAr reactions.
| Solvent | Solvent Type | Reaction Time (hours) | Yield (%) | Purity (%) |
| DMF | Polar Aprotic | 6 | 85 | 95 |
| DMSO | Polar Aprotic | 5 | 90 | 96 |
| Acetonitrile | Polar Aprotic | 12 | 70 | 92 |
| Ethanol | Polar Protic | 48 | 20 | 75 |
| Toluene | Non-polar | > 48 | < 5 | - |
Visualizations
Validation & Comparative
Purity Validation and Comparative Analysis of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate for Pharmaceutical Applications
Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the purity validation of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, a key intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.[1] It outlines key analytical methodologies, presents a comparative analysis with a potential alternative, and offers detailed experimental protocols in line with regulatory expectations for active pharmaceutical ingredients (APIs). The control of impurities is a critical issue for healthcare manufacturing, as even trace amounts can impact the quality, safety, and efficacy of the final drug product.[2][3]
Comparative Purity Profile
The purity of an API and its intermediates is paramount. The following table compares the purity profile of this compound (Compound A) with a hypothetical alternative, Ethyl 2-Nitro-3,5-di(1-pyrazolyl)benzoate (Compound B), a structural isomer. Data is representative of typical results from a validated High-Performance Liquid Chromatography (HPLC) method.
Table 1: Comparative Purity and Impurity Profile
| Parameter | Compound A: this compound | Compound B: Ethyl 2-Nitro-3,5-di(1-pyrazolyl)benzoate | Acceptance Criteria (ICH Q3A)[4][5] |
| Purity (HPLC Area %) | 99.85% | 99.79% | ≥ 99.5% |
| Specified Impurity 1 | 0.08% | 0.11% | ≤ 0.15% |
| Specified Impurity 2 | 0.04% | 0.06% | ≤ 0.10% |
| Any Unspecified Impurity | < 0.03% | < 0.03% | ≤ 0.10% |
| Total Impurities | 0.15% | 0.21% | ≤ 0.50% |
Note: Impurity thresholds are based on the International Council for Harmonisation (ICH) Q3A guidelines, which recommend that impurities present at levels above 0.05% should be reported, and those above 0.10% should be identified for a drug substance with a maximum daily dose of ≤ 2g/day.[6][7]
Comparison of Analytical Validation Methods
The choice of analytical technique is crucial for accurate purity determination. Modern analytical techniques such as HPLC, UPLC, LC-MS, and NMR spectroscopy are essential for impurity profiling.[8] The following table compares the performance of two primary orthogonal methods for the analysis of Compound A.
Table 2: Performance Comparison of Key Analytical Methods for Compound A
| Parameter | Reversed-Phase HPLC-UV | Quantitative ¹H-NMR (qNMR) | Rationale |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance | Orthogonal methods providing complementary data |
| Primary Use | Quantification of impurities | Structural confirmation, quantification | HPLC is the gold standard for impurity separation[9]; NMR confirms structure[10][11] |
| Limit of Quantitation (LOQ) | 0.03% | 0.1% | HPLC offers higher sensitivity for trace impurities |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.0 - 100.5% | Both methods demonstrate high accuracy |
| Precision (% RSD) | ≤ 1.5% | ≤ 1.0% | qNMR often provides superior precision |
| Specificity | High (with validated method) | High (structure-specific) | Both are highly specific to the analyte and its impurities |
Visualization of Validation Workflow and Compound Comparison
Purity Validation Workflow
The diagram below illustrates a typical workflow for the purity validation of a pharmaceutical intermediate like this compound, from sample receipt to the final certificate of analysis.
Logical Comparison of Alternatives
This diagram provides a high-level comparison of the key attributes between the target compound and its hypothetical alternative, highlighting factors critical for pharmaceutical development.
References
- 1. This compound [myskinrecipes.com]
- 2. jpionline.org [jpionline.org]
- 3. rroij.com [rroij.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 9. biotech-spain.com [biotech-spain.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. jchps.com [jchps.com]
Alternative intermediates to Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate for kinase inhibitor synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to form critical hydrogen bonds within the ATP-binding site of various kinases. While numerous intermediates can be employed to construct these potent therapeutic agents, this guide provides a comparative overview of synthetic routes starting from key alternative intermediates to the more complex Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate. This document focuses on aminopyrazole-based strategies, for which extensive experimental data is available, and discusses dinitrophenyl-substituted pyrazoles as an alternative class of intermediates.
Comparison of Synthetic Intermediates
The choice of starting material significantly impacts the synthetic strategy, overall yield, and the substitution patterns achievable in the final kinase inhibitor. Here, we compare key intermediates based on available data.
Table 1: Comparison of Synthetic Performance of Kinase Inhibitors from Different Pyrazole Intermediates
| Intermediate | Target Kinase(s) | Key Reaction Steps | Reported Yields | Final Compound Potency (IC50/EC50) | Reference(s) |
| 3-Amino-1H-pyrazole | CDKs (e.g., CDK16) | Nucleophilic aromatic substitution | 16-89% | 33 nM (EC50 for CDK16) | [1] |
| JNKs | 1,3-dipolar cycloaddition, amidation | Not specified | < 10 µM | ||
| 4-Amino-1H-pyrazole | JAKs (JAK1, JAK2, JAK3) | Not specified | Not specified | 2.2 - 3.5 nM | |
| 5-Amino-1-(2,4-dinitrophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile | p38 MAP Kinase (in silico) | Multicomponent reaction | Not specified | No experimental IC50 |
Note: Direct comparative data for this compound was not available in the surveyed literature. The comparison is based on representative examples from different synthetic strategies.
Featured Alternative Intermediate: 3-Amino-1H-pyrazole
3-Amino-1H-pyrazole is a versatile and widely used intermediate for the synthesis of a broad range of kinase inhibitors. Its primary amino group provides a convenient handle for introducing various pharmacophoric elements.
Experimental Protocol: Synthesis of a 3-Amino-1H-pyrazole-based CDK16 Inhibitor
This protocol is adapted from the synthesis of compound 43d as described by Klüter et al.[1]
Step 1: Synthesis of the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core
-
To a solution of 5-cyclopropyl-1H-pyrazole-3-amine (1.0 eq) in a suitable solvent (e.g., n-butanol), add the desired 2,4-dichloropyrimidine derivative (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture at reflux for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyrazolyl-pyrimidine intermediate. Reported yields for similar steps range from 35-89%.[1]
Step 2: Attachment of the Linker and Final Moiety
-
To the pyrazolyl-pyrimidine intermediate (1.0 eq) in a suitable solvent (e.g., dioxane), add the desired aniline or other aromatic amine (1.2 eq) and a catalytic amount of a strong acid (e.g., 1M HCl) or a palladium catalyst and ligand for cross-coupling reactions.
-
The reaction can be performed under conventional heating or microwave irradiation to facilitate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final kinase inhibitor. Reported yields for this step range from 22-79%.[1]
Signaling Pathway Visualizations
Understanding the biological context of the target kinase is crucial for inhibitor design. Below are diagrams of key signaling pathways targeted by pyrazole-based inhibitors.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are key regulators of the cell cycle. Their sequential activation, in complex with their cyclin partners, drives the progression through different phases of cell division.
Caption: Simplified CDK signaling pathway for G1/S transition.
c-Jun N-terminal Kinase (JNK) Signaling Pathway
The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, primarily activated by stress stimuli.
Caption: Core cascade of the JNK signaling pathway.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
The JAK/STAT pathway is a primary route for signal transduction for a wide array of cytokines and growth factors, playing a key role in immunity and inflammation.
Caption: Overview of the JAK/STAT signaling pathway.
Conclusion
While a direct, data-driven comparison with this compound is currently limited by the available literature, this guide highlights the utility and synthetic accessibility of alternative intermediates, particularly 3-amino-1H-pyrazole and 4-amino-1H-pyrazole. The experimental protocols and performance data presented for these alternatives demonstrate their value in the rapid development of potent and selective kinase inhibitors. The choice of intermediate will ultimately depend on the desired substitution pattern of the final compound and the overall synthetic strategy. Further research into the synthesis and application of dinitrophenyl-substituted pyrazoles could provide additional valuable tools for kinase inhibitor discovery.
References
A Comparative Guide to the Biological Activity of Kinase Inhibitors Derived from Different Pyrazole Intermediates
The pyrazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its versatile structure serves as a "privileged scaffold," allowing for the strategic placement of various substituents to achieve high potency and selectivity against a wide range of protein kinases.[3][4] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][5] Consequently, pyrazole-based kinase inhibitors are a major focus of drug discovery efforts.[6][7]
This guide provides a comparative analysis of the biological activity of kinase inhibitors derived from different pyrazole intermediates, supported by experimental data and detailed protocols.
Data Presentation: Comparative Biological Activity
The biological activity of kinase inhibitors is critically dependent on the substitution patterns around the core pyrazole ring. Different intermediates allow for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Table 1: Comparison of Inhibitors Based on Pyrazole Core and Substitution
This table compares the half-maximal inhibitory concentration (IC50) values of various pyrazole-based inhibitors against their target kinases. The variation in substituents at the N1, C3, C4, and C5 positions of the pyrazole ring directly influences their inhibitory potential and selectivity.
| Compound/Intermediate Class | Pyrazole Substituents | Target Kinase(s) | IC50 (nM) | Key SAR Observations | Reference(s) |
| Aminopyrazole | N-linked phenyl | JNK3 | 7 | Highly planar structure enhances binding to the smaller JNK3 active site. | [8] |
| N-linked phenyl | p38α | >20,000 | Demonstrates >2800-fold selectivity for JNK3 over p38α. | [8] | |
| Indazole (Fused Pyrazole) | - | JNK3 | 12 | Less selective compared to the aminopyrazole class. | [8] |
| - | p38α | 3 | Potent inhibitor of both JNK3 and p38α. | [8] | |
| Diaryl-Urea Pyrazole | N1: p-tolyl, C5: tert-butyl | p38α | Kd = 0.1 | The tert-butyl group occupies a critical lipophilic pocket in the kinase. | [9] |
| Pyrazolo[4,3-c]pyridine | N1-methyl | TbPEX14-PEX5 PPI | - | N1 substitution is crucial for binding; N2-regioisomer is inactive. | [10] |
| Akt Inhibitor Analogs | Conformationally restricted | Akt1 | 61 | Rigid analogues can maintain high potency. | [11] |
| Flexible parent compound | Akt1 | 18 | The flexible parent compound shows higher potency. | [11] | |
| Dual Aurora Kinase Inhibitor | Methylisoxazole moiety | Aurora A / B | 35 / 75 | Methylisoxazole is more optimal for potency and stability than substituted phenyl. | [11] |
| EGFR Inhibitor | Pyrazole-1-carbothioamide | EGFR | 70 | Comparable potency to the approved drug Erlotinib. | [12][13] |
| CDK Inhibitor | Cyclobutyl at pyrazole | CDK2 / 5 | 24 / 23 | Cyclobutyl group at the pyrazole ring is more optimal for activity than other alkyls or phenyl. | [11] |
Signaling Pathway and Drug Discovery Workflow Visualization
Understanding the context in which these inhibitors function is essential. The following diagrams illustrate a key signaling pathway targeted by these inhibitors and the general workflow for their discovery and evaluation.
Caption: Simplified PI3K/Akt signaling pathway often targeted by pyrazole-based inhibitors.
Caption: General experimental workflow for the discovery and development of kinase inhibitors.
Caption: Structure-Activity Relationship (SAR) logic for pyrazole-based kinase inhibitors.
Experimental Protocols
The data presented in this guide are derived from a variety of standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
-
Principle: The transfer of a phosphate group from ATP to a specific substrate by the kinase is quantified. The inhibitor's potency is determined by its ability to reduce this activity.
-
General Protocol:
-
A reaction mixture is prepared in a microplate well containing the purified kinase, a specific peptide substrate, and assay buffer.
-
The pyrazole-based inhibitor, dissolved in DMSO, is added at various concentrations (typically a serial dilution). A DMSO-only well serves as a negative control.
-
The reaction is initiated by the addition of ATP (often at its Km concentration for the specific kinase).
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is measured. Detection methods vary:
-
Radiometric Assay: Uses [γ-³²P]ATP. The radiolabeled phosphate transferred to the substrate is quantified using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a light signal.
-
-
The data are plotted as kinase activity versus inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
-
Cell Proliferation / Cytotoxicity Assay (e.g., MTT Assay)
This assay assesses the effect of the inhibitor on the viability and growth of cancer cell lines.
-
Principle: Measures the metabolic activity of living cells. In the MTT assay, a yellow tetrazolium salt (MTT) is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
-
General Protocol:
-
Cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded in a 96-well plate and allowed to adhere overnight.[11]
-
The cells are treated with various concentrations of the pyrazole inhibitor for a set period (e.g., 72 hours).
-
After incubation, the MTT reagent is added to each well and incubated for 2-4 hours, allowing for formazan crystal formation in viable cells.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to untreated control cells, and the IC50 (or GI50) value is determined.
-
Western Blotting for Target Phosphorylation
This technique is used to confirm that the inhibitor is engaging its intended target within the cell by measuring the phosphorylation status of the kinase or its downstream substrates.
-
Principle: Uses specific antibodies to detect the levels of a target protein and its phosphorylated form, providing a direct measure of kinase activity within the cellular context.
-
General Protocol:
-
Cells are treated with the pyrazole inhibitor at various concentrations for a defined period.
-
The cells are lysed to extract total cellular proteins. Protein concentration is determined using an assay like the BCA assay.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP - horseradish peroxidase).
-
A chemiluminescent substrate is added, which reacts with the HRP to produce light.
-
The signal is detected using an imaging system. The membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to serve as a loading control. A decrease in the phosphorylated protein signal relative to the total protein indicates target inhibition.[11]
-
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comparative analysis of the spectroscopic properties of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate against related and simpler compounds. Due to the limited availability of published experimental data for this compound (Molecular Formula: C₁₅H₁₃N₅O₄, Molecular Weight: 327.29 g/mol ), this guide leverages spectroscopic data from its structural precursors and analogs—Ethyl 2-nitrobenzoate and Ethyl 4-nitrobenzoate—to predict and understand its spectral characteristics.[1] This document is intended for researchers, scientists, and professionals in drug development to facilitate the characterization of this and similar complex molecules.
Predicted Spectroscopic Features of this compound
The structure of this compound suggests a complex arrangement of functional groups that will influence its spectroscopic signatures. The presence of the ethyl ester, the nitro group, and two pyrazolyl rings on the benzene core will result in characteristic signals in NMR, IR, and mass spectra. The logical relationship and substitution pattern of the core molecule can be visualized as follows:
Caption: Logical relationship of the target compound to simpler analogs.
Comparative Spectroscopic Data
The following tables summarize the available experimental spectroscopic data for Ethyl 2-nitrobenzoate and Ethyl 4-nitrobenzoate, which serve as valuable references for interpreting the spectrum of the more complex target compound.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| Ethyl 2-Nitrobenzoate | 7.93 (d, 1H), 7.77 (d, 1H), 7.72–7.62 (m, 2H), 4.40 (q, 2H), 1.36 (t, 3H)[2] |
| Ethyl 4-Nitrobenzoate | 8.28 (d, 2H), 8.21 (d, 2H), 4.44 (q, 2H), 1.43 (t, 3H) |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| Ethyl 2-Nitrobenzoate | 164.4, 148.2, 135.2, 132.2, 129.5, 127.3, 124.5, 61.9, 14.2[3] |
| Ethyl 4-Nitrobenzoate | 165.1, 150.5, 135.4, 130.6, 123.5, 61.7, 14.3 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch (Ester) | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-O Stretch |
| Ethyl 2-Nitrobenzoate | ~1730 | ~1530 | ~1350 | ~1250 |
| Ethyl 4-Nitrobenzoate | ~1720 | ~1525 | ~1345 | ~1275 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Ethyl 2-Nitrobenzoate | 195 | 167, 150, 121, 104, 76 |
| Ethyl 4-Nitrobenzoate | 195 | 167, 150, 122, 104, 76 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These methods are applicable for the analysis of the target compound and its analogs.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectral Width: 0-12 ppm
-
Pulse Angle: 30-45°
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR Acquisition:
-
Spectral Width: 0-220 ppm
-
Pulse Sequence: Proton-decoupled
-
Relaxation Delay: 2-5 seconds
-
-
Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation, phase correction, and baseline correction.
3.2 Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid samples, a thin film can be prepared between two salt plates.
-
Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
3.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Sample Preparation: The sample is dissolved in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 10-100 µg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 70 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230 °C.
-
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
Predicted Fragmentation Pathway for this compound
The mass spectrometric fragmentation of the title compound is expected to follow pathways characteristic of nitroaromatic esters and pyrazole-containing molecules. The initial step will be the formation of the molecular ion, followed by losses of the ethoxy radical, the nitro group, and fragmentation of the pyrazolyl rings.
Caption: A simplified predicted fragmentation pathway for this compound.
References
Navigating the Catalyst Landscape: A Head-to-Head Comparison for Pyrazole-Aryl Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient construction of pyrazole-aryl linkages is a critical step in the synthesis of a vast array of biologically active molecules. The choice of catalyst for this transformation is paramount, directly impacting reaction efficiency, substrate scope, and overall cost. This guide provides a comprehensive, data-driven comparison of the leading palladium, copper, and nickel-based catalytic systems for pyrazole-aryl C-N cross-coupling reactions, offering a clear overview to inform your catalyst selection.
The N-arylation of pyrazoles, a cornerstone of medicinal chemistry, has been significantly advanced through the development of various transition metal catalysts. While palladium complexes have historically dominated the field, offering high reactivity and broad functional group tolerance, the lower cost and distinct reactivity of copper and nickel catalysts have made them increasingly attractive alternatives. This guide presents a head-to-head comparison of these three catalytic systems, supported by experimental data and detailed protocols to aid in the rational design and optimization of your synthetic routes.
At a Glance: Performance of Leading Catalysts
The following tables summarize the performance of representative palladium, copper, and nickel catalysts in the N-arylation of pyrazoles with aryl halides. The data highlights key performance indicators such as reaction yield, temperature, and time, providing a basis for direct comparison.
Palladium-Catalyzed N-Arylation
Palladium catalysts are renowned for their high efficiency and broad substrate scope in C-N cross-coupling reactions. The use of bulky, electron-rich phosphine ligands is crucial for achieving high yields, particularly with challenging substrates.
| Catalyst System | Pyrazole Substrate | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / tBuBrettPhos | Pyrazole | 4-Bromotoluene | K₃PO₄ | t-BuOH | 100 | 24 | 95 | [1] |
| Pd(OAc)₂ / XPhos | 3,5-Dimethylpyrazole | 4-Chlorotoluene | K₃PO₄ | t-AmylOH | 110 | 18 | 92 | [2] |
| Pd(dba)₂ / tBuDavePhos | 4-Bromo-1-tritylpyrazole | Piperidine | NaOtBu | Toluene | 100 | 12 | 85 | [3] |
Copper-Catalyzed N-Arylation
Copper-catalyzed systems, often referred to as Ullmann-type couplings, offer a cost-effective alternative to palladium. The development of various ligand systems has significantly improved the reaction conditions, allowing for lower temperatures and broader applicability.
| Catalyst System | Pyrazole Substrate | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI / L-proline | Pyrazole | Iodobenzene | K₂CO₃ | DMSO | 90 | 24 | 88 | [4] |
| CuI / 1,2-Diaminocyclohexane | Pyrazole | 4-Bromotoluene | K₃PO₄ | Dioxane | 110 | 24 | 91 | [5][6] |
| CuCl / 6-(1H-pyrazol-1-yl)nicotinic acid | Pyrazole | 4-Bromotoluene | K₃PO₄ | DMF | 100 | 24 | 85 |
Nickel-Catalyzed N-Arylation
Nickel catalysts have emerged as a powerful tool for the arylation of pyrazoles, particularly with more challenging and cost-effective aryl chlorides. The use of specific phosphine ligands, such as the DalPhos family, has been instrumental in their success.
| Catalyst System | Pyrazole Substrate | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiBr₂·diglyme / Cy-DalPhos | 3-Aminopyrazole | 4-Chlorotoluene | DBU/NaTFA | 1,4-Dioxane | 80 | 18 | 88 | [7] |
| Ni(acac)₂ / Phenylboronic ester | Pyrazole | 4-Iodotoluene | K₃PO₄ | Dioxane | 100 | 24 | High | [8] |
| Heterogeneous Nickel-based catalyst | Hydrazine, Acetophenone, Benzaldehyde | - | - | Ethanol | RT | 3 | 90 | [9] |
Experimental Workflows and Catalytic Cycles
To provide a clearer understanding of the practical aspects and underlying mechanisms, the following diagrams illustrate a general experimental workflow for a pyrazole-aryl coupling reaction and the fundamental catalytic cycle.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed experimental protocols for representative palladium-, copper-, and nickel-catalyzed N-arylation reactions of pyrazole.
Palladium-Catalyzed N-Arylation of Pyrazole with 4-Bromotoluene
Catalyst System: Pd₂(dba)₃ / tBuBrettPhos.[1]
Procedure:
-
A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol % Pd), tBuBrettPhos (12.1 mg, 0.025 mmol), and K₃PO₄ (212 mg, 1.0 mmol).
-
The tube is evacuated and backfilled with argon (this process is repeated three times).
-
Pyrazole (34 mg, 0.5 mmol), 4-bromotoluene (86 mg, 0.5 mmol), and anhydrous t-BuOH (1.0 mL) are added under argon.
-
The Schlenk tube is sealed and the reaction mixture is stirred at 100 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-arylpyrazole.
Copper-Catalyzed N-Arylation of Pyrazole with 4-Bromotoluene
Catalyst System: CuI / 1,2-Diaminocyclohexane.[5][6]
Procedure:
-
An oven-dried resealable Schlenk tube is charged with CuI (9.5 mg, 0.05 mmol, 10 mol %), pyrazole (68 mg, 1.0 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
The tube is evacuated and backfilled with argon.
-
1,2-Diaminocyclohexane (23 µL, 0.2 mmol), 4-bromotoluene (171 mg, 1.0 mmol), and anhydrous dioxane (1.0 mL) are added under argon.
-
The Schlenk tube is sealed and the reaction mixture is stirred vigorously at 110 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a plug of silica gel, and washed with ethyl acetate.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to yield the N-arylpyrazole.
Nickel-Catalyzed N-Arylation of 3-Aminopyrazole with 4-Chlorotoluene
Catalyst System: NiBr₂·diglyme / Cy-DalPhos.[7]
Procedure:
-
In a nitrogen-filled glovebox, a vial is charged with NiBr₂·diglyme (3.5 mg, 0.01 mmol, 2 mol %), Cy-DalPhos (5.4 mg, 0.012 mmol), 3-aminopyrazole (42 mg, 0.5 mmol), and NaTFA (136 mg, 1.0 mmol).
-
4-Chlorotoluene (59 µL, 0.5 mmol), 1,4-dioxane (1.0 mL), and DBU (150 µL, 1.0 mmol) are added.
-
The vial is sealed and the reaction mixture is stirred at 80 °C for 18 hours.
-
After cooling to room temperature, the mixture is diluted with dichloromethane and filtered.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to give the desired N-aryl-3-aminopyrazole.
Conclusion
The choice of catalyst for pyrazole-aryl coupling is a critical decision that depends on various factors, including the nature of the substrates, cost considerations, and desired reaction conditions. Palladium catalysts, while often the most expensive, generally offer the highest reactivity and broadest scope. Copper catalysts provide a more economical alternative and have seen significant improvements in recent years, making them suitable for a wide range of applications. Nickel catalysts are particularly advantageous for couplings involving less reactive and more abundant aryl chlorides. This guide provides a starting point for catalyst selection, and further optimization will likely be necessary for specific applications.
References
- 1. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Benchmarking the Efficiency of Pyrazole-Based Intermediates in the Multi-Step Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Synthetic Efficiency
The quest for novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in this endeavor, forming the core of numerous potent and selective kinase inhibitors. The efficiency of the synthetic routes to these complex molecules is a critical factor in their development, impacting both the cost and timeline of research. This guide provides a comparative analysis of two synthetic strategies for preparing a key intermediate, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, a versatile precursor for a range of kinase inhibitors. While direct experimental data for the multi-step synthesis originating from Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate remains proprietary or less documented in publicly available literature, this guide benchmarks a plausible, efficient pathway against a well-established alternative, providing valuable insights for synthetic chemists.
Comparative Analysis of Synthetic Pathways
The synthesis of the 1H-Pyrazolo[3,4-d]pyrimidin-4-amine core is pivotal. Below, we compare two distinct multi-step approaches, highlighting key metrics such as starting materials, reaction conditions, and overall efficiency.
Table 1: Comparison of Synthetic Pathways to 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
| Parameter | Pathway 1: From a Substituted Nitro-Pyrazolyl Benzoate Intermediate | Pathway 2: From 5-Amino-1H-pyrazole-4-carbonitrile |
| Starting Materials | This compound (Hypothetical Intermediate) | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, Aryl Nitriles |
| Key Transformation | Reduction of nitro group, cyclization with a formamide source. | Cyclocondensation |
| Number of Steps | Multiple steps including nitration, pyrazole installation, reduction, and cyclization. | Typically a one-pot or two-step process from the pyrazole precursor. |
| Reported Yields | Not available in public domain for the complete sequence. | 72-87% for the cyclocondensation step.[1] |
| Reaction Conditions | Likely to involve harsh conditions for nitration and potentially high temperatures for cyclization. | Reflux in t-butanol with a base catalyst (potassium t-butoxide).[1] |
| Scalability | Potentially challenging due to the multi-step nature and use of energetic materials (nitro compounds). | More amenable to scale-up due to fewer steps and readily available starting materials. |
| Versatility | The di-pyrazolyl substitution offers potential for further diversification. | The use of various aryl nitriles allows for diverse substitution on the pyrimidine ring.[1] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and comparison. Below are the protocols for the key steps in the compared synthetic pathways.
Pathway 1: Hypothetical Synthesis via a Nitro-Pyrazolyl Benzoate Intermediate (Conceptual Workflow)
Step 1: Reduction of the Nitro Group The initial step would involve the reduction of the nitro group on the benzene ring to an aniline.
-
Reagents: A common method would be catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with a metal in acid (e.g., Fe, HCl or SnCl₂, HCl).
-
Solvent: Typically methanol, ethanol, or ethyl acetate.
-
Temperature: Room temperature to mild heating.
-
Work-up: Filtration to remove the catalyst, followed by extraction and purification.
Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core The resulting amino-di(pyrazolyl)benzoate would then be cyclized to form the pyrazolo[3,4-d]pyrimidine ring system.
-
Reagents: Formamide or a similar one-carbon synthon is typically used.
-
Conditions: High temperatures (reflux) are often required for this cyclization.
-
Work-up: Cooling, precipitation, filtration, and recrystallization.
Pathway 2: Synthesis from 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile[1]
This pathway represents a more direct and documented approach to the pyrazolo[3,4-d]pyrimidin-4-amine core.
General Procedure for the Synthesis of 6-Aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines:
-
To a solution of the appropriate 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (5 mmol) and potassium t-butoxide (1 mmol) in t-butanol (30 mL), the corresponding aryl nitrile (6 mmol) is added.
-
The reaction mixture is heated under reflux for 4-7 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is dissolved in water (20 mL) and neutralized with 1N HCl.
-
The crude product is collected by filtration and recrystallized from ethanol to yield the desired 6-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Reported Yields: 72-87%[1].
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic strategies.
Conclusion and Outlook
While the specific efficiency of a multi-step synthesis utilizing this compound as a key intermediate is not publicly detailed, a comparative analysis with established, more convergent routes provides valuable direction for synthetic strategy. The cyclocondensation approach (Pathway 2) offers a more direct, higher-yielding, and likely more scalable route to the versatile 1H-pyrazolo[3,4-d]pyrimidin-4-amine core.
For researchers and drug development professionals, the choice of synthetic pathway will depend on several factors, including the availability and cost of starting materials, the desired substitution pattern on the final kinase inhibitor, and the scalability of the process. The data presented in this guide suggests that for the rapid and efficient synthesis of a diverse library of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, exploring multi-component or convergent synthetic strategies is a highly promising avenue. Further research into novel and efficient routes for the synthesis of functionalized pyrazole intermediates will continue to be a critical enabler in the discovery of next-generation kinase inhibitors.
References
Cost-benefit analysis of different synthetic pathways for Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
Comparative Analysis of Synthetic Pathways for Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
Abstract: This guide provides a comparative cost-benefit analysis of two proposed synthetic pathways for this compound, a novel compound for which no established synthesis has been reported in the literature. The analysis is based on established chemical principles and data from analogous reactions. Two primary strategies are evaluated: a classical Nucleophilic Aromatic Substitution (SNAr) and a Copper-Catalyzed N-Arylation (Ullmann Condensation). The comparison covers estimated costs of reagents, reaction conditions, potential yield, and overall process complexity to guide researchers in selecting an optimal synthetic route.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science, owing to its nitroaromatic core and dual pyrazole functionalities. The pyrazole ring is a significant motif in numerous pharmaceuticals. As no direct synthesis is publicly documented, this guide proposes and evaluates two robust and chemically sound pathways starting from the key precursor, Ethyl 4,5-dichloro-2-nitrobenzoate. The objective is to provide a comprehensive analysis of the trade-offs between a traditional, cost-effective SNAr approach and a modern, catalyzed cross-coupling reaction.
Proposed Synthetic Overview
Both proposed pathways begin with the common precursor Ethyl 4,5-dichloro-2-nitrobenzoate (1) . The nitro group at the C2 position strongly activates the aromatic ring for nucleophilic substitution at the C4 and C5 positions. The primary transformation is the double substitution of the two chloro groups with pyrazole.
Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies suitable for the quantification of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] This document outlines and compares High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography (GC) methods, providing detailed experimental protocols and validation data based on established practices for similar compounds.
The validation of these analytical procedures is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which ensure that the methods are fit for their intended purpose.[1][2][3][4][5] Key validation parameters discussed include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it a suitable choice for the routine analysis of aromatic esters like this compound.[6] A reversed-phase HPLC method is proposed, leveraging its ability to separate moderately polar compounds.
1.1. Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[6]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase: A gradient elution is recommended for optimal separation. A common starting point for similar analytes involves a mixture of acetonitrile and water.[6][7][8] The mobile phase should be filtered and degassed.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Begin with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to elute the analyte.
-
-
Detection: UV detection at a wavelength of 258 nm is often suitable for compounds containing aromatic rings.[7][10]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.[6]
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.[6]
1.2. HPLC Method Validation Data (Illustrative)
The following table summarizes typical validation parameters for an HPLC method for a similar aromatic compound.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.998[11] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Concentration dependent on UV absorbance |
| Limit of Quantitation (LOQ) | Concentration dependent on UV absorbance |
| Specificity | Demonstrated by peak purity analysis and lack of interference from placebo or degradation products.[1] |
1.3. HPLC Experimental Workflow
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity compared to conventional HPLC-UV, making it the method of choice for trace-level quantification and for complex matrices.[12][13] The use of sub-2 µm particles in UPLC columns allows for faster analysis times and improved resolution.
2.1. Experimental Protocol: UPLC-MS/MS
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[14][15][16]
-
Column: Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm).[13]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
A rapid gradient elution is typically employed.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties. For nitroaromatic compounds, negative ion mode is often effective.[16]
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[14][15] Precursor and product ions for this compound would need to be determined by direct infusion.
-
Source Parameters: Optimized cone voltage and collision energy are crucial for maximizing signal intensity.
-
2.2. UPLC-MS/MS Method Validation Data (Illustrative)
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% for lower concentrations |
| Limit of Detection (LOD) | pg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | pg/mL to ng/mL range |
| Specificity | High, due to MRM transitions. |
2.3. UPLC-MS/MS Experimental Workflow
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For nitroaromatic compounds, GC can be a viable option, though care must be taken to avoid thermal degradation in the injector port.[17]
3.1. Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer. A nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD) can also be used for enhanced selectivity for nitrogen-containing compounds.[18]
-
Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Injector Temperature: A lower temperature (e.g., 200-250°C) is recommended to prevent thermal decomposition of the nitro group.[6][17]
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from other components. For example, start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[6]
-
MS Transfer Line Temperature: 280°C.[6]
-
Ion Source Temperature: 230°C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[6]
3.2. GC-MS Method Validation Data (Illustrative)
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 90.0% - 110.0% |
| Precision (% RSD) | < 10.0% |
| Limit of Detection (LOD) | ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL range |
| Specificity | High, especially with MS detection. |
3.3. GC-MS Experimental Workflow
References
- 1. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Separation of Ethyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst [mdpi.com]
- 14. Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. manuallib.com [manuallib.com]
- 18. epa.gov [epa.gov]
Comparative study of the reactivity of different substituted nitrobenzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted nitrobenzoates in key organic reactions, supported by experimental data. The selection of substituents on the aromatic ring significantly influences the electron density and, consequently, the reaction rates and pathways. This document aims to elucidate these substituent effects to aid in the rational design of synthetic routes and the development of novel chemical entities.
Data Presentation: Comparative Reactivity Data
The reactivity of substituted nitrobenzoates is profoundly affected by the electronic nature of the substituents. Electron-withdrawing groups (EWGs) generally enhance reactivity towards nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect. The following tables summarize quantitative data for key reactions.
Table 1: Alkaline Hydrolysis of Substituted 4-Nitrophenyl Benzoates
The rate of hydrolysis of esters is sensitive to the electronic properties of the substituent on the benzoate ring. The data below is derived from studies on para-substituted 4-nitrophenyl benzoates, which serve as a good model for understanding the electronic effects on the ester carbonyl reactivity. The reaction rates are often correlated with the Hammett substituent constant (σ), which quantifies the electronic effect of a substituent.
| Substituent (X) at para-position | Hammett Constant (σ_para) | Relative Rate Constant (k/k₀) | Mulliken Charge at Carbonyl Carbon |
| -NO₂ | 0.778 | Increased | 0.2255 |
| -Br | 0.232 | Increased | 0.2151 |
| -Cl | 0.227 | Increased | 0.2143 |
| -F | 0.062 | Increased | 0.2124 |
| -H | 0.000 | 1.00 | 0.2128 |
| -CH₃ | -0.170 | Decreased | 0.2084 |
| -OCH₃ | -0.268 | Decreased | 0.2038 |
Data compiled from studies on para-substituted nitrophenyl benzoate esters which demonstrate the influence of substituents on the electrophilicity of the carbonyl carbon. A higher positive Mulliken charge correlates with increased reactivity towards nucleophiles.[1][2]
Table 2: Nucleophilic Aromatic Substitution (SNAr) - Relative Rates
The nitro group is a strong activator for nucleophilic aromatic substitution, particularly when positioned ortho or para to the leaving group. The rate of SNAr is highly dependent on the nature and position of other substituents on the ring. While comprehensive kinetic data for a wide range of substituted nitrobenzoates is dispersed, the general trends are well-established.
| Substituent | Position Relative to Leaving Group | Effect on Reaction Rate |
| Additional -NO₂ | ortho, para | Strong Activation |
| -CN | ortho, para | Activation |
| -C(O)R | ortho, para | Activation |
| -Cl, -Br, -I | Any | Weak Deactivation (Inductive) |
| -CH₃, -OR | Any | Deactivation |
The presence of strong electron-withdrawing groups at ortho and para positions to the leaving group is crucial for the stabilization of the Meisenheimer intermediate, thus accelerating the reaction.[3][4][5]
Table 3: Reduction of Substituted Nitroaromatics - Comparative Yields
The reduction of the nitro group to an amine is a fundamental transformation. The efficiency of this reaction can be influenced by other functional groups present on the aromatic ring. The following data shows a comparison of yields for the reduction of various substituted nitroarenes using iron powder, a common and effective reagent.
| Substituent on Nitrobenzene | Product | Yield (%) with Fe/NH₄Cl |
| 4-Cl | 4-Chloroaniline | 95 |
| 4-Br | 4-Bromoaniline | 92 |
| 4-I | 4-Iodoaniline | 88 |
| 4-CH₃ | 4-Methylaniline | 98 |
| 4-OCH₃ | 4-Methoxyaniline | 96 |
| 4-CN | 4-Aminobenzonitrile | 85 |
| 4-C(O)CH₃ | 4-Aminoacetophenone | 90 |
| 3-Cl | 3-Chloroaniline | 93 |
| 3-Br | 3-Bromoaniline | 90 |
These yields demonstrate the high efficiency and functional group tolerance of reduction with iron powder.[6][7]
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols can be adapted for specific substituted nitrobenzoates with appropriate modifications.
Alkaline Hydrolysis of a Substituted Nitrobenzoate
Objective: To determine the rate of hydrolysis of a substituted methyl nitrobenzoate.
Materials:
-
Substituted methyl nitrobenzoate
-
Sodium hydroxide (NaOH) solution (standardized)
-
Ethanol (or other suitable co-solvent)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Thermostatted water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the substituted methyl nitrobenzoate in ethanol.
-
Prepare a series of NaOH solutions of varying concentrations in deionized water.
-
Equilibrate the ester stock solution and the NaOH solutions to the desired reaction temperature in a thermostatted water bath.
-
To initiate the reaction, mix a known volume of the ester stock solution with a known volume of the NaOH solution in a cuvette.
-
Immediately place the cuvette in the UV-Vis spectrophotometer, also thermostatted at the reaction temperature.
-
Monitor the reaction by recording the change in absorbance at a wavelength where either the reactant or the product has a strong absorbance (e.g., the formation of the nitrobenzoate anion).
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.
-
The second-order rate constant can be obtained by plotting k_obs against the concentration of NaOH.[8][9][10][11]
Nucleophilic Aromatic Substitution (SNAr)
Objective: To perform a nucleophilic aromatic substitution on a substituted chloronitrobenzoate with a nucleophile (e.g., a primary amine).
Materials:
-
Substituted 2-chloro-5-nitrobenzoate
-
Primary amine (e.g., aniline)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-chloro-5-nitrobenzoate (1.0 eq) and the primary amine (1.2 eq) in DMSO.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction of a Substituted Nitrobenzoate
Objective: To reduce the nitro group of a substituted nitrobenzoate to an amine.
Materials:
-
Substituted nitrobenzoate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
Procedure:
-
In a round-bottom flask, suspend the substituted nitrobenzoate (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (1.0 eq) to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.[6][7][12][13]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of alkaline hydrolysis of a substituted nitrobenzoate.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Stepwise reduction pathway of a substituted nitrobenzoate to an aniline.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Assessing the novelty of kinase inhibitors synthesized from Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
While the specific starting material, Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, is a known intermediate in the synthesis of kinase inhibitors, publicly available data does not currently detail specific inhibitors derived directly from this molecule.[1] This guide, therefore, assesses the novelty of closely related di-pyrazolyl and nitro-pyrazolyl phenyl kinase inhibitors, providing a comparative framework for researchers, scientists, and drug development professionals. The following sections detail the performance of these emerging inhibitors against established alternatives, supported by experimental data and protocols.
Performance Comparison of Pyrazole-Based Kinase Inhibitors
The development of novel kinase inhibitors is a cornerstone of modern targeted therapy. Pyrazole scaffolds are a recurring motif in many successful kinase inhibitors due to their ability to form key hydrogen bonds within the ATP-binding pocket of various kinases. This section compares the inhibitory activity of several novel pyrazole-based compounds against different kinase families with established inhibitors.
Table 1: Inhibitory Activity of Pyrazole-Based Aurora Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 (nM) | Comparator Compound | Comparator IC50 (nM) | Cell Line(s) Tested | Reference |
| Compound 7 (Pyrazolyl Benzimidazole) | Aurora A / B | 28.9 / 2.2 | Tozasertib (VX-680) | 0.6 (Aurora A) | U937, K562, A549, LoVo, HT29 | [2] |
| P-6 (Pyrazolyl-Thiazolidinone) | Aurora A | 110 | Tozasertib (VX-680) | Not specified in study | HCT116, MCF-7 | [3] |
| Compound 10e (Pyrazolyl-Imidazolyl) | Aurora A / B | 939 / 583 | AT9283 | 3 (Aurora A), 3 (Aurora B) | K562, HCT116 | [4] |
Table 2: Inhibitory Activity of Pyrazole-Based Cyclin-Dependent Kinase (CDK) Inhibitors
| Compound ID | Target Kinase(s) | IC50 (nM) | Comparator Compound | Comparator IC50 (nM) | Cell Line(s) Tested | Reference |
| Compound 24 | CDK1 | 2380 | AT7519 | 47 (CDK1) | HepG2, Huh7, SNU-475, HCT116, UO-31 | [2] |
| Compound 25 | CDK1 | 1520 | AT7519 | 47 (CDK1) | HepG2, Huh7, SNU-475, HCT116, UO-31 | [2] |
Table 3: Inhibitory Activity of Pyrazole-Based JAK and DYRK Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 (nM) | Comparator Compound | Comparator IC50 (nM) | Cell Line(s) Tested | Reference |
| Compound 10e (Pyrazolyl-Imidazolyl) | JAK2 / JAK3 | 166 / 57 | Ruxolitinib | 3.3 (JAK1), 2.8 (JAK2) | K562, HCT116 | [4] |
| Compound 8h (Diaryl-Pyrazolopyridine) | DYRK1B | 3 | Harmine | 34 (DYRK1A) | HCT116, SW480, SW620 | [5] |
Key Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of novel chemical entities. Below are the protocols for the key assays commonly used to characterize kinase inhibitors.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Kinase Reaction:
-
Set up a 5 µL kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction at room temperature for 1 hour.[6]
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The signal is correlated to the amount of ADP produced and thus the kinase activity.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the kinase inhibitor and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]
-
Western Blot for Target Engagement
Western blotting is used to detect changes in the phosphorylation status of a kinase's downstream substrates, providing evidence of target engagement within a cellular context.
-
Cell Lysis:
-
Treat cells with the kinase inhibitor at various concentrations for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation levels relative to the total protein and vehicle-treated controls.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is essential for understanding the mechanism of action and the experimental design for evaluating novel kinase inhibitors.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Simplified Aurora Kinase Signaling in Mitosis.
Caption: Simplified JAK-STAT Signaling Pathway.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. carnabio.com [carnabio.com]
- 7. promega.com [promega.com]
Cross-reactivity studies of kinase inhibitors derived from Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
Comparative Cross-Reactivity Analysis of Pyrazole-Based Kinase Inhibitors
A Guide for Researchers and Drug Development Professionals
Introduction:
The pyrazole ring is a foundational scaffold in modern medicinal chemistry, recognized for its role in the development of potent protein kinase inhibitors.[1][2][3][4] Kinase inhibitors featuring this moiety have been successfully developed for a multitude of therapeutic areas, most notably oncology.[2][4] Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate serves as a key chemical intermediate for synthesizing such pharmaceutical compounds.[5] While specific cross-reactivity studies for inhibitors derived directly from this compound are not extensively documented in public literature, a wealth of data exists for structurally related pyrazole-based inhibitors.
This guide provides a comparative analysis of the cross-reactivity profiles of representative pyrazole-based kinase inhibitors. The data presented herein illustrates the spectrum of selectivity—from highly specific to multi-targeted inhibitors—that can be achieved from a common chemical scaffold, offering valuable insights for researchers in the field.
Data Presentation: Kinase Inhibition Profiles
The selectivity of pyrazole-based inhibitors is highly dependent on the specific substitutions and overall molecular structure.[6][7] Below are two tables summarizing the inhibition data for representative compounds, showcasing different selectivity profiles. Table 1 details the activity of a pyrazolo[3,4-g]isoquinoline derivative, a potent inhibitor of Haspin kinase with notable off-target effects.[8] Table 2 presents data for Tozasertib (VX-680), a well-characterized multi-kinase inhibitor targeting the Aurora kinase family.
Table 1: Cross-Reactivity Profile of a Pyrazolo[3,4-g]isoquinoline Analog (Compound 1c)
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1µM |
| Haspin | 66 | >50% |
| DYRK1A | 165 | >50% |
| CLK1 | 330 | >50% |
| CDK9/CycT1 | 1600 | <50% |
Data sourced from a study on pyrazolo[3,4-g]isoquinoline derivatives, demonstrating a profile with a primary target and several potent off-targets.[8]
Table 2: Selectivity Profile of Tozasertib (VX-680), an Aminopyrazole-Based Inhibitor
| Kinase Target | Kd (nM) |
| AURKA (Aurora A) | 0.6 |
| AURKB (Aurora B) | 18 |
| AURKC (Aurora C) | 4.6 |
| ABL1 | 30 |
| ABL1 (T315I) | 110 |
| FLT3 | 26 |
| RET | 50 |
| LCK | 160 |
| SRC | 330 |
Data from KINOMEscan® binding assays, illustrating a potent multi-kinase inhibitor profile centered on the Aurora kinase family.[9]
Signaling Pathway and Experimental Workflow Visualizations
Understanding the biological context and the methods used to generate cross-reactivity data is crucial for interpreting the results.
Caption: Simplified Aurora A kinase signaling pathway in cell cycle regulation.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The following protocols outline standard methodologies for determining the cross-reactivity and inhibition profile of a kinase inhibitor.
In Vitro Kinase Activity Assay (Luminescence-Based)
This method is widely used to determine the IC50 value of an inhibitor by quantifying the amount of ADP produced during the kinase reaction.[10]
Materials:
-
Test Compound (e.g., pyrazole derivative)
-
Purified Kinase Enzyme Panel
-
Kinase-specific Substrate (peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescence-based ADP Detection Kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Kinase Reaction Setup: In a 384-well plate, add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add the kinase enzyme solution to each well and incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[6]
Competition Binding Assay (e.g., KINOMEscan®)
This technology measures the ability of a test compound to displace an immobilized ligand from the active site of a large panel of kinases. It provides dissociation constants (Kd) as a measure of binding affinity.[9][11][12]
Principle: The assay involves a kinase tagged with DNA, an immobilized ligand, and the test compound. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A test compound that binds to the kinase's active site will compete with the immobilized ligand, reducing the amount of kinase captured and thus lowering the qPCR signal.[11]
Procedure:
-
Assay Setup: The test compound is added to wells containing specific kinases from a large panel (e.g., >450 kinases) along with the immobilized ligand.
-
Competition: The mixture is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase active site.
-
Quantification: The amount of kinase bound to the solid support (immobilized ligand) is measured via qPCR.
-
Data Analysis: The results are reported as "% Control", where a lower percentage indicates stronger binding of the test compound. For dose-response curves, Kd values are calculated to represent the binding affinity. A low Kd signifies a strong interaction between the inhibitor and the kinase.[9][11]
Conclusion
While direct cross-reactivity data for kinase inhibitors derived from this compound is limited, the broader class of pyrazole-based inhibitors has been extensively studied. The data clearly demonstrates that the pyrazole scaffold can be tailored to produce inhibitors with vastly different selectivity profiles, ranging from highly specific agents to potent multi-targeted compounds. The choice of substituents on the pyrazole ring and associated structures is a critical determinant of the final cross-reactivity profile.[6][7] The experimental protocols detailed in this guide represent industry-standard methods for rigorously evaluating inhibitor selectivity, a crucial step in the development of safe and effective kinase-targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. benchchem.com [benchchem.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, ensuring the protection of laboratory personnel and the environment.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound was not publicly available. The following procedures are based on general best practices for the disposal of hazardous research chemicals, particularly those containing nitro and pyrazole functional groups. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, treat this compound as a potentially hazardous substance. Adhere to standard laboratory personal protective equipment (PPE) protocols, including the use of safety glasses, chemical-resistant gloves, and a lab coat.
Hazard Profile of Structurally Similar Compounds
Due to the lack of a specific SDS, the hazard profile is inferred from analogous compounds. This "worst-case" approach ensures a high margin of safety. Nitroaromatic compounds can be toxic and environmentally persistent, while pyrazole derivatives exhibit a wide range of biological activities.
Quantitative Data for Hazard Assessment (Illustrative)
While specific data for this compound is not available, the following table outlines the types of quantitative data that are essential for a complete hazard assessment.
| Hazard Category | Data Point | Typical Experimental Protocol |
| Acute Toxicity | Oral LD50 | Determined in animal models (e.g., rats) by administering increasing doses of the substance to determine the dose lethal to 50% of the test population. |
| Dermal LD50 | Assessed by applying the substance to the skin of test animals and observing for toxic effects. | |
| Inhalation LC50 | Involves exposing test animals to the substance in the air to determine the concentration lethal to 50% of the population over a specific time. | |
| Skin Irritation | Irritation Score | Typically evaluated using in vitro methods with reconstructed human epidermis or in vivo tests on animal models, where the substance is applied to the skin and the resulting irritation is scored. |
| Eye Irritation | Irritation Score | Assessed using methods such as the Bovine Corneal Opacity and Permeability (BCOP) test or other validated in vitro assays to predict eye irritation potential. |
| Environmental Hazards | EC50 (Aquatic) | The concentration of the substance that causes an effect (e.g., immobilization) in 50% of a test population of aquatic organisms (e.g., Daphnia magna) over a specified period. |
| Biodegradability | Measured by standardized tests (e.g., OECD 301) that determine the extent to which the chemical can be broken down by microorganisms over time. |
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. High-temperature incineration is often the preferred method for such compounds.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[1][2] Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[1]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.[2]
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound should be placed in a designated, puncture-resistant sharps container.
2. Container Selection and Labeling:
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[3]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an accurate list of all constituents and their approximate concentrations.[3] The date when accumulation started should also be included.[3]
3. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[1]
-
This area should be well-ventilated and away from incompatible materials.[1]
-
Segregate containers of incompatible materials using physical barriers or secondary containment.[2]
4. Arranging for Professional Disposal:
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[1]
-
Provide a detailed inventory of the waste, including chemical names and quantities, to the EHS office or the licensed chemical waste disposal contractor.[2]
Under no circumstances should this compound be discharged down the drain or placed in regular trash. [3]
Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision-making for disposal pathway.
Caption: Step-by-step disposal workflow.
References
Essential Safety and Logistical Guidance for Handling Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for the target compound and related aromatic nitro compounds.
Hazard Identification and Personal Protective Equipment
This compound is a nitroaromatic compound. While a specific, comprehensive hazard profile for this novel compound is not extensively documented, its structure necessitates handling with significant caution. Aromatic nitro compounds as a class are known for their potential toxicity and, in some cases, explosive instability. Therefore, a multi-layered approach to safety, combining robust engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.
Summary of Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing, dust generation, or when heating the compound. To be worn in conjunction with safety goggles. |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for short-term protection against incidental contact. For prolonged handling or in case of immersion, consider heavier-duty gloves such as neoprene or butyl rubber. Always inspect gloves for integrity before each use and change them immediately upon contamination. |
| Body Protection | Flame-resistant Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and potential fire hazards. |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a certified chemical fume hood. |
Occupational Exposure Limits for Structurally Similar Compounds
Disclaimer: The following data is for structurally related aromatic nitro compounds and should be used as a precautionary reference in the absence of specific data for this compound.
| Compound | OSHA PEL (8-hour TWA) | NIOSH REL (10-hour TWA) | ACGIH TLV (8-hour TWA) |
| Nitrobenzene | 1 ppm (5 mg/m³) [skin][1][2][3] | 1 ppm (5 mg/m³) [skin][1][2] | 1 ppm (5 mg/m³) [skin][1] |
| Dinitrobenzene (mixed isomers) | 1 mg/m³[4] | 1 mg/m³[4] | 1 mg/m³[4] |
| Nitrotoluene (all isomers) | 5 ppm (30 mg/m³) [skin][5][6] | 2 ppm (11 mg/m³) [skin][6][7] | 2 ppm (11 mg/m³) [skin][6][7] |
Operational Plan for Safe Handling
A systematic and cautious approach is crucial when working with this compound.
Preparation and Engineering Controls:
-
Fume Hood: All handling of the solid compound or its solutions must occur within a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: Ensure that a calibrated fire extinguisher, an eyewash station, and a safety shower are readily accessible and in good working order.
-
Restricted Access: The experimental area should be clearly demarcated, and access should be restricted to authorized personnel only.
Weighing and Transfer:
-
Conduct all weighing and transfer operations within the fume hood to contain any dust.
-
Use non-sparking spatulas and tools to avoid potential ignition sources.
-
Avoid the formation of dust during handling by using gentle motions.
During the Experiment:
-
Labeling: Keep all containers with this compound clearly and accurately labeled with the chemical name, concentration, and hazard symbols.
-
Personal Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames. Monitor the temperature closely.
Storage:
-
Store this compound in a tightly closed, properly labeled container.
-
The storage area should be cool, dry, and well-ventilated.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
Spill Management Protocol
In the event of a spill, follow these steps immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is contained within a fume hood, keep the sash at a safe working height.
-
Don PPE: Put on the appropriate PPE, including respiratory protection, chemical-resistant gloves, a lab coat, and safety goggles.
-
Contain the Spill:
-
Solid Spill: Carefully sweep up the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.
-
Liquid Spill: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into a labeled, sealed container for hazardous waste.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, contaminated materials (e.g., gloves, absorbent pads), and solutions in separate, clearly labeled, and sealed hazardous waste containers.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Flammable).
-
Final Disposal: The final disposal of waste containing this compound must be handled by a licensed and certified hazardous waste disposal company. High-temperature incineration is the typical method for the disposal of nitroaromatic compounds.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Safe handling workflow for this compound.
References
- 1. Nitrobenzene - IDLH | NIOSH | CDC [cdc.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Nitrobenzene [cdc.gov]
- 3. osha.gov [osha.gov]
- 4. nj.gov [nj.gov]
- 5. NITROTOLUENE, ALL ISOMERS | Occupational Safety and Health Administration [osha.gov]
- 6. Nitrotoluene - IDLH | NIOSH | CDC [cdc.gov]
- 7. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
